L-Phenylalanine-15N
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(15N)azanyl-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-YTRLMEAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435586 | |
| Record name | L-Phenylalanine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29700-34-3 | |
| Record name | L-Phenylalanine-15N | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29700-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Phenylalanine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to L-Phenylalanine-15N: Physicochemical Properties, Analysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties, analytical methodologies, and key applications of L-Phenylalanine-15N. This isotopically labeled version of the essential amino acid L-phenylalanine is a critical tool in metabolic research, proteomics, and drug development, enabling precise tracing and quantification of metabolic fluxes.
Core Physicochemical Properties
This compound is a stable, non-radioactive isotopologue of L-phenylalanine where the naturally occurring nitrogen-14 (¹⁴N) atom in the amino group is replaced by a nitrogen-15 (¹⁵N) isotope. This substitution results in a nominal mass increase of one Dalton, which is readily detectable by mass spectrometry and NMR spectroscopy.
Summary of Quantitative Data
The following table summarizes the key physicochemical properties of this compound, compiled from various commercial suppliers.
| Property | Value | Notes |
| Molecular Formula | C₉H₁₁¹⁵NO₂ | |
| Molecular Weight | 166.18 g/mol [1][2] | The molecular weight of unlabeled L-Phenylalanine is approximately 165.19 g/mol . |
| Isotopic Purity | ≥98 atom % ¹⁵N[3] | The enrichment of the ¹⁵N isotope. |
| Chemical Purity | ≥98% | Determined by chromatographic methods. |
| Appearance | Solid | Typically a white to off-white crystalline solid. |
| Melting Point | 270-275 °C (decomposes) | |
| Solubility | Soluble in water (10 mg/mL with sonication). The solubility of unlabeled L-phenylalanine in PBS (pH 7.2) is approximately 5 mg/ml. | Aqueous solutions are not recommended for long-term storage. |
| Optical Activity | [α]25/D -33.0°, c = 1 in H₂O | |
| CAS Number | 29700-34-3 |
Metabolic Significance and Applications
L-Phenylalanine is an essential aromatic amino acid that serves as a precursor for the synthesis of proteins and several important signaling molecules, including tyrosine and catecholamines. The ¹⁵N-labeled variant is instrumental in a variety of research applications:
-
Metabolic Flux Analysis (MFA): To quantify the rates of metabolic reactions in biological systems.
-
Protein Metabolism Studies: To investigate protein synthesis, breakdown, and turnover rates.
-
Biomolecular NMR: To probe the structure, dynamics, and binding of biological macromolecules.
-
Mass Spectrometry-based Proteomics: As an internal standard for the quantification of proteins and peptides.
Metabolic Pathway of L-Phenylalanine
L-phenylalanine is metabolized through several key pathways. It can be incorporated into proteins, converted to phenylpyruvic acid, or hydroxylated to form L-tyrosine, which is a precursor for neurotransmitters.
Metabolic fate of this compound.
Experimental Protocols
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the chemical purity of this compound using reversed-phase HPLC with UV detection.
a. Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
This compound standard and sample.
-
HPLC-grade water and acetonitrile.
b. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
c. Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase starting condition (95% A, 5% B).
-
Generate a calibration curve using a series of dilutions of a certified reference standard.
-
Inject the sample solution into the HPLC system.
-
Integrate the peak area of the main component and any impurities.
-
Calculate the chemical purity as the percentage of the main peak area relative to the total peak area.
Determination of Isotopic Enrichment by Mass Spectrometry
This protocol describes the determination of ¹⁵N isotopic enrichment using Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS), a high-precision method.
a. Instrumentation:
-
Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS).
-
Microbalance.
b. Procedure:
-
Accurately weigh a small amount of the this compound sample into a tin capsule.
-
Introduce the capsule into the elemental analyzer, where it is combusted at a high temperature.
-
The combustion products are passed through reduction and water removal stages to yield pure N₂ gas.
-
The N₂ gas is introduced into the isotope ratio mass spectrometer.
-
The mass spectrometer measures the ratio of the ion beams corresponding to masses 28 (¹⁴N¹⁴N), 29 (¹⁴N¹⁵N), and 30 (¹⁵N¹⁵N).
-
The isotopic enrichment is calculated from these ratios, often expressed as atom percent ¹⁵N.
NMR Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of this compound. The spectra will be very similar to that of unlabeled L-phenylalanine, with subtle differences due to the ¹⁵N isotope. A ¹H-¹⁵N HSQC experiment can directly observe the ¹H-¹⁵N correlation.
a. Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O).
b. ¹H NMR:
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The proton attached to the ¹⁵N will appear as a doublet due to one-bond ¹J(¹⁵N,¹H) coupling. The chemical shifts will be similar to unlabeled L-phenylalanine.
c. ¹³C NMR:
-
The carbon atom bonded to the ¹⁵N (the alpha-carbon) may show a small isotope shift and will exhibit coupling to ¹⁵N.
d. ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence):
-
This 2D NMR experiment will show a correlation peak between the amide proton and the ¹⁵N nucleus, confirming the position of the label.
Experimental Workflow: Metabolic Flux Analysis
This compound is commonly used as a tracer in metabolic flux analysis studies. The general workflow for such an experiment is depicted below.
General workflow for metabolic flux analysis using this compound.
This guide provides a foundational understanding of the key physicochemical properties and analytical methodologies for this compound. Adherence to detailed experimental protocols and a thorough understanding of its metabolic roles are crucial for the successful application of this powerful tool in research and development.
References
In Vivo Biological Incorporation of L-Phenylalanine-¹⁵N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo biological incorporation of the stable isotope-labeled amino acid, L-Phenylalanine-¹⁵N. This technique is a powerful tool for quantitatively assessing protein synthesis, degradation, and overall metabolic flux in living organisms. Its applications are pivotal in basic research, clinical studies, and the drug development pipeline for understanding protein dynamics in health and disease.
Introduction
L-Phenylalanine is an essential aromatic amino acid crucial for protein synthesis and a precursor for several important biomolecules, including tyrosine and neurotransmitters like dopamine and norepinephrine.[1][2][3] By introducing L-Phenylalanine labeled with the heavy isotope ¹⁵N, researchers can trace its metabolic fate and incorporation into newly synthesized proteins. This stable isotope labeling approach offers a safe and non-radioactive method to dynamically measure protein turnover and metabolic fluxes in vivo.[4][5] The enrichment of ¹⁵N in proteins and other metabolites can be accurately quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
The primary applications of in vivo L-Phenylalanine-¹⁵N incorporation include:
-
Measuring protein synthesis and turnover rates: Assessing the dynamic balance between protein synthesis and degradation is fundamental to understanding cellular homeostasis.
-
Metabolic flux analysis: Tracing the flow of nitrogen through various metabolic pathways.
-
Pharmacodynamic studies: Evaluating the effect of therapeutic agents on protein metabolism.
-
Disease mechanism elucidation: Investigating alterations in protein dynamics in various pathologies.
Core Metabolic Pathways
The in vivo metabolism of L-Phenylalanine primarily involves its incorporation into proteins and its conversion to L-Tyrosine. The introduction of L-Phenylalanine-¹⁵N allows for the tracing of the ¹⁵N atom through these key pathways.
Experimental Protocols
The successful in vivo incorporation of L-Phenylalanine-¹⁵N hinges on a well-designed experimental protocol. The choice of administration route, dosage, and duration of labeling are critical factors that depend on the research question and the animal model.
General Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo L-Phenylalanine-¹⁵N labeling experiment.
Detailed Methodologies
Protocol 1: Intravenous Infusion in Humans
This protocol is adapted from studies assessing protein turnover in human subjects.
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Subject Preparation: Subjects should fast overnight (10-12 hours) to achieve a post-absorptive state. A baseline blood sample is collected.
-
Tracer Administration: A primed, continuous intravenous infusion of L-[¹⁵N]phenylalanine is administered. The priming dose helps to rapidly achieve isotopic steady state in the plasma. The continuous infusion is maintained for a designated period, typically several hours.
-
Sample Collection: Venous blood samples are collected at regular intervals throughout the infusion period. Arterialized venous blood can also be collected from a heated hand vein to measure arterio-venous differences across a specific tissue bed (e.g., leg muscle).
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Sample Processing: Plasma is separated by centrifugation. An internal standard may be added for accurate quantification. Proteins are precipitated, and the supernatant containing free amino acids is collected for analysis of precursor enrichment. The protein pellet is washed and hydrolyzed to release amino acids for determination of protein-bound ¹⁵N-phenylalanine enrichment.
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Analysis: Isotopic enrichment is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 2: Dietary Administration in Rodents
This protocol is based on methods for metabolic labeling of mammals to achieve high isotopic enrichment in tissues.
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Diet Preparation: A custom diet is prepared where a significant portion of the standard protein source is replaced with a ¹⁵N-labeled protein source, such as ¹⁵N-Spirulina, or a mixture of ¹⁵N-labeled amino acids including L-Phenylalanine-¹⁵N. The diet is formulated to be nutritionally complete.
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Animal Housing and Feeding: Rodents (mice or rats) are housed individually and provided with the ¹⁵N-labeled diet and water ad libitum. For generational labeling, the diet is provided to breeding pairs and continued through weaning of the offspring. For adult labeling, the diet is provided for a period sufficient to achieve high enrichment in the tissues of interest (e.g., 8-10 weeks).
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Tissue Collection: At the end of the labeling period, animals are euthanized, and tissues of interest are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.
-
Protein Extraction and Digestion: Tissues are homogenized, and proteins are extracted. The protein concentration is determined, and a known amount of protein is subjected to in-solution or in-gel digestion with trypsin.
-
Analysis: The resulting peptide mixture is analyzed by LC-MS/MS to identify peptides and quantify the ¹⁵N incorporation.
Data Presentation and Analysis
The primary outcome of these experiments is the measurement of ¹⁵N enrichment in the free amino acid pool (precursor) and in tissue proteins. This data is used to calculate rates of protein synthesis.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo studies using L-[¹⁵N]phenylalanine.
Table 1: Phenylalanine Kinetics in Human Leg Muscle (Post-absorptive State vs. Amino Acid Infusion)
| Parameter | Basal State (nmol/100g/min) | Amino Acid Infusion (nmol/100g/min) |
| Phenylalanine Entry into Protein (Synthesis) | 29.1 ± 4.5 | 38.3 ± 5.8 |
| Phenylalanine Release from Protein (Breakdown) | 42.8 ± 4.2 | 39.1 ± 4.2 |
| Net Phenylalanine Balance | -13.7 ± 1.8 | -0.8 ± 3.0 |
Data are presented as mean ± SEM.
Table 2: ¹⁵N Enrichment in Various Rat Tissues Following a ¹⁵N-Labeled Diet
| Tissue | ¹⁵N Enrichment (%) Protocol 1 | ¹⁵N Enrichment (%) Protocol 2 |
| Brain | 87.0 ± 8.95 | 95.0 ± 2.25 |
| Liver | ~94 | ~95 |
| Muscle | Slower turnover, requires longer labeling | Higher enrichment with optimized protocol |
Protocol 1 and 2 represent different labeling strategies, with Protocol 2 being an improved method for achieving higher enrichment in slow-turnover tissues like the brain.
Calculation of Protein Synthesis
The fractional synthetic rate (FSR) of protein is a common metric calculated from the data. The FSR represents the percentage of the tissue protein pool that is newly synthesized per unit of time.
FSR (%/hour) = (E_protein / E_precursor) * (1 / t) * 100
Where:
-
E_protein is the enrichment of ¹⁵N-phenylalanine in the protein-bound pool at the end of the labeling period.
-
E_precursor is the average enrichment of ¹⁵N-phenylalanine in the precursor pool (e.g., plasma or tissue-free amino acids) during the labeling period.
-
t is the duration of the labeling period in hours.
Applications in Drug Development
The use of L-Phenylalanine-¹⁵N in vivo is a valuable tool in the pharmaceutical industry.
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Target Engagement and Mechanism of Action: By measuring changes in the synthesis or degradation rates of specific proteins, researchers can confirm that a drug is interacting with its intended target and eliciting the desired biological response.
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Efficacy and Toxicity Screening: Alterations in protein turnover in specific tissues can serve as biomarkers for drug efficacy or off-target toxicity.
-
Personalized Medicine: Understanding individual variations in protein metabolism can help in tailoring drug therapies for optimal outcomes.
Conclusion
The in vivo incorporation of L-Phenylalanine-¹⁵N is a robust and versatile technique for the quantitative analysis of protein dynamics. By providing detailed insights into protein synthesis, degradation, and metabolic flux, this method plays a critical role in advancing our understanding of biological processes and in the development of novel therapeutics. Careful consideration of the experimental design, including the choice of labeling strategy and analytical methods, is essential for obtaining accurate and reproducible results.
References
Metabolic Fate of L-Phenylalanine-15N: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of L-Phenylalanine-15N (¹⁵N-Phe) in cellular pathways. By utilizing stable isotope labeling, researchers can trace the journey of this essential amino acid, gaining critical insights into protein synthesis, catabolism, and its role as a precursor for numerous vital biomolecules. This guide is intended for researchers, scientists, and drug development professionals seeking to employ ¹⁵N-Phe in their studies.
Introduction to L-Phenylalanine Metabolism
L-Phenylalanine is an essential aromatic amino acid that serves as a fundamental building block for proteins.[1][2] Beyond its role in protein synthesis, phenylalanine is a precursor for the synthesis of L-tyrosine, a crucial step for the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine.[3] Dysregulation of phenylalanine metabolism is implicated in several metabolic disorders, most notably phenylketonuria (PKU), a genetic disorder characterized by the inability to properly metabolize phenylalanine.[3]
Stable isotope tracing using ¹⁵N-Phe allows for the precise tracking and quantification of its metabolic fate within cellular systems. This non-radioactive labeling approach offers a powerful tool for studying metabolic fluxes and pathway dynamics in both in vitro and in vivo models.
Key Metabolic Fates of this compound
The nitrogen atom from this compound can be traced through several key metabolic pathways:
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Protein Synthesis: A primary fate of ¹⁵N-Phe is its incorporation into newly synthesized proteins. Measuring the enrichment of ¹⁵N in protein-bound phenylalanine provides a direct measure of protein synthesis rates.
-
Conversion to L-Tyrosine: The enzyme phenylalanine hydroxylase catalyzes the conversion of phenylalanine to tyrosine.[3] By tracking the transfer of the ¹⁵N label from phenylalanine to tyrosine, the activity of this enzyme and the flux through this pathway can be quantified.
-
Transamination: The amino group of phenylalanine, containing the ¹⁵N label, can be transferred to α-keto acids through the action of transaminases. This process is a key step in the catabolism of phenylalanine and the synthesis of other non-essential amino acids. While considered a minor metabolic role for phenylalanine in some contexts, it is a crucial pathway for nitrogen metabolism.
Quantitative Data from this compound Tracing Studies
The following tables summarize quantitative data from studies that have utilized stable isotope-labeled phenylalanine to investigate its metabolic fate. While some studies use different isotopes of phenylalanine, the data provides valuable context for expected metabolic fluxes.
Table 1: Phenylalanine Flux and Conversion to Tyrosine in Humans
| Parameter | Value (μmol·kg⁻¹·h⁻¹) | Isotope Tracer Used | Reference |
| Phenylalanine Flux | 46 | L-[¹⁵N]phenylalanine | |
| Tyrosine Appearance from Protein Breakdown | ~29 | Inferred from Phenylalanine Flux | |
| Phenylalanine Hydroxylation to Tyrosine | 35 | L-[¹⁵N]phenylalanine |
Table 2: Fractional Synthesis Rate (FSR) of Proteins in Pancreatic Cancer Cells
| Protein | FSR (%) | Isotope Tracer Used | Reference |
| Protein 1 | 44-76 | ¹⁵N Amino Acid Mixture | |
| Protein 2 | 44-76 | ¹⁵N Amino Acid Mixture | |
| Protein 3 | 44-76 | ¹⁵N Amino Acid Mixture | |
| Protein 4 | 44-76 | ¹⁵N Amino Acid Mixture | |
| Protein 5 | 44-76 | ¹⁵N Amino Acid Mixture | |
| Protein 6 | 44-76 | ¹⁵N Amino Acid Mixture |
Note: The FSR was determined using a mixture of ¹⁵N-labeled amino acids, providing a general measure of protein synthesis.
Experimental Protocols
This section provides detailed methodologies for conducting this compound tracing experiments in both in vivo and cell culture settings.
In Vivo Metabolic Flux Analysis in Humans
This protocol is adapted from studies using deuterated L-phenylalanine and can be applied to ¹⁵N-Phe studies.
-
Subject Preparation: Subjects should fast overnight (10-12 hours) to achieve a post-absorptive state. A baseline blood sample is collected before the infusion.
-
Tracer Administration: A primed, continuous intravenous infusion of this compound is administered. The priming dose helps to rapidly achieve an isotopic steady state in the plasma. The infusion is typically maintained for 4-6 hours.
-
Sample Collection: Venous blood samples are collected at regular intervals (e.g., every 30 minutes) throughout the infusion period into tubes containing an anticoagulant like EDTA. Samples should be immediately placed on ice.
-
Sample Processing:
-
Plasma is separated by centrifugation at 4°C.
-
An internal standard (e.g., L-[¹³C₆]-Phenylalanine) is added to the plasma for accurate quantification.
-
Proteins are precipitated using an agent like perchloric acid or methanol.
-
The supernatant containing free amino acids is collected after centrifugation.
-
-
LC-MS/MS Analysis: The prepared samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the isotopic enrichment of ¹⁵N in phenylalanine and its downstream metabolites (e.g., tyrosine).
-
Data Analysis and Flux Calculation: The isotopic enrichment (tracer-to-tracee ratio) is determined from the LC-MS/MS data. Metabolic flux rates are then calculated using established metabolic models and software.
Metabolic Labeling in Cell Culture
This protocol outlines the general steps for ¹⁵N-Phe tracing in cultured cells.
-
Cell Culture and Labeling:
-
Cells are cultured in a standard medium containing a known concentration of L-phenylalanine.
-
For the experiment, the standard medium is replaced with a medium containing this compound at the same concentration.
-
Cells are incubated with the labeled medium for a time course determined by the specific metabolic pathway of interest.
-
-
Quenching and Metabolite Extraction:
-
The labeling medium is rapidly removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Metabolism is quenched by adding a cold solvent, typically 80% methanol, and the cells are scraped.
-
The cell lysate is transferred to a microcentrifuge tube.
-
-
Sample Processing:
-
For Free Metabolite Analysis: The samples are vortexed and then centrifuged at high speed to pellet cell debris. The supernatant containing the intracellular metabolites is transferred to a new tube.
-
For Protein-Bound Amino Acid Analysis: The protein pellet is hydrolyzed (e.g., using 6M HCl at 110°C for 24 hours) to release individual amino acids.
-
-
LC-MS/MS Analysis: The dried metabolite extract or the protein hydrolysate is reconstituted in a suitable solvent for LC-MS/MS analysis to determine the isotopic enrichment of ¹⁵N in phenylalanine and other amino acids.
-
Data Analysis: The fractional labeling of each metabolite is calculated by correcting for the natural abundance of ¹⁵N. This data can then be used to determine metabolic flux rates.
Visualization of Metabolic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows.
Conclusion
This compound is a powerful and versatile tool for investigating cellular metabolism. By employing the protocols and understanding the quantitative data presented in this guide, researchers can gain deeper insights into protein dynamics, enzyme kinetics, and the intricate network of metabolic pathways involving this essential amino acid. These insights are critical for advancing our understanding of human health and disease and for the development of novel therapeutic strategies.
References
- 1. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Phenylalanine (¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-108-0.5 [isotope.com]
- 3. A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients - PMC [pmc.ncbi.nlm.nih.gov]
L-Phenylalanine-¹⁵N as a Tracer for Amino Acid Metabolism Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of L-Phenylalanine-¹⁵N as a stable isotope tracer for studying amino acid metabolism, with a primary focus on the quantification of protein synthesis. This document details the underlying principles, experimental protocols, data analysis, and relevant cellular signaling pathways.
Introduction to L-Phenylalanine-¹⁵N as a Metabolic Tracer
Stable isotopes are non-radioactive atoms that contain an additional neutron, increasing their mass. L-Phenylalanine-¹⁵N is a form of the essential amino acid phenylalanine where the standard ¹⁴N atom in the amino group is replaced by the heavier ¹⁵N isotope. This "labeling" allows researchers to trace the metabolic fate of phenylalanine in vivo and in vitro without the safety concerns associated with radioactive isotopes.[1][2][3]
Because phenylalanine is an essential amino acid, its primary metabolic fates are incorporation into proteins and conversion to tyrosine.[4] This makes L-Phenylalanine-¹⁵N an excellent tracer for quantifying the rate of protein synthesis in various tissues. By introducing a known amount of L-Phenylalanine-¹⁵N into a biological system and subsequently measuring its incorporation into proteins over time, researchers can calculate the fractional synthesis rate (FSR) of those proteins.[5]
Core Principles of Tracer-Based Metabolic Studies
The fundamental principle behind using L-Phenylalanine-¹⁵N to measure protein synthesis is the precursor-product relationship. The ¹⁵N-labeled phenylalanine (the tracer) acts as the precursor, and the newly synthesized proteins containing this labeled amino acid are the product. By measuring the enrichment of ¹⁵N in both the free amino acid pool (precursor) and the protein-bound pool (product) over a defined period, the rate of protein synthesis can be determined.
Experimental Protocols
The following sections outline a generalized experimental workflow for in vivo human studies aimed at measuring muscle protein synthesis using a primed, continuous infusion of L-Phenylalanine-¹⁵N.
Subject Preparation and Tracer Administration
Prior to the study, subjects should undergo a physical examination and provide informed consent. An overnight fast is typically required to ensure a post-absorptive state. On the study day, catheters are inserted for tracer infusion and blood sampling.
A primed, continuous intravenous infusion of L-Phenylalanine-¹⁵N is a commonly used method to achieve a steady-state isotopic enrichment in the plasma and tissue fluid.
-
Priming Dose: A bolus injection of the tracer is administered to rapidly raise the isotopic enrichment in the body's free amino acid pools to the desired plateau.
-
Continuous Infusion: Following the priming dose, a constant infusion of the tracer is maintained for several hours to sustain the isotopic steady state.
Sample Collection
Throughout the infusion period, the following samples are collected at timed intervals:
-
Blood Samples: Arterialized venous blood is drawn to determine the isotopic enrichment of L-Phenylalanine-¹⁵N in the plasma, which serves as a proxy for the precursor pool.
-
Tissue Biopsies: For studies investigating tissue-specific protein synthesis (e.g., muscle), biopsies are taken. Typically, a baseline biopsy is obtained before the tracer infusion begins, and one or more subsequent biopsies are collected during the infusion period.
Sample Preparation for Mass Spectrometry Analysis
Plasma Sample Preparation:
-
Plasma is separated from whole blood by centrifugation.
-
Proteins in the plasma are precipitated, often using an acid such as perchloric acid or sulfosalicylic acid.
-
The supernatant, containing free amino acids, is collected and purified using ion-exchange chromatography.
-
The purified amino acids are then derivatized to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis. A common derivatization method is N-acetyl-n-propyl (NAP) esterification.
Tissue Sample Preparation:
-
The tissue biopsy is immediately frozen in liquid nitrogen to halt metabolic processes.
-
The frozen tissue is weighed and homogenized.
-
Proteins are precipitated, and the intracellular free amino acid pool is separated from the protein pellet.
-
The protein pellet is washed to remove any contaminating free amino acids and then hydrolyzed to break it down into its constituent amino acids. This is typically done by acid hydrolysis (e.g., 6M HCl at 110°C for 24 hours).
-
The amino acids from both the intracellular free pool and the hydrolyzed protein are purified and derivatized in the same manner as the plasma samples.
Mass Spectrometry Analysis
The isotopic enrichment of L-Phenylalanine-¹⁵N in the prepared samples is determined using mass spectrometry. Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a highly sensitive technique for this purpose. Alternatively, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used. The instrument measures the ratio of the ion currents corresponding to the masses of unlabeled phenylalanine (m/z) and ¹⁵N-labeled phenylalanine (m/z+1).
Data Presentation and Analysis
Calculation of Fractional Synthesis Rate (FSR)
The FSR of a protein pool is calculated using the following general formula:
FSR (%/hour) = (E_p / E_precursor) * (1 / t) * 100
Where:
-
E_p is the enrichment of L-Phenylalanine-¹⁵N in the protein-bound pool at the end of the infusion period.
-
E_precursor is the average enrichment of L-Phenylalanine-¹⁵N in the precursor pool (plasma or tissue free amino acids) during the infusion period.
-
t is the duration of the tracer incorporation period in hours.
Quantitative Data from L-Phenylalanine-¹⁵N Studies
The following tables summarize representative quantitative data from studies that have utilized L-Phenylalanine-¹⁵N or similar stable isotope tracers to measure protein synthesis rates.
| Study Population | Tissue | Condition | Tracer Used | Fractional Synthesis Rate (%/hour) | Reference |
| Healthy Young Men | Vastus Lateralis Muscle | Rest | [²H₅]-phenylalanine | 0.080 ± 0.007 | |
| Healthy Young Men | Vastus Lateralis Muscle | Post-exercise | [²H₅]-phenylalanine | 0.110 ± 0.010 | |
| Healthy Young Men | Soleus Muscle | Rest | [²H₅]-phenylalanine | 0.086 ± 0.008 | |
| Healthy Young Men | Soleus Muscle | Post-exercise | [²H₅]-phenylalanine | 0.123 ± 0.008 | |
| Pancreatic Cancer Cells | - | In vitro culture (50% ¹⁵N) | ¹⁵N amino acid mixture | 44-76% (over 72 hours) | |
| Pancreatic Cancer Cells | - | In vitro culture (33% ¹⁵N) | ¹⁵N amino acid mixture | 44-76% (over 72 hours) |
| Sample Type | Tracer | Enrichment (Mole Percent Excess - MPE) | Experimental Context | Reference |
| Cow Milk Caseinate | L-[¹⁵N]-phenylalanine | 20.81 ± 0.02 | 72-hour infusion in lactating cow | |
| Cow Milk Whey | L-[ring-D₅]-phenylalanine | 15.44 ± 0.24 | 72-hour infusion in lactating cow | |
| Human Plasma | L-[¹⁵N]-phenylalanine | ~20 µg/mL (peak) | Oral loading in healthy volunteers | |
| Human Plasma | L-[²H₅]-phenylalanine | ~50 µg/mL (peak) | Intravenous infusion in healthy volunteers |
Mandatory Visualizations
Signaling Pathways
Amino acid availability is a critical regulator of cell growth and metabolism, primarily through the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. The following diagram illustrates the key components of this pathway.
Caption: Amino acid sensing pathway leading to mTORC1 activation and regulation of protein synthesis.
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo study using L-Phenylalanine-¹⁵N to measure protein synthesis.
Caption: A typical experimental workflow for measuring in vivo protein synthesis using L-Phenylalanine-¹⁵N.
Conclusion
L-Phenylalanine-¹⁵N is a powerful and safe tracer for investigating amino acid metabolism and quantifying protein synthesis rates in a variety of research and clinical settings. The methodologies described in this guide, from experimental design and sample preparation to data analysis, provide a robust framework for obtaining reliable and reproducible results. The ability to accurately measure protein synthesis is crucial for understanding fundamental biological processes, the pathophysiology of diseases, and the efficacy of therapeutic interventions in drug development.
References
- 1. Stable Isotope Methodology - Research - Maastricht University [maastrichtuniversity.nl]
- 2. Exploring Stable Isotope Tracers in Protein Metabolism | Technology Networks [technologynetworks.com]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Isotopic Landscape: A Technical Guide to Natural Abundance Correction in L-Phenylalanine-¹⁵N Experiments
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, stable isotope labeling stands as a cornerstone technique for tracing the fate of molecules in biological systems. The use of L-Phenylalanine labeled with ¹⁵N (L-Phenylalanine-¹⁵N) has proven invaluable in elucidating protein synthesis, degradation, and metabolic flux. However, the precision of such studies hinges on a critical data processing step: the correction for the natural abundance of heavy isotopes. This in-depth technical guide provides a comprehensive overview of the principles, methodologies, and practical considerations for performing accurate natural abundance correction in L-Phenylalanine-¹⁵N experiments.
The Imperative of Natural Abundance Correction
The atoms that constitute L-Phenylalanine (C₉H₁₁NO₂) are not isotopically monolithic. Nature presents a subtle isotopic heterogeneity, with a small fraction of atoms existing as heavier, stable isotopes. For instance, approximately 1.1% of carbon is ¹³C, and about 0.37% of nitrogen is ¹⁵N.[1][2][3] When a sample is analyzed by mass spectrometry, these naturally occurring heavy isotopes contribute to the measured mass spectrum, creating satellite peaks around the monoisotopic peak (M+0). In a ¹⁵N labeling experiment, these natural isotopic contributions can obscure the true signal from the intentionally introduced ¹⁵N-labeled L-Phenylalanine, leading to an overestimation of isotopic enrichment and, consequently, erroneous calculations of metabolic rates.[4]
Natural abundance correction is a mathematical deconvolution that dissects the measured mass isotopomer distribution (MID) to strip away the contributions of naturally occurring heavy isotopes, thereby isolating the authentic signal from the isotopic tracer.[4]
Quantitative Data Summary
Accurate correction is predicated on the precise knowledge of the natural abundances of the stable isotopes of the elements that comprise L-Phenylalanine.
Table 1: Natural Abundance of Stable Isotopes Relevant to L-Phenylalanine Analysis
| Element | Isotope | Relative Abundance (%) |
| Carbon (C) | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen (H) | ¹H | 99.9885 |
| ²H (D) | 0.0115 | |
| Nitrogen (N) | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen (O) | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 |
The Mathematical Framework: A Matrix-Based Approach
The most robust method for natural abundance correction employs a matrix-based algorithm. This approach uses the known natural isotopic abundances to construct a correction matrix that mathematically relates the measured isotopic distribution to the true, corrected distribution.
The core equation is:
M_measured = C * M_corrected
Where:
-
M_measured is the vector of the observed mass isotopomer intensities.
-
C is the correction matrix.
-
M_corrected is the vector of the true, natural abundance-corrected mass isotopomer intensities.
To find the corrected intensities, this equation is rearranged to:
M_corrected = C⁻¹ * M_measured
where C⁻¹ is the inverse of the correction matrix.
Constructing the Correction Matrix (C) for L-Phenylalanine (C₉H₁₁NO₂)
The correction matrix is constructed by calculating the probability of each mass isotopomer (M+0, M+1, M+2, etc.) of an unlabeled molecule containing a certain number of heavy isotopes due to natural abundance. This calculation is based on the binomial theorem.
For an element with two stable isotopes (a light isotope with abundance p_light and a heavy isotope with abundance p_heavy), the probability of finding k heavy isotopes in a molecule containing n atoms of that element is given by:
P(k, n) = (n choose k) * (p_heavy)^k * (p_light)^(n-k)
For L-Phenylalanine (C₉H₁₁NO₂), we consider the contributions of ¹³C, ¹⁵N, ¹⁷O, ¹⁸O, and ²H to the M+1 and M+2 peaks.
An Illustrative Calculation for the M+1 Peak:
The probability of a molecule of L-Phenylalanine having a mass of M+1 due to natural abundance is the sum of the probabilities of it containing one ¹³C, one ¹⁵N, one ¹⁷O, or one ²H atom:
-
P(1 ¹³C) = (9 choose 1) * (0.0107)¹ * (0.9893)⁸ ≈ 0.088
-
P(1 ¹⁵N) = (1 choose 1) * (0.00368)¹ * (0.99632)⁰ ≈ 0.00368
-
P(1 ¹⁷O) = (2 choose 1) * (0.00038)¹ * (0.99757)¹ ≈ 0.00076
-
P(1 ²H) = (11 choose 1) * (0.000115)¹ * (0.999885)¹⁰ ≈ 0.00126
The total probability for the M+1 peak is the sum of these probabilities. The elements of the correction matrix are populated with these calculated probabilities.
Table 2: Example of Uncorrected vs. Corrected Mass Isotopomer Distribution for an L-Phenylalanine Sample
| Mass Isotopomer | Uncorrected Intensity (%) | Corrected Intensity (%) |
| M+0 (Unlabeled Phe) | 85.0 | 94.7 |
| M+1 (¹⁵N-Phe + Natural Abundance) | 15.0 | 5.3 |
| M+2 | ... | ... |
This table illustrates a hypothetical scenario where the correction reassigns intensity from the M+1 peak, which includes natural abundance contributions, to the M+0 and true M+1 (labeled) peaks.
Experimental Protocols
A robust experimental design and meticulous execution are paramount for high-quality data. The following is a generalized protocol for a targeted L-Phenylalanine-¹⁵N analysis using LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
Thaw plasma or tissue homogenate samples on ice.
-
To a 100 µL aliquot of the sample, add 300 µL of ice-cold acetonitrile containing a known concentration of a stable isotope-labeled internal standard (e.g., L-Phenylalanine-d5).
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute L-Phenylalanine.
-
Column Temperature: Maintained at a constant temperature (e.g., 35°C) to ensure reproducible retention times.
Mass Spectrometry (MS/MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for targeted quantification.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity.
-
MRM Transitions:
-
L-Phenylalanine (unlabeled): Precursor ion (m/z) 166.1 → Product ion (m/z) 120.1
-
L-Phenylalanine-¹⁵N: Precursor ion (m/z) 167.1 → Product ion (m/z) 121.1
-
-
Instrument Parameters: Parameters such as collision energy and declustering potential should be optimized for each analyte to maximize signal intensity.
Visualizing the Concepts: Workflows and Pathways
Diagrams are powerful tools for conceptualizing complex processes. The following visualizations, created using the DOT language for Graphviz, illustrate key aspects of L-Phenylalanine-¹⁵N experiments.
Experimental Workflow
References
A Technical Guide to the Stability and Storage of L-Phenylalanine-15N
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for L-Phenylalanine-15N, a stable isotope-labeled amino acid crucial for a wide range of applications in research and development. The information presented herein is intended to ensure the integrity and reliability of this compound in experimental settings.
Physicochemical Properties and Specifications
This compound is a non-radioactive, isotopically labeled form of the essential amino acid L-phenylalanine. The incorporation of the heavy isotope ¹⁵N allows for its use as a tracer in metabolic studies, protein quantification, and in nuclear magnetic resonance (NMR) spectroscopy.[][2] Its physicochemical properties are largely identical to its unlabeled counterpart, with a slight increase in molecular weight due to the presence of the ¹⁵N isotope.
The following table summarizes typical specifications for commercially available this compound.
| Parameter | Specification | Source |
| Molecular Formula | C₉H₁₁¹⁵NO₂ | [3][4] |
| Molecular Weight | ~166.18 g/mol | [4] |
| Isotopic Purity | ≥98 atom % ¹⁵N | |
| Chemical Purity | ≥98% | |
| Appearance | White to off-white solid | |
| Melting Point | 270-275 °C (decomposes) | |
| Optical Activity | [α]25/D -33.0°, c = 1 in H₂O |
Stability Profile
Stable isotope-labeled compounds, by their nature, do not undergo radioactive decay and are generally considered chemically stable. However, like any chemical compound, the stability of this compound can be influenced by environmental factors such as temperature, light, and humidity.
While extensive, publicly available long-term stability studies specifically for solid this compound are limited, data from studies on unlabeled phenylalanine and general principles for stable isotope-labeled compounds provide valuable insights. A study on the stability of phenylalanine in dried urine samples over a 28-day period showed it to be stable under various storage conditions, including at 4°C, 20°C (in both light and dark), and even at 37°C. For long-term storage, adherence to manufacturer recommendations is crucial to maintain the compound's chemical and isotopic integrity.
Recommended Storage Conditions
To ensure the long-term stability of this compound, it is imperative to follow appropriate storage protocols. Recommendations from various suppliers are summarized below.
| Form | Storage Temperature | Additional Recommendations |
| Solid (Neat) | Room Temperature | Store away from light and moisture. |
| +2°C to +8°C | Store refrigerated and desiccated; protect from light. | |
| -20°C | Protect from light; may be stored under nitrogen. | |
| In Solution | -20°C | For short-term storage (up to 1 month). |
| -80°C | For long-term storage (up to 6 months). |
Note: For solutions, the choice of solvent can impact stability. Aprotic solvents are generally preferred for deuterated compounds to prevent isotopic exchange, although for ¹⁵N-labeled compounds, this is less of a concern. The primary risk in solution is the chemical degradation of the parent molecule.
Experimental Protocols for Stability Assessment
The following is a generalized protocol for assessing the stability of this compound, based on ICH guidelines and best practices for stability testing of drug substances.
Objective
To evaluate the chemical and isotopic stability of this compound under various storage conditions over a defined period.
Materials and Equipment
-
This compound (at least one, preferably three, batches)
-
Stability chambers with controlled temperature and humidity
-
Amber glass vials with inert caps
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS)
-
High-Resolution Mass Spectrometer (HRMS) or Isotope Ratio Mass Spectrometer (IRMS)
-
NMR Spectrometer
-
pH meter
-
Appropriate high-purity solvents and reagents
Experimental Workflow
The following diagram illustrates the workflow for a comprehensive stability study.
Caption: Workflow for a comprehensive stability assessment of this compound.
Forced Degradation Studies
To identify potential degradation products and pathways, forced degradation studies should be performed on a single batch of this compound.
-
Acid/Base Hydrolysis: Expose the sample to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at room temperature and elevated temperatures (e.g., 60°C).
-
Oxidation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: Expose the solid sample to elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products. This method can be used to determine the assay and purity of the compound at each time point.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or isotope ratio mass spectrometry (IRMS) should be used to confirm the isotopic enrichment of ¹⁵N and to ensure that no isotopic scrambling has occurred.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structural integrity of the molecule and the position of the ¹⁵N label.
Degradation Pathways
The primary metabolic pathway for L-phenylalanine degradation in vivo is its conversion to L-tyrosine, catalyzed by the enzyme phenylalanine hydroxylase. This is followed by the catabolism of tyrosine. While these are enzymatic pathways, understanding them can provide insights into potential chemical degradation products that may share structural similarities.
The following diagram illustrates the initial steps of the major metabolic degradation pathway of L-phenylalanine.
Caption: Major metabolic degradation pathway of L-Phenylalanine.
Conclusion
This compound is a stable compound when stored under appropriate conditions. To maintain its chemical and isotopic integrity, it is crucial to store it in a cool, dry, and dark environment, particularly when in solid form. For solutions, frozen storage at -20°C for short-term and -80°C for long-term is recommended. The implementation of a rigorous stability testing program, as outlined in this guide, is essential for research and development activities where the purity and stability of this compound are critical for obtaining reliable and reproducible results.
References
Enzymatic synthesis of L-Phenylalanine-15N
Introduction
The incorporation of stable isotopes, such as ¹⁵N, into amino acids is a critical technique in various fields of scientific research, including proteomics, metabolomics, and drug development.[] L-Phenylalanine-¹⁵N, in particular, serves as a valuable tracer for metabolic pathway analysis and as a standard in quantitative mass spectrometry-based studies.[] While chemical synthesis methods exist, enzymatic approaches offer superior stereoselectivity, milder reaction conditions, and a greener alternative for the production of optically pure L-amino acids.[2][3]
This technical guide provides an in-depth overview of the core enzymatic methods for the synthesis of L-Phenylalanine-¹⁵N. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual representations of the biochemical pathways and workflows.
Enzymatic Synthesis Routes
Three primary enzymatic strategies have been effectively employed for the synthesis of L-Phenylalanine-¹⁵N:
-
Phenylalanine Ammonia-Lyase (PAL) : Catalyzes the direct amination of trans-cinnamic acid.
-
Phenylalanine Dehydrogenase (PheDH) : Mediates the reductive amination of phenylpyruvate.
-
Transaminases (TAs) : Facilitates the transfer of an amino group from a donor molecule to phenylpyruvate.
Phenylalanine Ammonia-Lyase (PAL) Route
Phenylalanine ammonia-lyase (PAL, EC 4.3.1.24) catalyzes the reversible elimination of ammonia from L-phenylalanine to form trans-cinnamic acid.[4] By leveraging the reverse reaction in the presence of a high concentration of ¹⁵N-ammonia, PAL can be used for the efficient synthesis of L-Phenylalanine-¹⁵N. This method is particularly advantageous as it does not require a cofactor, has high atom economy, and allows for easy product isolation.
Reaction Pathway
Caption: Enzymatic synthesis of L-Phenylalanine-¹⁵N via Phenylalanine Ammonia-Lyase.
Quantitative Data
| Parameter | Value | Reference |
| Enzyme Source | Rhodotorula glutinis | |
| Substrates | trans-Cinnamic acid, (¹⁵NH₄)₂SO₄ | |
| Substrate Concentration | 2% trans-Cinnamic acid, 0.5 mol/L (¹⁵NH₄)₂SO₄ | |
| Yield | 71% | |
| Product Purity | 99.3% | |
| ¹⁵N Isotopic Enrichment | 96% | |
| (¹⁵NH₄)₂SO₄ Recovery | 88% |
Experimental Protocol
This protocol is based on the biosynthesis of ¹⁵N-L-phenylalanine using PAL from Rhodotorula glutinis.
-
Enzyme Preparation : Use whole cells of Rhodotorula glutinis or purified/immobilized PAL enzyme. The use of whole cells can be a cost-effective alternative.
-
Reaction Mixture Preparation :
-
Prepare a reaction buffer (e.g., Tris-HCl, pH 8.5-9.0).
-
Dissolve trans-cinnamic acid to a final concentration of 2% (w/v).
-
Add (¹⁵NH₄)₂SO₄ to a final concentration of 0.5 mol/L. Ensure the ¹⁵N enrichment of the ammonium salt is high (e.g., 99 at.%).
-
-
Enzymatic Reaction :
-
Add the PAL biocatalyst (e.g., Rhodotorula glutinis cells) to the reaction mixture.
-
Incubate the reaction at an optimal temperature for the enzyme (typically 30-40°C) with gentle agitation.
-
Monitor the progress of the reaction by measuring the decrease in trans-cinnamic acid concentration or the formation of L-phenylalanine using HPLC.
-
-
Product Isolation and Purification :
-
Separate the biocatalyst from the reaction mixture by centrifugation or filtration.
-
Recover the unreacted (¹⁵NH₄)₂SO₄ from the supernatant, for example, through ion-exchange chromatography.
-
Isolate the L-Phenylalanine-¹⁵N from the reaction mixture using techniques such as crystallization or chromatography.
-
-
Analysis :
-
Determine the purity of the final product using HPLC.
-
Confirm the isotopic enrichment of ¹⁵N in the L-phenylalanine product using mass spectrometry.
-
Phenylalanine Dehydrogenase (PheDH) Route
Phenylalanine dehydrogenase (PheDH, EC 1.4.1.20) catalyzes the reversible oxidative deamination of L-phenylalanine to phenylpyruvate and ammonia, utilizing NAD⁺ as a cofactor. For synthetic purposes, the reaction is run in the reductive amination direction, converting phenylpyruvate to L-phenylalanine. This stereospecific reaction requires a ¹⁵N-ammonia source and a system for regenerating the NADH cofactor.
Reaction Pathway
Caption: Synthesis of L-Phenylalanine-¹⁵N via Phenylalanine Dehydrogenase with cofactor regeneration.
Quantitative Data
| Parameter | Value | Reference |
| Enzyme Source | Bacillus badius, Rhodococcus sp., Sporosarcina ureae | |
| Substrates | Phenylpyruvate, ¹⁵NH₄Cl | |
| Cofactor | NADH | |
| Cofactor Regeneration | Formate Dehydrogenase (FDH) / Formate or Glucose Dehydrogenase (GDH) / Glucose | |
| pH | 8.0 - 8.5 | |
| Yield | High (specific value for ¹⁵N-Phe not provided, but generally >90% for similar systems) | |
| Isotopic Enrichment | Up to 99 at.% (dependent on ¹⁵NH₄Cl source) |
Experimental Protocol
This protocol describes a typical procedure for the synthesis of ¹⁵N-labeled L-amino acids using an amino acid dehydrogenase.
-
Reaction Mixture Preparation :
-
In a temperature-controlled vessel (e.g., 30°C), dissolve the following in distilled water:
-
Phenylpyruvate (e.g., 8 mmol)
-
¹⁵NH₄Cl (e.g., 8 mmol, ~99 at.% ¹⁵N)
-
Glucose (e.g., 40 mmol) for cofactor regeneration
-
A catalytic amount of NAD⁺
-
-
Adjust the pH of the solution to 8.0 with NaOH.
-
-
Enzymatic Reaction :
-
Add the enzymes to the reaction mixture:
-
Phenylalanine Dehydrogenase (PheDH)
-
Glucose Dehydrogenase (GlcDH) for NADH regeneration
-
-
Maintain the pH at 8.0 during the reaction by the controlled addition of NaOH.
-
Monitor the reaction for the consumption of phenylpyruvate or the formation of L-phenylalanine.
-
-
Product Isolation and Purification :
-
Terminate the reaction by adding acid (e.g., HCl) to lower the pH and precipitate the enzymes.
-
Remove the precipitated proteins by centrifugation.
-
Purify L-Phenylalanine-¹⁵N from the supernatant using ion-exchange chromatography.
-
-
Analysis :
-
Assess the chemical purity by HPLC.
-
Determine the ¹⁵N isotopic content by mass spectrometry.
-
Transaminase (TA) Route
Transaminases (TAs), also known as aminotransferases (EC 2.6.1.x), catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. For the synthesis of L-Phenylalanine-¹⁵N, an α-transaminase can be used to transfer a ¹⁵N-labeled amino group from a donor like L-glutamate-¹⁵N or L-aspartate-¹⁵N to phenylpyruvate. This route is highly stereoselective but requires a stoichiometric amount of the ¹⁵N-labeled amino donor.
Reaction Pathway
Caption: Synthesis of L-Phenylalanine-¹⁵N via the Transaminase-catalyzed route.
Quantitative Data
| Parameter | Value | Reference |
| Enzyme Source | E. coli, Pseudomonas putida, Enterobacter sp. | |
| Substrates | Phenylpyruvate, ¹⁵N-labeled amino donor (e.g., L-Aspartate, L-Glutamate) | |
| Cofactor | Pyridoxal-5'-phosphate (PLP) | |
| Biocatalyst Form | Purified enzyme, immobilized enzyme, or whole cells | |
| Yield | >90% (with immobilized E. coli whole cells) | |
| Half-life of Biocatalyst | >8 months (projected for immobilized E. coli cells) |
Experimental Protocol
This protocol is a general representation of L-phenylalanine synthesis via transamination.
-
Biocatalyst Preparation :
-
Use whole cells of a microorganism overexpressing a suitable transaminase (e.g., aspartate aminotransferase).
-
The cells can be used directly or immobilized on a support matrix (e.g., polyazetidine on IRA-938 resin) for enhanced stability and reusability.
-
-
Reaction Setup :
-
Prepare a buffered solution (pH 7.0-8.5) containing:
-
Phenylpyruvate
-
A stoichiometric equivalent of the ¹⁵N-labeled amino donor (e.g., L-Aspartate-¹⁵N).
-
-
The reaction can be performed in a batch reactor or a packed-bed column reactor if using an immobilized enzyme.
-
-
Enzymatic Reaction :
-
Pass the substrate solution through the column reactor containing the immobilized biocatalyst at a controlled flow rate and temperature.
-
Alternatively, in a batch setup, add the biocatalyst to the substrate solution and incubate with stirring.
-
Monitor the conversion of phenylpyruvate to L-phenylalanine by HPLC.
-
-
Product Isolation and Purification :
-
The product stream from the reactor will contain L-Phenylalanine-¹⁵N and the keto-acid byproduct (e.g., oxaloacetate if L-aspartate is the donor).
-
Separate L-Phenylalanine-¹⁵N from the reaction mixture using ion-exchange chromatography or crystallization.
-
-
Analysis :
-
Verify the chemical purity of the product via HPLC.
-
Confirm the ¹⁵N incorporation using mass spectrometry.
-
General Experimental Workflow
The overall workflow for the enzymatic synthesis of L-Phenylalanine-¹⁵N, from enzyme selection to final product analysis, can be summarized as follows:
Caption: A generalized workflow for the enzymatic synthesis of L-Phenylalanine-¹⁵N.
Conclusion
Enzymatic methods provide powerful and efficient pathways for the synthesis of L-Phenylalanine-¹⁵N. The choice of method—whether utilizing phenylalanine ammonia-lyase, phenylalanine dehydrogenase, or a transaminase—depends on factors such as the availability of starting materials, the need for cofactor regeneration, and desired scalability. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to implement these biocatalytic strategies for the production of high-purity, isotopically labeled L-phenylalanine for a wide range of applications.
References
The Role of L-Phenylalanine-¹⁵N in Nitrogen Balance Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of L-Phenylalanine-¹⁵N as a stable isotope tracer in the study of nitrogen balance and protein metabolism. This powerful technique offers a precise and non-radioactive method to quantify the dynamic processes of protein synthesis, breakdown, and overall nitrogen economy in vivo. Understanding these kinetics is paramount in various fields, including clinical nutrition, metabolic disease research, sports science, and the development of therapeutic interventions targeting protein metabolism.
Core Principles of L-Phenylalanine-¹⁵N Tracer Methodology
L-Phenylalanine, an essential amino acid, serves as an ideal tracer for studying protein dynamics because its sole metabolic fate in non-hepatic tissues is incorporation into protein. By introducing L-Phenylalanine labeled with the stable isotope ¹⁵N, researchers can trace its journey through the body's metabolic pools. The enrichment of ¹⁵N in various biological samples, such as plasma and tissue biopsies, allows for the calculation of key kinetic parameters of protein metabolism.
The fundamental principle involves the administration of a known amount of L-Phenylalanine-¹⁵N and subsequent measurement of its dilution by unlabeled phenylalanine entering the system from protein breakdown and dietary intake. This "tracer dilution" method, combined with measurements of tracer incorporation into tissue proteins, provides a quantitative assessment of whole-body and tissue-specific protein turnover.
Key Experimental Protocols
Several established protocols utilize L-Phenylalanine-¹⁵N to investigate nitrogen balance and protein metabolism. The choice of methodology depends on the specific research question, the desired temporal resolution, and the biological compartment of interest.
Primed-Constant Infusion
This is the most common method for determining steady-state rates of protein synthesis and breakdown.
Methodology:
-
Baseline Sampling: A baseline blood sample is collected to determine the natural isotopic enrichment of phenylalanine.
-
Priming Dose: A "priming" bolus of L-Phenylalanine-¹⁵N is administered intravenously. This rapidly raises the plasma enrichment to a level that is expected to be maintained during the constant infusion, thus reducing the time required to reach isotopic equilibrium.
-
Constant Infusion: Immediately following the priming dose, a continuous intravenous infusion of L-Phenylalanine-¹⁵N is maintained at a constant rate for several hours.
-
Isotopic Steady State: Blood samples are collected at regular intervals during the infusion to confirm that a plateau in plasma L-Phenylalanine-¹⁵N enrichment (isotopic steady state) has been achieved.
-
Tissue Biopsy: Towards the end of the infusion period, a tissue biopsy (e.g., from skeletal muscle) is often obtained to measure the incorporation of the tracer into tissue proteins. A second biopsy can be taken at a later time point to calculate the rate of protein synthesis over the intervening period.
-
Sample Analysis: Plasma and tissue samples are analyzed using mass spectrometry to determine the ¹⁵N-enrichment of free and protein-bound phenylalanine.
Experimental Workflow for Primed-Constant Infusion
Methodological & Application
Application Notes: L-Phenylalanine-¹⁵N Protocol for SILAC Proteomics
Introduction
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[1][2][3][4] The core principle of SILAC involves the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of a cell population.[2] This creates proteins that are chemically identical to those in a control ("light") cell population but are distinguishable by mass spectrometry due to the mass shift imparted by the heavy isotopes. By mixing protein lysates from "heavy" and "light" populations, the relative abundance of thousands of proteins can be accurately quantified in a single experiment.
While L-Arginine and L-Lysine are the most commonly used amino acids for SILAC due to the specificity of trypsin digestion, L-Phenylalanine offers unique advantages in specific contexts. L-Phenylalanine is an essential amino acid, meaning mammalian cells cannot synthesize it de novo and must acquire it from the culture medium. This ensures efficient and complete incorporation of the supplied labeled L-Phenylalanine-¹⁵N. Using ¹⁵N-labeled Phenylalanine is particularly advantageous as it avoids potential chromatographic shifts that can occur with deuterium-labeled amino acids.
Applicability of L-Phenylalanine-¹⁵N SILAC
The L-Phenylalanine-¹⁵N SILAC method is applicable to a broad range of research areas, including:
-
Drug Discovery and Development: To investigate the mechanism of action of new drug compounds by monitoring global changes in protein expression.
-
Biomarker Discovery: For identifying differentially expressed proteins between healthy and diseased states, which can serve as potential biomarkers.
-
Cell Signaling Studies: To quantify changes in protein abundance or post-translational modifications within signaling pathways upon stimulation or inhibition.
-
Protein-Protein Interaction Analysis: To distinguish specific interaction partners from non-specific background contaminants in immunoprecipitation experiments.
Experimental Protocols
Protocol 1: Cell Culture and Metabolic Labeling
This protocol describes the two main phases of SILAC: the adaptation phase to ensure complete incorporation of the heavy amino acid, and the experimental phase where the biological experiment is conducted.
Materials:
-
SILAC-grade DMEM or RPMI 1640 medium, deficient in L-Phenylalanine, L-Lysine, and L-Arginine.
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled amino acids.
-
"Light" L-Phenylalanine (¹⁴N).
-
"Heavy" L-Phenylalanine-¹⁵N.
-
Standard cell culture reagents (e.g., Penicillin-Streptomycin, GlutaMAX).
Procedure (Adaptation Phase):
-
Prepare Media: Reconstitute the amino acid-deficient medium and supplement it with all necessary amino acids except Phenylalanine. For the "light" medium, add natural L-Phenylalanine (¹⁴N). For the "heavy" medium, add L-Phenylalanine-¹⁵N. Both media should be supplemented with dFBS and other standard reagents.
-
Cell Adaptation: Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.
-
Ensure Full Incorporation: Passage the cells for at least five to six cell divisions in their respective SILAC media. This is crucial to ensure that the cellular protein is almost completely labeled (typically >97% incorporation).
-
Verify Incorporation (Optional but Recommended): To confirm labeling efficiency, harvest a small aliquot of cells from the "heavy" culture. Extract proteins, digest them with trypsin, and analyze by mass spectrometry. The absence of "light" Phenylalanine-containing peptides confirms complete labeling.
Procedure (Experimental Phase):
-
Apply Treatment: Once full incorporation is achieved, apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" population) while the other population serves as a control.
-
Harvest Cells: After the treatment period, harvest both the "light" and "heavy" cell populations separately. Wash the cells with ice-cold PBS to remove any residual medium.
Protocol 2: Sample Preparation for Mass Spectrometry
Materials:
-
Lysis Buffer (e.g., RIPA buffer containing protease and phosphatase inhibitors).
-
BCA Protein Assay Kit or similar.
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin (mass spectrometry grade).
-
Ammonium Bicarbonate buffer (50 mM, pH 8.0).
-
Formic Acid.
Procedure:
-
Cell Lysis: Lyse the "light" and "heavy" cell pellets separately using an appropriate lysis buffer. Clarify the lysates by centrifugation to remove cell debris.
-
Protein Quantification: Determine the protein concentration for both lysates using a BCA assay.
-
Mix Lysates: Combine an exact 1:1 ratio of protein from the "light" and "heavy" lysates. This step is critical as it minimizes experimental variability from downstream processing.
-
Reduction and Alkylation:
-
Add DTT to the mixed lysate to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 45 minutes to alkylate cysteine residues.
-
-
Protein Digestion:
-
Dilute the protein mixture with ammonium bicarbonate buffer to reduce the concentration of denaturants.
-
Add trypsin at an enzyme-to-protein ratio of 1:50 and incubate overnight at 37°C.
-
-
Peptide Cleanup: Stop the digestion by adding formic acid. Desalt the resulting peptide mixture using a C18 StageTip or similar solid-phase extraction method before LC-MS/MS analysis.
Data Presentation
Quantitative data from a SILAC experiment is typically presented in a table format. The key value is the "Heavy/Light Ratio," which indicates the change in abundance of a protein in the experimental condition relative to the control.
Table 1: Example of Quantitative Proteomics Data from a Phenylalanine-¹⁵N SILAC Experiment
| Protein ID (UniProt) | Gene Name | Protein Name | Peptides Identified | Heavy/Light Ratio | Regulation | p-value |
| P04637 | TP53 | Cellular tumor antigen p53 | 12 | 2.15 | Upregulated | 0.001 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 25 | 1.02 | Unchanged | 0.950 |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 18 | 0.45 | Downregulated | 0.005 |
| Q06609 | MAPK1 | Mitogen-activated protein kinase 1 | 15 | 2.50 | Upregulated | 0.0005 |
| P11021 | HSP90AA1 | Heat shock protein HSP 90-alpha | 21 | 0.98 | Unchanged | 0.890 |
| P08069 | HSPD1 | 60 kDa heat shock protein, mitochondrial | 19 | 1.10 | Unchanged | 0.750 |
| P62258 | HSPA5 | 78 kDa glucose-regulated protein | 22 | 0.30 | Downregulated | 0.002 |
Visualizations
Experimental Workflow Diagram
Caption: General workflow for L-Phenylalanine-¹⁵N SILAC proteomics.
Signaling Pathway Example: MAPK Signaling
Caption: Simplified MAPK signaling pathway highlighting a quantified protein.
References
- 1. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 4. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Protein Turnover Analysis Using L-Phenylalanine-15N
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic processes of protein synthesis and degradation, collectively known as protein turnover, are fundamental to cellular homeostasis, adaptation, and signaling. Dysregulation of protein turnover is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. Accurate measurement of protein turnover rates is therefore crucial for understanding disease mechanisms and for the development of novel therapeutics.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used mass spectrometry-based technique for quantitative proteomics, enabling the precise measurement of protein abundance and turnover.[1][2] This method involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. L-Phenylalanine-15N is an essential amino acid and its isotopically labeled form serves as an excellent tracer for monitoring protein synthesis. By tracking the incorporation of this compound into the proteome over time, researchers can accurately determine the synthesis and degradation rates of individual proteins.
These application notes provide detailed protocols for utilizing this compound in protein turnover analysis, from cell culture and sample preparation to mass spectrometry and data analysis.
Key Applications
-
Determination of protein synthesis and degradation rates: Quantify the half-lives of individual proteins to understand their stability and regulation.
-
Elucidation of drug mechanism of action: Assess how therapeutic compounds affect the turnover of specific proteins or entire pathways.
-
Identification of biomarkers: Discover proteins with altered turnover rates in disease states, which can serve as potential diagnostic or prognostic markers.
-
Investigation of cellular signaling pathways: Analyze how signaling events, such as those mediated by the mTOR pathway, impact protein homeostasis.[3][4][5]
Data Presentation
Table 1: Representative Protein Turnover Rates in Response to mTOR Inhibition
The following table summarizes hypothetical quantitative data from a SILAC experiment using this compound to analyze the effect of an mTOR inhibitor on protein turnover rates in a cancer cell line.
| Protein | Gene | Function | Half-life (Control) (hours) | Half-life (mTOR Inhibitor) (hours) | Fold Change in Half-life |
| 40S ribosomal protein S6 | RPS6 | Component of the 40S ribosomal subunit | 25.3 | 45.8 | 1.81 |
| Eukaryotic translation initiation factor 4E | EIF4E | Cap-binding protein involved in translation initiation | 18.7 | 32.1 | 1.72 |
| Lactate dehydrogenase A | LDHA | Enzyme in glycolysis | 48.2 | 45.5 | 0.94 |
| Vimentin | VIM | Intermediate filament protein | 72.5 | 70.1 | 0.97 |
| p53 | TP53 | Tumor suppressor | 0.5 | 0.6 | 1.20 |
Experimental Protocols
Protocol 1: SILAC Labeling with this compound
This protocol outlines the steps for metabolically labeling cells with this compound for protein turnover analysis.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-Phenylalanine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Phenylalanine (light)
-
This compound (heavy)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or plates
Procedure:
-
Media Preparation:
-
Light Medium: To 500 mL of L-Phenylalanine-deficient medium, add 50 mL of dFBS, 5 mL of Penicillin-Streptomycin, and L-Phenylalanine to a final concentration of 0.2 mM.
-
Heavy Medium: To 500 mL of L-Phenylalanine-deficient medium, add 50 mL of dFBS, 5 mL of Penicillin-Streptomycin, and this compound to a final concentration of 0.2 mM.
-
Sterile-filter both media using a 0.22 µm filter.
-
-
Cell Culture and Labeling:
-
Culture cells in the "light" medium for at least five to six doublings to ensure complete incorporation of the light amino acid.
-
For the "heavy" labeled condition, culture a parallel set of cells in the "heavy" medium for the same duration to achieve >97% incorporation of this compound.
-
Monitor cell growth and morphology to ensure that the heavy isotope does not adversely affect cell health.
-
-
Pulse-Chase Experiment for Turnover Analysis:
-
To measure protein synthesis, switch cells grown in "light" medium to "heavy" medium. This is the "pulse."
-
Harvest cells at various time points after the switch (e.g., 0, 4, 8, 12, 24, 48 hours).
-
To measure protein degradation, grow cells to full incorporation in "heavy" medium, then switch to "light" medium (the "chase").
-
Harvest cells at various time points after the switch.
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Mixing:
-
For relative quantification between two conditions (e.g., control vs. drug-treated), mix equal amounts of protein from the "light" and "heavy" labeled cell lysates.
-
Protocol 2: Protein Digestion and Mass Spectrometry Analysis
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade modified trypsin
-
Formic acid
-
Acetonitrile
-
C18 desalting columns
-
High-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.
Procedure:
-
Protein Reduction and Alkylation:
-
To the mixed protein lysate, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes.
-
-
In-solution or In-gel Digestion:
-
In-solution: Dilute the sample with ammonium bicarbonate buffer (50 mM, pH 8) to reduce the denaturant concentration. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
In-gel: Alternatively, run the protein mixture on an SDS-PAGE gel, excise the entire lane, and perform in-gel digestion with trypsin.
-
-
Peptide Desalting:
-
Acidify the peptide mixture with formic acid.
-
Desalt the peptides using C18 desalting columns according to the manufacturer's protocol.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid.
-
Analyze the peptides using a high-resolution mass spectrometer.
-
Set the mass spectrometer to operate in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
Acquire full MS scans in the Orbitrap at a resolution of 60,000-120,000, followed by MS/MS scans of the most intense precursor ions.
-
Protocol 3: Data Analysis
Software:
-
Software for processing raw mass spectrometry data (e.g., MaxQuant, Proteome Discoverer, Census).
-
Software for statistical analysis and visualization.
Procedure:
-
Peptide and Protein Identification and Quantification:
-
Process the raw MS data using a software suite that can handle SILAC data.
-
Search the MS/MS spectra against a relevant protein database (e.g., UniProt) to identify peptides and proteins.
-
The software will identify peptide pairs corresponding to the "light" (L-Phenylalanine) and "heavy" (this compound) forms and calculate the heavy-to-light (H/L) ratio for each peptide.
-
-
Calculation of Protein Turnover Rates:
-
For pulse experiments, the rate of incorporation of the heavy label is used to calculate the synthesis rate constant (ks). The H/L ratio will increase over time.
-
For chase experiments, the rate of disappearance of the heavy label is used to calculate the degradation rate constant (kd). The H/L ratio will decrease over time.
-
The protein half-life (t1/2) can be calculated from the degradation rate constant using the formula: t1/2 = ln(2) / kd.
-
-
Data Interpretation:
-
Compare the turnover rates of proteins between different experimental conditions to identify significant changes.
-
Perform pathway analysis to understand the biological implications of the observed changes in protein turnover.
-
Visualizations
Experimental Workflow
Caption: A schematic of the experimental workflow for protein turnover analysis.
L-Phenylalanine and the mTOR Signaling Pathway
Caption: L-Phenylalanine uptake activates mTORC1, promoting protein synthesis.
References
- 1. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 2. ukisotope.com [ukisotope.com]
- 3. Phenylalanine Regulates Milk Protein Synthesis via LAT1–mTOR Signaling Pathways in Bovine Mammary Epithelial Cells [mdpi.com]
- 4. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Phenylalanine-¹⁵N in Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic Flux Analysis (MFA) is a powerful methodology used to investigate and quantify the rates (fluxes) of metabolic pathways within a biological system in a steady state. The use of stable isotope tracers, such as L-Phenylalanine-¹⁵N, is central to MFA. By introducing a labeled compound into a system, researchers can trace the path of the isotope as it is incorporated into various metabolites. This provides a dynamic view of metabolic activity that cannot be obtained from metabolite concentration data alone.
L-Phenylalanine is an essential aromatic amino acid, playing a critical role as a building block for protein synthesis and as a precursor for the synthesis of important signaling molecules like tyrosine and catecholamines.[1] Dysregulation of phenylalanine metabolism is implicated in several metabolic disorders, most notably phenylketonuria (PKU). L-Phenylalanine-¹⁵N, a non-radioactive, stable isotope-labeled version of phenylalanine, serves as an invaluable tracer for elucidating the in vivo and in vitro dynamics of phenylalanine metabolism. The ¹⁵N label on the amino group allows for the precise tracking of the nitrogen atom's fate through various metabolic pathways.
These application notes provide an overview of the use of L-Phenylalanine-¹⁵N in MFA and detailed protocols for its application in both in vivo and in vitro studies.
Key Applications of L-Phenylalanine-¹⁵N in MFA
-
Quantification of Whole-Body and Tissue-Specific Protein Synthesis: By measuring the rate of incorporation of ¹⁵N-labeled phenylalanine into proteins, researchers can accurately determine protein synthesis rates in various physiological and pathological states.
-
Investigation of Amino Acid Metabolism and Interconversion: Tracing the ¹⁵N label allows for the study of transamination and other reactions involving the amino group of phenylalanine, providing insights into nitrogen metabolism.
-
Elucidation of Disease Pathophysiology: MFA with L-Phenylalanine-¹⁵N can be used to study metabolic dysregulation in diseases such as phenylketonuria, liver disease, and cancer.
-
Drug Discovery and Development: Understanding the effect of drug candidates on phenylalanine metabolism and protein synthesis can be a crucial aspect of preclinical and clinical studies.
Data Presentation
The following tables summarize quantitative data from tracer studies investigating L-phenylalanine metabolism. These values can serve as a reference for expected metabolic flux distributions in healthy human subjects in a postabsorptive state.
Table 1: Phenylalanine Flux Rates in Healthy Adults (Postabsorptive State)
| Parameter | Flux Rate (μmol·kg⁻¹·h⁻¹) | Isotopic Tracer Used | Reference |
| Whole-Body Phenylalanine Flux | 36.1 ± 5.1 | L-[ring-²H₅]phenylalanine | [2] |
| Phenylalanine Conversion to Tyrosine | 5.83 ± 0.59 | L-[ring-²H₅]phenylalanine | [2] |
| Phenylalanine Oxidation | 1.3 (at intakes ≤ 10 mg·kg⁻¹·day⁻¹) | L-[1-¹³C]phenylalanine | [3] |
Table 2: Muscle Protein Fractional Synthesis Rates (FSR) in Healthy Adults
| Condition | FSR (%·h⁻¹) using Phenylalanine Tracer | Isotopic Tracer Used | Reference |
| Rest (Vastus Lateralis) | 0.080 ± 0.007 | [²H₅]-phenylalanine | [4] |
| Post-Exercise (Vastus Lateralis) | 0.110 ± 0.010 | [²H₅]-phenylalanine | |
| Rest (Soleus) | 0.086 ± 0.008 | [²H₅]-phenylalanine | |
| Post-Exercise (Soleus) | 0.123 ± 0.008 | [²H₅]-phenylalanine |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic fate of the ¹⁵N label from L-Phenylalanine-¹⁵N and a typical experimental workflow for an in vivo MFA study.
Caption: Metabolic fate of the ¹⁵N label from L-Phenylalanine-¹⁵N.
Caption: Experimental workflow for an in vivo MFA study.
Experimental Protocols
Protocol 1: In Vivo Metabolic Flux Analysis using L-Phenylalanine-¹⁵N
This protocol outlines a methodology for an in vivo MFA study in human subjects to determine whole-body phenylalanine flux and protein synthesis rates.
1. Subject Preparation:
-
Subjects should fast overnight for 10-12 hours to achieve a postabsorptive state.
-
A baseline blood sample is collected before the tracer infusion begins.
2. Tracer Administration:
-
A primed, continuous intravenous infusion of L-Phenylalanine-¹⁵N is administered.
-
The priming dose is calculated to rapidly bring the plasma L-Phenylalanine-¹⁵N enrichment to a steady state.
-
The continuous infusion is maintained for a period of 4-6 hours to ensure isotopic steady state in the plasma and tissue pools.
3. Sample Collection:
-
Venous blood samples are collected at regular intervals (e.g., every 30 minutes) throughout the infusion period.
-
Samples are collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.
-
For tissue-specific protein synthesis measurements, muscle biopsies may be taken at the beginning and end of the infusion period.
4. Sample Processing:
-
Plasma is separated from whole blood by centrifugation at 4°C.
-
For accurate quantification, an internal standard (e.g., L-[¹³C₆]-Phenylalanine) is added to the plasma samples.
-
Proteins in plasma or tissue homogenates are precipitated using an acid (e.g., perchloric acid or trichloroacetic acid).
-
The protein pellet is washed and then hydrolyzed to release individual amino acids.
-
The supernatant containing free amino acids and the protein hydrolysate are then processed for analysis.
-
Amino acids are often derivatized (e.g., to their N-heptafluorobutyryl isobutyl ester derivatives) to improve their chromatographic properties and ionization efficiency for mass spectrometry analysis.
5. Mass Spectrometry Analysis:
-
The isotopic enrichment of L-Phenylalanine-¹⁵N in the free amino acid pool and in protein hydrolysates is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass-to-charge ratios (m/z) of the unlabeled (m+0) and labeled (m+1) phenylalanine are monitored.
6. Data Analysis and Flux Calculation:
-
Isotopic Enrichment: The mole percent excess (MPE) of L-Phenylalanine-¹⁵N is calculated from the ratio of the labeled to unlabeled phenylalanine.
-
Phenylalanine Flux: At isotopic steady state, the rate of appearance (Ra) of unlabeled phenylalanine, which represents whole-body protein breakdown in the postabsorptive state, is calculated using the tracer dilution method.
-
Fractional Synthesis Rate (FSR): The FSR of protein is calculated from the rate of incorporation of L-Phenylalanine-¹⁵N into the protein pool over time, divided by the precursor pool enrichment (plasma or intracellular free L-Phenylalanine-¹⁵N).
Protocol 2: In Vitro Metabolic Flux Analysis using L-Phenylalanine-¹⁵N in Cell Culture
This protocol describes a methodology for using L-Phenylalanine-¹⁵N to study protein synthesis and phenylalanine metabolism in cultured cells.
1. Cell Culture and Labeling:
-
Cells are cultured in a standard growth medium to the desired confluency.
-
For the experiment, the standard medium is replaced with a labeling medium containing a known concentration of L-Phenylalanine-¹⁵N. The concentration should be the same as the unlabeled phenylalanine in the standard medium.
-
Cells are incubated with the labeled medium for a specific duration, determined by the turnover rate of the protein or pathway of interest. A time-course experiment is often performed to monitor the dynamics of label incorporation.
2. Quenching and Metabolite Extraction:
-
The labeling medium is rapidly removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
-
Metabolites are extracted from the cells using a cold solvent mixture, such as methanol/water or methanol/chloroform/water.
-
The cell lysate is centrifuged to separate the soluble metabolite fraction from the protein pellet.
3. Sample Processing:
-
The protein pellet is washed and hydrolyzed to its constituent amino acids.
-
Both the soluble metabolite fraction and the protein hydrolysate are processed for mass spectrometry. This may involve derivatization as described in the in vivo protocol.
4. Mass Spectrometry Analysis:
-
The isotopic enrichment of L-Phenylalanine-¹⁵N and its downstream metabolites in the soluble fraction, as well as the enrichment in the protein hydrolysate, is determined by GC-MS or LC-MS/MS.
5. Data Analysis and Flux Calculation:
-
The fractional labeling of intracellular metabolites and proteins is calculated.
-
Metabolic flux rates are calculated using computational MFA software (e.g., INCA, 13CFLUX2) which uses the isotopic labeling data and a defined metabolic network model to estimate the rates of intracellular reactions.
Conclusion
L-Phenylalanine-¹⁵N is a versatile and powerful tool for metabolic flux analysis, enabling detailed investigation of protein synthesis and amino acid metabolism in both health and disease. The protocols and data presented here provide a foundation for researchers to design and implement robust MFA studies to gain deeper insights into the complexities of cellular and whole-body metabolism. Careful experimental design, execution, and data analysis are crucial for obtaining accurate and meaningful results.
References
- 1. benchchem.com [benchchem.com]
- 2. The conversion of phenylalanine to tyrosine in man. Direct measurement by continuous intravenous tracer infusions of L-[ring-2H5]phenylalanine and L-[1-13C] tyrosine in the postabsorptive state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of isotopic ratios of L-leucine and L-phenylalanine and their stable isotope labeled analogues in biological samples by gas chromatography/triple-stage quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: L-Phenylalanine-15N Labeling for In Vivo Protein Synthesis Measurement
Introduction
The dynamic balance between protein synthesis and degradation governs protein homeostasis, which is fundamental to cell growth, function, and overall organismal health. Measuring the rate of protein synthesis in vivo is crucial for understanding the metabolic response to various stimuli, including nutrition, exercise, disease, and therapeutic interventions. The use of stable, non-radioactive isotope tracers, such as L-Phenylalanine labeled with Nitrogen-15 (L-[¹⁵N]Phenylalanine), provides a safe and powerful method for quantifying protein synthesis rates in both preclinical and clinical research.[1]
Phenylalanine is an essential amino acid, meaning the body cannot produce it; its only sources are dietary intake and protein breakdown.[2][3][4] This characteristic makes it an excellent tracer for studying protein metabolism. When L-[¹⁵N]Phenylalanine is introduced into the body, it mixes with the body's free phenylalanine pool and is incorporated into newly synthesized proteins. By measuring the rate of its incorporation into tissue proteins over time, researchers can calculate the Fractional Synthetic Rate (FSR), a direct measure of protein synthesis.
These application notes provide an overview of the methodologies, quantitative data, and detailed protocols for using L-[¹⁵N]Phenylalanine to measure in vivo protein synthesis.
Core Principle: The Precursor-Product Model
The measurement of protein synthesis using L-[¹⁵N]Phenylalanine is based on the precursor-product principle. The free L-[¹⁵N]Phenylalanine in the blood or tissue serves as the "precursor" pool, and the newly synthesized, labeled protein acts as the "product." The rate of synthesis is determined by tracking the enrichment of the ¹⁵N label in the product over a defined period.
Caption: Principle of the precursor-product model for measuring protein synthesis.
Experimental Approaches
Two primary methods are employed for administering the L-[¹⁵N]Phenylalanine tracer:
-
Primed, Constant Infusion: This technique involves an initial large dose (prime) to rapidly raise the tracer concentration in the precursor pool to a steady-state level, which is then maintained by a continuous intravenous infusion for several hours.[5] This method is ideal for measuring average synthesis rates over a prolonged period.
-
Flooding Dose: In this approach, a large bolus of L-phenylalanine containing the ¹⁵N-labeled tracer is injected. This "floods" the body's free amino acid pools, aiming to equalize the enrichment in all compartments (e.g., plasma and intracellular) and minimize the impact of tracer recycling. This method is suited for measuring acute changes in protein synthesis over a shorter timeframe, often less than 30 minutes.
Experimental Workflow
The process of measuring protein synthesis involves several key stages, from subject preparation to final data analysis. Each step must be performed meticulously to ensure accurate and reproducible results.
References
- 1. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An isotopic method for measurement of muscle protein synthesis and degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Synthesis Determined from Non-Radioactive Phenylalanine Incorporated by Antarctic Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel triple-tracer approach to assess postprandial protein turnover - PMC [pmc.ncbi.nlm.nih.gov]
L-Phenylalanine-15N as an Internal Standard for Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of L-phenylalanine, an essential amino acid, is critical in various fields of research, including clinical diagnostics, particularly for monitoring metabolic disorders like Phenylketonuria (PKU), as well as in metabolomics and pharmaceutical development. Stable isotope dilution analysis (SIDA) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for high-precision quantification of small molecules in complex biological matrices. This approach utilizes a stable isotope-labeled version of the analyte as an internal standard (IS). L-Phenylalanine-15N, a non-radioactive, stable isotope-labeled form of L-phenylalanine, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the endogenous L-phenylalanine, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively correcting for matrix effects and variations in analytical procedures.[1]
This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of L-phenylalanine in biological samples by LC-MS/MS.
Principle of the Method: Stable Isotope Dilution
Stable isotope dilution mass spectrometry relies on the addition of a known quantity of a stable isotope-labeled internal standard (this compound) to the sample at the initial stage of sample preparation.[2] This "spiked" internal standard is chemically identical to the analyte of interest (L-phenylalanine) but has a different mass due to the incorporation of the 15N isotope. Because the internal standard and the analyte co-elute and are detected simultaneously by the mass spectrometer, any sample loss or variation in ionization efficiency will affect both compounds equally. The concentration of the analyte is then determined by calculating the ratio of the mass spectrometric signal of the analyte to that of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Experimental Workflow for L-Phenylalanine Quantification.
Applications
The use of this compound as an internal standard in mass spectrometry has a wide range of applications:
-
Clinical Research and Diagnostics: Accurate measurement of L-phenylalanine levels is crucial for the diagnosis and monitoring of inherited metabolic disorders such as Phenylketonuria (PKU).
-
Metabolomics: As a key metabolite, quantifying L-phenylalanine provides insights into various metabolic pathways and cellular processes.
-
Pharmaceutical Development: This method is used in pharmacokinetic and pharmacodynamic (PK/PD) studies to understand drug effects on amino acid metabolism.
-
Nutritional Science: It allows for the precise assessment of dietary intake and the metabolic fate of L-phenylalanine.
Phenylalanine Metabolic Pathway
L-phenylalanine is an essential amino acid that serves as a precursor for the synthesis of tyrosine, another amino acid, through a reaction catalyzed by the enzyme phenylalanine hydroxylase. Tyrosine is then a precursor for several important biomolecules, including neurotransmitters (dopamine, norepinephrine, epinephrine) and melanin. In individuals with PKU, a deficiency in phenylalanine hydroxylase leads to the accumulation of phenylalanine and its conversion into phenylpyruvate via an alternative pathway.
Simplified Phenylalanine Metabolic Pathway.
Quantitative Data Summary
The following tables summarize typical parameters for the LC-MS/MS analysis of L-phenylalanine using a stable isotope-labeled internal standard.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Phenylalanine | 166.2 | 120.2 | Optimized by user |
| This compound | 167.2 | 121.2 | Optimized by user |
Note: The molecular weight of L-Phenylalanine is approximately 165.19 g/mol and this compound is approximately 166.18 g/mol . The precursor ions are the [M+H]+ adducts. The product ions correspond to the neutral loss of the carboxyl group.
Table 2: Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%) | 85-115% |
These values are typical and may vary depending on the specific instrumentation and matrix.
Experimental Protocols
Materials and Reagents
-
L-Phenylalanine (analytical standard)
-
This compound (internal standard)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
Formic acid (LC-MS grade)
-
Biological matrix (e.g., human plasma, cell culture supernatant)
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Stock and Working Solutions
-
L-Phenylalanine Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-Phenylalanine and dissolve it in 10 mL of LC-MS grade water.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of LC-MS grade water.
-
L-Phenylalanine Working Standards: Prepare a series of working standards by serially diluting the L-Phenylalanine stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve the desired concentration range for the calibration curve.
-
IS Working Solution (e.g., 10 µg/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water. The final concentration of the IS should be optimized based on the expected endogenous levels of L-phenylalanine in the samples.
Sample Preparation (from Human Plasma)
-
Thaw frozen plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Vortex each sample to ensure homogeneity.
-
Pipette 50 µL of the plasma sample, calibration standard, or QC sample into a clean microcentrifuge tube.
-
Add a specific volume of the IS working solution (e.g., 10 µL of 10 µg/mL this compound) to each tube.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Sample Preparation (from Cell Culture Supernatant)
-
Collect cell culture medium and centrifuge at 10,000 x g for 10 minutes at 4°C to remove cells and debris.
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Add a specific volume of the IS working solution (e.g., 10 µL of 10 µg/mL this compound).
-
Add 400 µL of cold methanol to precipitate any remaining proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is then increased to elute the analyte and internal standard. The gradient should be optimized for good chromatographic separation.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Analysis
-
Integrate the peak areas for the MRM transitions of both L-Phenylalanine and this compound.
-
Calculate the peak area ratio (L-Phenylalanine peak area / this compound peak area) for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the L-Phenylalanine calibration standards. A linear regression with a 1/x or 1/x² weighting is often used.
-
Determine the concentration of L-Phenylalanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Analysis Flowchart.
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a highly accurate, precise, and robust method for the quantification of L-phenylalanine in various biological matrices. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their studies. The stable isotope dilution approach effectively mitigates matrix effects and procedural inconsistencies, ensuring reliable and high-quality quantitative results.
References
Application Notes and Protocols: Quantifying L-Phenylalanine-15N Incorporation in Recombinant Proteins
Introduction
Stable isotope labeling of recombinant proteins with isotopes such as ¹⁵N is a powerful technique for a variety of biochemical and biophysical studies, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). L-Phenylalanine-¹⁵N is a commonly used labeled amino acid for these purposes. Accurate quantification of the incorporation efficiency of L-Phenylalanine-¹⁵N is critical for the interpretation of experimental results. This document provides detailed protocols for the expression of ¹⁵N-phenylalanine labeled recombinant proteins and the subsequent quantification of incorporation using mass spectrometry and NMR.
Experimental Workflow Overview
The general workflow for quantifying L-Phenylalanine-¹⁵N incorporation involves several key steps, from the expression of the protein in a labeled medium to the final analysis of the incorporation efficiency.
Caption: Overall workflow for this compound incorporation.
Key Methodologies for Quantification
Two primary methods are widely used for the quantification of ¹⁵N incorporation into recombinant proteins: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry-Based Quantification
Mass spectrometry offers high sensitivity and accuracy for determining isotopic enrichment. The general principle involves the enzymatic digestion of the labeled protein into smaller peptides, followed by the analysis of the mass-to-charge ratio (m/z) of these peptides. The mass difference between the peptides containing unlabeled (¹⁴N) and labeled (¹⁵N) phenylalanine allows for the calculation of incorporation efficiency.
NMR-Based Quantification
NMR spectroscopy, particularly ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments, can also be used to assess ¹⁵N incorporation. In an HSQC spectrum, each peak corresponds to a specific amide proton and its directly bonded nitrogen. The presence and intensity of these peaks are indicative of ¹⁵N incorporation. While powerful for structural studies, for quantification, it is often more complex than MS-based methods.
Detailed Experimental Protocols
Protocol 1: Expression of L-Phenylalanine-¹⁵N Labeled Recombinant Protein
This protocol is a general guideline and may require optimization depending on the specific protein and expression system.
Materials:
-
Expression host (e.g., E. coli BL21(DE3))
-
Expression vector containing the gene of interest
-
M9 minimal media components
-
Glucose (or other carbon source)
-
L-Phenylalanine-¹⁵N
-
19 unlabeled amino acids (excluding phenylalanine)
-
IPTG (or other inducing agent)
Procedure:
-
Starter Culture: Inoculate a single colony of the expression host into 5 mL of LB medium and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of M9 minimal media with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Add L-Phenylalanine-¹⁵N to a final concentration of 100 mg/L, along with the other 19 unlabeled amino acids. Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Purification: Purify the recombinant protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
Protocol 2: Quantification by Mass Spectrometry
Materials:
-
Purified L-Phenylalanine-¹⁵N labeled protein
-
DTT (Dithiothreitol)
-
Iodoacetamide
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer
-
Formic acid
-
Acetonitrile
-
C18 ZipTips
Procedure:
-
Denaturation and Reduction: Resuspend approximately 20 µg of the purified protein in 50 µL of 50 mM ammonium bicarbonate buffer. Add DTT to a final concentration of 10 mM and incubate at 60°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature and add iodoacetamide to a final concentration of 55 mM. Incubate in the dark at room temperature for 30 minutes.
-
Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Quenching and Desalting: Quench the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptides using a C18 ZipTip according to the manufacturer's instructions.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS.
-
Data Analysis:
-
Identify peptides containing phenylalanine from the MS/MS data.
-
Extract the ion chromatograms for the isotopic pairs of each phenylalanine-containing peptide (unlabeled and ¹⁵N-labeled).
-
Calculate the incorporation efficiency using the following formula:
% Incorporation = [Area(¹⁵N-peptide) / (Area(¹⁴N-peptide) + Area(¹⁵N-peptide))] x 100
Where "Area" refers to the integrated peak area from the extracted ion chromatogram.
-
Caption: Mass spectrometry quantification workflow.
Quantitative Data Summary
The following tables provide a summary of expected quantitative results for L-Phenylalanine-¹⁵N incorporation in a model recombinant protein expressed in E. coli.
Table 1: Mass Spectrometry Data for a Phenylalanine-Containing Peptide
| Peptide Sequence | Isotopic State | m/z | Peak Area | % Incorporation |
| FGEI(K) | Unlabeled (¹⁴N) | 580.3 | 1.2 x 10⁵ | 98.8% |
| FGEI(K) | Labeled (¹⁵N) | 581.3 | 9.9 x 10⁶ |
Table 2: Summary of Incorporation Efficiency for Multiple Peptides
| Peptide Sequence | % Incorporation |
| FGEI(K) | 98.8% |
| YFN(R) | 99.1% |
| AFSQ(Y) | 98.5% |
| Average | 98.8% |
Troubleshooting
-
Low Incorporation Efficiency:
-
Ensure complete consumption of unlabeled phenylalanine from the initial growth medium before induction.
-
Optimize the concentration of L-Phenylalanine-¹⁵N added.
-
Check for the presence of phenylalanine in any complex media components (e.g., yeast extract).
-
-
Poor MS Signal:
-
Optimize protein digestion and desalting steps.
-
Ensure the protein is sufficiently pure.
-
Increase the amount of protein used for analysis.
-
Conclusion
Accurate quantification of L-Phenylalanine-¹⁵N incorporation is essential for the reliability of subsequent structural and functional studies. The protocols outlined in this document provide a robust framework for expressing ¹⁵N-labeled recombinant proteins and quantifying the incorporation efficiency using mass spectrometry. Careful execution of these protocols will ensure high-quality data for your research applications.
Application Notes and Protocols for L-Phenylalanine-15N Infusion in Human Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of L-Phenylalanine-15N as a stable isotope tracer in human metabolic studies. The methodologies outlined are essential for investigating protein synthesis, breakdown, and amino acid kinetics, which are critical endpoints in nutrition research, clinical studies, and drug development.
Introduction
Stable isotope tracers, such as this compound, are powerful tools for quantifying metabolic processes in vivo. Phenylalanine is an essential amino acid, and its flux is a reliable indicator of whole-body protein breakdown[1]. By infusing this compound and monitoring its incorporation into proteins and its dilution in the plasma, researchers can accurately measure rates of protein synthesis and degradation. This technique is invaluable for understanding the metabolic effects of nutrients, disease states, and therapeutic interventions.
The primary metabolic fate of phenylalanine is its hydroxylation to tyrosine, a process that predominantly occurs in the liver[1]. Therefore, tracking the conversion of labeled phenylalanine to labeled tyrosine provides insights into hepatic metabolism and the activity of the phenylalanine hydroxylase enzyme[1].
Experimental Protocols
Primed, Continuous Infusion of L-[15N]Phenylalanine
This is a common method to achieve a steady-state enrichment of the tracer in the plasma and tissue pools, allowing for the calculation of metabolic rates over a defined period.
Objective: To measure whole-body protein breakdown, synthesis, and phenylalanine hydroxylation.
Materials:
-
L-[15N]Phenylalanine (sterile, pyrogen-free)
-
Sterile 0.9% saline solution
-
Infusion pump
-
Catheters for intravenous infusion and blood sampling
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Freezer (-80°C) for sample storage
-
Mass spectrometer for isotope ratio analysis
Procedure:
-
Subject Preparation: Subjects should be studied after an overnight fast to ensure a post-absorptive state. Two intravenous catheters are inserted into forearm veins, one for the infusion of the tracer and the other in the contralateral arm for blood sampling[2].
-
Background Blood Sampling: Before starting the infusion, a baseline blood sample is collected to determine the natural isotopic enrichment of phenylalanine and tyrosine[2].
-
Tracer Preparation: The L-[15N]Phenylalanine is dissolved in sterile saline. The exact concentration will depend on the desired infusion rate and the subject's body weight.
-
Priming Dose: To rapidly achieve isotopic equilibrium, a priming dose of the tracer is administered as a bolus injection.
-
Continuous Infusion: Immediately following the priming dose, a continuous infusion of the tracer is initiated and maintained at a constant rate for the duration of the study (typically several hours).
-
Blood Sampling: Blood samples are collected at regular intervals (e.g., every 30-60 minutes) throughout the infusion period to monitor the isotopic enrichment of plasma phenylalanine and tyrosine.
-
Sample Processing: Blood samples are immediately placed on ice and then centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
-
Mass Spectrometry Analysis: Plasma samples are analyzed by a suitable mass spectrometry technique (e.g., GC-MS, LC-MS/MS) to determine the isotopic enrichment of phenylalanine and tyrosine.
-
Calculations: Phenylalanine flux (an indicator of protein breakdown), the rate of phenylalanine hydroxylation to tyrosine, and the rate of phenylalanine incorporation into protein (protein synthesis) are calculated using steady-state kinetic models.
Oral Administration of L-[15N]Phenylalanine
Oral loading can be used to study the absorption and first-pass metabolism of phenylalanine.
Objective: To assess the oral bioavailability and splanchnic metabolism of phenylalanine.
Procedure:
-
Subject Preparation: Similar to the infusion protocol, subjects are studied after an overnight fast.
-
Tracer Administration: A known amount of L-[15N]Phenylalanine is dissolved in water and ingested by the subject.
-
Blood Sampling: Blood samples are collected at frequent intervals, particularly in the first few hours after ingestion, to capture the absorption phase.
-
Analysis and Calculations: Plasma is analyzed for L-[15N]Phenylalanine and L-[15N]Tyrosine concentrations and enrichments. These data can be compared to results from an intravenous infusion study to determine the fraction of orally administered phenylalanine that appears in the systemic circulation.
Quantitative Data from Literature
The following tables summarize key quantitative parameters from published studies using L-Phenylalanine stable isotope tracers.
| Tracer | Infusion Protocol | Priming Dose | Infusion Rate | Duration | Key Measurement | Reference |
| L-[ring-13C6]Phenylalanine | Primed, Constant Infusion | 2 µmol/kg | 0.08 µmol/kg/min | 10 hours | Muscle Protein Fractional Synthesis Rate (FSR) | |
| L-[ring-13C6]Phenylalanine | Primed, Continuous Infusion | 0.3 mg/kg | 0.6 mg/kg/h | 6 hours | Muscle Protein Synthesis (MPS) | |
| L-[ring-13C6]Phenylalanine | Primed, Continuous Infusion | 0.75 mg/kg | 0.75 mg/kg/h | 8 hours | Muscle Protein Enrichment | |
| L-[15N]Phenylalanine & L-[1-13C]Leucine | Continuous Infusion | Not specified | 1.52 ml/kg/h (of mixed AA solution) | Not specified | Leg Protein Synthesis and Breakdown | |
| L-[15N]Phenylalanine & L-[2H5]Phenylalanine | Oral & IV Infusion | Not specified | 1.5 g (total dose over 4 hours) | 4 hours | Plasma Phenylalanine and Tyrosine Levels |
| Measurement | Basal (Post-absorptive) State | Amino Acid Infusion/Stimulated State | Reference |
| Muscle Protein Synthesis (MPS) (%/h) | 0.065 ± 0.004 | 0.089 ± 0.006 | |
| Leucine Incorporation into Leg Protein (nmol/100g/min) | 70.0 ± 10.8 | 87.3 ± 14.1 | |
| Phenylalanine Incorporation into Leg Protein (nmol/100g/min) | 29.1 ± 4.5 | 38.3 ± 5.8 | |
| Net Leucine Balance in Leg (nmol/100g/min) | -31.8 ± 5.8 | +3.1 ± 7.1 | |
| Net Phenylalanine Balance in Leg (nmol/100g/min) | -13.7 ± 1.8 | -0.8 ± 3.0 |
Visualizations
Phenylalanine Metabolism and Tracer Kinetics
The following diagram illustrates the primary pathways of phenylalanine metabolism and how this compound is used to trace these processes.
References
Application Notes and Protocols for Cell Culture Media Preparation with L-Phenylalanine-15N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful and widely used method in quantitative proteomics for the accurate determination of relative protein abundance.[1][2][3][4] This technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. L-Phenylalanine-15N is an essential amino acid labeled with the heavy isotope of nitrogen, ¹⁵N.[5] When cells are grown in a medium where natural L-Phenylalanine is replaced with this compound, the heavy isotope is incorporated into all newly synthesized phenylalanine-containing proteins. This results in a specific mass shift in peptides containing phenylalanine, which can be readily detected and quantified by mass spectrometry (MS).
These application notes provide a comprehensive guide to the preparation and use of cell culture media containing this compound for quantitative proteomics and metabolic studies. The protocols detailed below are designed to be adaptable for various cell lines and experimental designs.
Applications
The use of this compound in cell culture has several key applications:
-
Quantitative Proteomics (SILAC): By comparing the proteomes of cells grown in "light" (natural L-Phenylalanine) and "heavy" (this compound) media, researchers can accurately quantify changes in protein expression levels between different experimental conditions. This is particularly useful for studying the effects of drug treatments, disease states, or genetic modifications on the proteome.
-
Metabolic Flux Analysis: Tracing the incorporation and metabolism of this compound can provide insights into amino acid metabolism and its role in various cellular processes.
-
Protein Turnover Studies: The rate of incorporation of this compound can be used to determine the synthesis and degradation rates of specific proteins.
-
Studying Disease Models: This technique is valuable for investigating metabolic disorders such as Phenylketonuria (PKU), where phenylalanine metabolism is impaired. It can also be applied to cancer research to understand how altered amino acid metabolism supports tumor growth.
Experimental Protocols
Protocol 1: Preparation of this compound Containing SILAC Medium
This protocol describes the preparation of a custom cell culture medium deficient in L-Phenylalanine, which is then supplemented with this compound.
Materials:
-
L-Phenylalanine-free cell culture medium powder (e.g., DMEM, RPMI-1640)
-
This compound
-
Natural L-Phenylalanine (for "light" medium control)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution (100x)
-
L-Glutamine (or GlutaMAX™ supplement)
-
Sterile, deionized water
-
Sterile 0.22 µm filter units
-
Sterile storage bottles
Procedure:
-
Reconstitute L-Phenylalanine-free medium: Following the manufacturer's instructions, dissolve the L-Phenylalanine-free medium powder in 90% of the final volume of sterile, deionized water. Stir gently until the powder is completely dissolved. Do not heat the water.
-
Add supplements:
-
Add the required amount of sodium bicarbonate.
-
Add Penicillin-Streptomycin to a final concentration of 1x.
-
Add L-Glutamine to the desired final concentration (typically 2 mM).
-
-
Prepare "Heavy" and "Light" Amino Acid Stock Solutions:
-
Heavy Stock: Prepare a sterile stock solution of this compound at a concentration of 10 mg/mL in sterile, deionized water.
-
Light Stock: Prepare a sterile stock solution of natural L-Phenylalanine at a concentration of 10 mg/mL in sterile, deionized water.
-
-
Supplement the Media:
-
For "Heavy" Medium: Add the this compound stock solution to the reconstituted L-Phenylalanine-free medium to achieve the final desired concentration (refer to the original medium formulation for the standard L-Phenylalanine concentration).
-
For "Light" Medium: Add the natural L-Phenylalanine stock solution to a separate batch of reconstituted L-Phenylalanine-free medium to the same final concentration.
-
-
Adjust pH: Adjust the pH of both media to the desired level (typically 7.2-7.4) using sterile 1N HCl or 1N NaOH.
-
Bring to Final Volume: Add sterile, deionized water to reach the final volume.
-
Add Serum: Add dialyzed FBS to the desired final concentration (e.g., 10%). The use of dialyzed serum is crucial to minimize the introduction of natural L-Phenylalanine.
-
Sterile Filtration: Sterile-filter the complete "Heavy" and "Light" media through a 0.22 µm filter unit into sterile storage bottles.
-
Storage: Store the prepared media at 4°C and protect from light.
Protocol 2: SILAC Labeling and Cell Culture
Procedure:
-
Cell Adaptation: Thaw and culture the cells of interest in the "Light" SILAC medium for at least five to six cell doublings. This allows for the complete incorporation of the "light" amino acid and adaptation of the cells to the custom medium.
-
Initiate Labeling:
-
Plate an equal number of cells into two separate sets of culture flasks or plates.
-
Culture one set of cells in the "Light" medium (control).
-
Culture the second set of cells in the "Heavy" medium containing this compound.
-
-
Continue Culture: Culture the cells for at least five to six cell doublings to ensure near-complete incorporation (>97%) of the this compound in the "heavy" cell population. Monitor cell health and morphology during this period.
-
Experimental Treatment: Once labeling is complete, apply the experimental treatment (e.g., drug administration, induction of a specific gene) to the "heavy" labeled cells, while the "light" labeled cells serve as the control.
-
Harvesting: After the treatment period, harvest both the "light" and "heavy" cell populations. Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Mixing: Determine the protein concentration of the lysates from both cell populations. Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Sample Preparation for Mass Spectrometry: Proceed with standard proteomics sample preparation protocols, including protein reduction, alkylation, and in-solution or in-gel tryptic digestion.
Data Presentation
The quantitative data obtained from a SILAC experiment using this compound can be summarized in a table for clear comparison.
| Protein ID | Gene Name | Peptide Sequence | Light Intensity (Arbitrary Units) | Heavy Intensity (Arbitrary Units) | Heavy/Light Ratio | Fold Change |
| P02768 | ALB | LVNEVTEFAK | 1.2 x 10⁸ | 1.1 x 10⁸ | 0.92 | -1.09 |
| P60709 | ACTB | VAPEEHPVLLTEAPLNPK | 2.5 x 10⁹ | 2.6 x 10⁹ | 1.04 | 1.04 |
| P12345 | XYZ | YFDISGNVHHR | 5.0 x 10⁶ | 1.5 x 10⁷ | 3.00 | 3.00 |
| Q67890 | ABC | FNVTDHAPVLPK | 8.2 x 10⁷ | 4.1 x 10⁷ | 0.50 | -2.00 |
This table presents hypothetical data for illustrative purposes.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for a SILAC experiment using this compound.
Caption: A schematic of the SILAC experimental workflow.
Phenylalanine Metabolism and its Role in Phenylketonuria (PKU)
This diagram illustrates the metabolic pathway of phenylalanine and the enzymatic defect in PKU.
Caption: The metabolic fate of L-Phenylalanine in health and disease.
References
- 1. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 5. A culture model for the assessment of phenylalanine neurotoxicity in phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing Nitrogen Flux in Ecosystems using L-Phenylalanine-¹⁵N
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using L-Phenylalanine-¹⁵N as a stable isotope tracer to investigate nitrogen (N) flux and metabolism in terrestrial ecosystems. The protocols outlined below are intended to assist researchers in designing and executing experiments to track the fate of phenylalanine-derived nitrogen in soil, microbial communities, and plants.
Introduction
Understanding the nitrogen cycle is fundamental to comprehending ecosystem functioning, productivity, and the impact of nutrient enrichment. Stable isotope tracers, particularly those enriched with ¹⁵N, offer a powerful tool to elucidate the complex pathways of nitrogen transformation and uptake. L-Phenylalanine, an essential aromatic amino acid, represents a significant component of dissolved organic nitrogen (DON) in many ecosystems. By using L-Phenylalanine labeled with ¹⁵N (L-Phenylalanine-¹⁵N), researchers can trace the direct and indirect pathways of organic nitrogen uptake and its subsequent metabolic fate within the soil-microbe-plant continuum.
This document provides detailed experimental protocols for soil incubation and plant uptake studies, summarizes key quantitative data from relevant research, and visualizes the critical metabolic pathways and experimental workflows.
Data Presentation
The following tables summarize quantitative data from studies that have utilized L-Phenylalanine-¹⁵N and other ¹⁵N-labeled compounds to trace nitrogen flux in ecosystems. This data provides a comparative basis for researchers planning similar experiments.
Table 1: Plant Uptake Rates of ¹⁵N from L-Phenylalanine-¹⁵N and Other Nitrogen Sources
| Plant Species | Nitrogen Source | Uptake Rate (µg ¹⁵N g⁻¹ root DW h⁻¹) | Experimental System | Reference |
| Populus × canescens | L-Phenylalanine-¹⁵N | ~1.8 | Hydroponic | [1] |
| Populus × canescens | ¹⁵NH₄⁺ | ~2.5 | Hydroponic | [1] |
| Populus × canescens | ¹⁵NO₃⁻ | ~1.0 | Hydroponic | [1] |
| Triticum aestivum (Wheat) | L-Alanine-¹⁵N | ~1.5 | Sterile Culture | [2] |
| Triticum aestivum (Wheat) | ¹⁵NO₃⁻ | ~1.5 | Sterile Culture | [2] |
Table 2: Recovery of Applied ¹⁵N in Different Ecosystem Pools
| Ecosystem Type | ¹⁵N Source | Time After Application | % ¹⁵N Recovery in Plants | % ¹⁵N Recovery in Soil | Reference |
| Forest | General ¹⁵N | 3 months | 25 | 60 | |
| Forest | General ¹⁵N | 1 year | 30 | 55 | |
| Grassland | ¹⁵NH₄⁺ | 28 days | 10-25 | 40-60 | |
| Grassland | ¹⁵NO₃⁻ | 28 days | 15-30 | 35-55 | |
| Shrubland | General ¹⁵N | < 1 week | Not specified | 89.5 (total ecosystem) | |
| Wetland | General ¹⁵N | < 1 week | Not specified | 84.8 (total ecosystem) |
Table 3: Microbial Assimilation of ¹⁵N from Different Nitrogen Sources in Soil
| Soil Type | ¹⁵N Source | Incubation Time | % of Applied ¹⁵N in Microbial Biomass | Reference |
| Grassland Soil | ¹⁵NH₄⁺ | 32 days | 12.9 | |
| Grassland Soil | ¹⁵NO₃⁻ | 32 days | 1.7 | |
| Grassland Soil | ¹⁵N-Glutamate | 1440 min | ~15 | |
| Forest Soil | ¹⁵N-Glycine | 24 hours | ~25 |
Experimental Protocols
The following are detailed methodologies for conducting soil incubation and plant uptake experiments using L-Phenylalanine-¹⁵N.
Protocol 1: Soil Incubation Experiment to Trace Microbial Assimilation of L-Phenylalanine-¹⁵N
Objective: To quantify the incorporation of ¹⁵N from L-Phenylalanine-¹⁵N into the soil microbial biomass and various soil nitrogen pools over time.
Materials:
-
Fresh field-moist soil, sieved (<2 mm)
-
L-Phenylalanine-¹⁵N solution (concentration to be determined based on experimental goals, e.g., to mimic natural soil solution concentrations)
-
Control solution (unlabeled L-Phenylalanine)
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Incubation vessels (e.g., Mason jars with airtight lids equipped with a septum for gas sampling)
-
0.5 M K₂SO₄ extraction solution
-
Chloroform (for microbial biomass estimation by chloroform fumigation-extraction)
-
Isotope Ratio Mass Spectrometer (IRMS) coupled to an Elemental Analyzer (EA)
Procedure:
-
Soil Preparation: Collect fresh soil from the field. Homogenize and sieve the soil to remove large roots and stones. Determine the gravimetric water content and adjust to a desired water holding capacity (e.g., 50-60%).
-
Pre-incubation: Pre-incubate the soil at the desired experimental temperature (e.g., 25°C) for a period (e.g., 7 days) to allow microbial activity to stabilize.
-
Tracer Application: Prepare a stock solution of L-Phenylalanine-¹⁵N. Add a known amount of the tracer solution to a pre-weighed amount of soil (e.g., 20 g dry weight equivalent) to achieve the target ¹⁵N enrichment. For the control group, add an equivalent amount of unlabeled L-Phenylalanine solution. Mix thoroughly.
-
Incubation: Place the soil samples in the incubation vessels. Seal the vessels and place them in an incubator at a constant temperature in the dark.
-
Sampling: Destructive sampling should be performed at multiple time points (e.g., 0, 1, 3, 7, 14, and 28 days). At each time point, collect triplicate samples for each treatment.
-
Extraction and Analysis:
-
Inorganic N: Immediately extract a subsample of soil (e.g., 5 g) with 0.5 M K₂SO₄. Analyze the extract for NH₄⁺-¹⁵N and NO₃⁻-¹⁵N concentrations using colorimetric methods and subsequent analysis of the diffused N on filter discs by EA-IRMS.
-
Microbial Biomass ¹⁵N: Determine the ¹⁵N content of the microbial biomass using the chloroform fumigation-extraction method. Extract a fumigated and a non-fumigated soil sample with 0.5 M K₂SO₄. The difference in total ¹⁵N between the fumigated and non-fumigated extracts represents the microbial biomass ¹⁵N.
-
Total Soil ¹⁵N: Analyze a dried and finely ground subsample of the soil for total N and ¹⁵N abundance using EA-IRMS.
-
-
Data Calculation: Calculate the atom % ¹⁵N excess and the amount of ¹⁵N recovered in each pool (inorganic N, microbial biomass, and total soil N).
Protocol 2: Plant Uptake Experiment Using L-Phenylalanine-¹⁵N
Objective: To determine the rate of L-Phenylalanine-¹⁵N uptake by plants and its allocation to different plant tissues.
Materials:
-
Potted plants grown in a defined medium (e.g., sand, perlite, or a low-N soil)
-
L-Phenylalanine-¹⁵N solution
-
Nutrient solution (e.g., Hoagland's solution, modified to be N-free for the duration of the labeling)
-
Control solution (unlabeled L-Phenylalanine)
-
Drying oven
-
Ball mill or grinder
-
Isotope Ratio Mass Spectrometer (IRMS) coupled to an Elemental Analyzer (EA)
Procedure:
-
Plant Growth: Grow the plants in pots under controlled environmental conditions (light, temperature, humidity).
-
Pre-treatment: Prior to the labeling experiment, replace the regular nutrient solution with an N-free solution for a short period (e.g., 24-48 hours) to ensure the plants are N-limited and to minimize dilution of the ¹⁵N label.
-
Tracer Application: Apply a known volume and concentration of the L-Phenylalanine-¹⁵N solution to the rooting medium of each plant. For the control group, apply an equivalent amount of unlabeled L-Phenylalanine solution.
-
Uptake Period: Allow the plants to take up the tracer for a defined period. This can range from a few hours for short-term uptake rate measurements to several days for allocation studies.
-
Harvesting: At the end of the uptake period, carefully harvest the plants. Separate the plant material into different organs (roots, stems, leaves). Gently wash the roots with deionized water to remove any tracer solution adhering to the surface.
-
Sample Preparation: Dry all plant samples in an oven at 60-70°C to a constant weight. Grind the dried samples into a fine powder using a ball mill or grinder.
-
¹⁵N Analysis: Analyze the powdered plant samples for total N concentration and ¹⁵N abundance using an EA-IRMS.
-
Data Calculation:
-
Calculate the atom % ¹⁵N excess in each plant part.
-
Determine the total amount of ¹⁵N taken up by the plant and the allocation of ¹⁵N to different organs.
-
Calculate the N uptake rate (e.g., in µg ¹⁵N g⁻¹ root dry weight h⁻¹).
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the use of L-Phenylalanine-¹⁵N in ecosystem studies.
Caption: Phenylalanine biosynthesis and metabolism pathway in plants.
Caption: General experimental workflow for L-Phenylalanine-¹⁵N tracing.
Caption: Conceptual model of nitrogen flux from L-Phenylalanine-¹⁵N.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing L-Phenylalanine-¹⁵N Labeling Efficiency in E. coli
Welcome to the technical support center for optimizing L-Phenylalanine-¹⁵N labeling in Escherichia coli. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges in isotope labeling experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to enhance your labeling efficiency and ensure high-quality results.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the ¹⁵N labeling of L-Phenylalanine in E. coli.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Protein Yield | 1. Toxicity of minimal media: E. coli growth can be slower in minimal media compared to rich media.[1] 2. Leaky expression: Basal expression of a toxic or metabolically burdensome protein can inhibit cell growth.[2][3] 3. Suboptimal induction conditions: Incorrect timing or concentration of the inducer (e.g., IPTG) can lead to poor protein expression.[4] 4. Oxygen limitation: Insufficient aeration, especially in high-density cultures, can limit cell growth and protein production.[5] | 1. Media Supplementation: Supplement minimal media with isotopically labeled biomolecules, such as cell lysates, to improve growth characteristics. Consider using a modified M9 medium (M9++) with a small amount of LB (0.1%) to improve growth without significantly affecting isotope enrichment. 2. Use a Tightly Regulated Promoter: Employ a highly regulated promoter system, like the T7 promoter in pET vectors, to minimize leaky expression. 3. Optimize Induction: Test a range of inducer concentrations and induction times to find the optimal conditions for your specific protein. Inducing at a lower temperature (e.g., 17-25°C) for a longer period (e.g., overnight) can also improve the yield of soluble protein. 4. Improve Aeration: Use baffled flasks to increase the surface area for oxygen exchange. For high-density cultures, consider co-expression of the Vitreoscilla hemoglobin gene (vgb), which can enhance oxygen uptake and increase biomass and L-phenylalanine production. |
| Incomplete ¹⁵N Labeling | 1. Contamination with ¹⁴N: Presence of unlabeled nitrogen sources in the media or from the initial starter culture. 2. Insufficient adaptation to minimal media: Cells transferred directly from rich media to minimal media may not have fully transitioned their metabolic pathways. 3. Amino acid recycling: Degradation of existing unlabeled proteins can release ¹⁴N-amino acids that are then incorporated into the newly synthesized protein. | 1. Use ¹⁵N-labeled precursors exclusively: Ensure that the sole nitrogen source is ¹⁵N-labeled, typically ¹⁵NH₄Cl. Minimize the volume of the rich media starter culture used for inoculation (e.g., 1:100 dilution). 2. Acclimatize the cells: Grow a pre-culture in ¹⁵N-labeled minimal media to allow the cells to adapt before inoculating the main culture. 3. Optimize harvest time: Harvest cells during the logarithmic growth phase when protein synthesis is most active to minimize the effects of protein degradation. |
| Isotope Scrambling | 1. Metabolic conversion of L-Phenylalanine: E. coli can convert L-Phenylalanine into other amino acids, particularly Tyrosine and Tryptophan, as they share a common biosynthetic pathway. | 1. Supplement with unlabeled amino acids: Add unlabeled Tyrosine and Tryptophan to the growth media to suppress the endogenous synthesis of these amino acids from the labeled Phenylalanine precursor. A concentration of 400 mg/L for these amino acids has been shown to reduce isotopic scrambling to less than 5%. |
| Low L-Phenylalanine Production | 1. Feedback inhibition: The biosynthesis of L-Phenylalanine is tightly regulated by feedback inhibition of key enzymes in the pathway. 2. Transcriptional repression: The genes involved in the L-Phenylalanine biosynthesis pathway are repressed by transcriptional regulators like TyrR and TrpR. 3. Precursor limitation: Insufficient supply of the precursors phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) can limit the overall yield. | 1. Use feedback-resistant enzyme variants: Express feedback-resistant versions of key enzymes like DAHP synthase (e.g., aroGfbr) and chorismate mutase-prephenate dehydratase (e.g., pheAfbr). 2. Inactivate transcriptional repressors: Use E. coli strains with inactivated tyrR and trpR genes to derepress the biosynthetic pathway. 3. Metabolic engineering to increase precursors: Inactivate the phosphotransferase system (PTS) to increase the availability of PEP. Overexpress genes like ppsA and pckA to enhance PEP synthesis. |
Frequently Asked Questions (FAQs)
Q1: What is the typical efficiency of ¹⁵N incorporation in E. coli?
A1: With proper experimental technique, ¹⁵N incorporation efficiency can be quite high, often ranging from 93% to over 99%. The efficiency depends on factors such as the purity of the ¹⁵N source, the composition of the minimal media, and the complete removal of any contaminating ¹⁴N sources.
Q2: How can I accurately quantify the ¹⁵N labeling efficiency?
A2: The most common method for quantifying ¹⁵N incorporation is through mass spectrometry. By analyzing the isotopic distribution of peptides from your labeled protein, you can compare the experimental mass spectrum to theoretical profiles with varying enrichment rates. Software tools like Protein Prospector's MS-Isotope module can be used to plot theoretical isotope distributions for comparison.
Q3: What is the role of the precursors PEP and E4P in L-Phenylalanine biosynthesis?
A3: Phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) are the initial precursors for the L-phenylalanine biosynthesis pathway in E. coli. These two molecules are condensed in the first committed step of the aromatic amino acid biosynthesis pathway.
Q4: Can I use a rich medium like LB for the starter culture?
A4: Yes, you can start with a rich medium like LB for the initial growth of a colony. However, to minimize ¹⁴N contamination, it is crucial to then inoculate a pre-culture in ¹⁵N minimal medium to acclimate the cells before starting the main large-volume culture. The inoculum from the rich media should be kept to a minimum (e.g., 1:100 dilution).
Q5: What are the key enzymes in the L-Phenylalanine specific biosynthesis pathway?
A5: After the common aromatic amino acid pathway leading to chorismate, the specific L-Phenylalanine pathway involves the enzymes chorismate mutase and prephenate dehydratase, which are often found as a bifunctional enzyme encoded by the pheA gene.
Experimental Protocols
Protocol 1: Preparation of M9 Minimal Media for ¹⁵N Labeling
This protocol describes the preparation of 1 liter of M9 minimal media for ¹⁵N labeling of proteins in E. coli.
Materials:
-
¹⁵N Ammonium Chloride (¹⁵NH₄Cl)
-
Na₂HPO₄
-
KH₂PO₄
-
NaCl
-
20% (w/v) Glucose solution (sterile)
-
1 M MgSO₄ solution (sterile)
-
1 M CaCl₂ solution (sterile)
-
100x Trace Elements Solution (sterile)
-
Thiamine (1 mg/mL, sterile)
-
Biotin (1 mg/mL, sterile)
-
Sterile, ultrapure water
10x M9 Salts Stock Solution (1 L):
-
60 g Na₂HPO₄
-
30 g KH₂PO₄
-
5 g NaCl
-
Dissolve in sterile water to a final volume of 1 L and autoclave.
100x Trace Elements Solution (1 L):
-
5 g EDTA
-
0.83 g FeCl₃·6H₂O
-
84 mg ZnCl₂
-
13 mg CuCl₂·2H₂O
-
10 mg CoCl₂·6H₂O
-
10 mg H₃BO₃
-
1.6 mg MnCl₂·6H₂O
-
Dissolve EDTA in 800 mL of water and adjust pH to 7.5. Then add the other components and adjust the final volume to 1 L. Sterilize by filtration.
Procedure for 1 L of M9 Medium:
-
To 866.7 mL of sterile, ultrapure water, add:
-
100 mL of 10x M9 Salts stock solution
-
1 g of ¹⁵NH₄Cl
-
-
Autoclave the mixture.
-
After the solution has cooled, aseptically add the following sterile solutions:
-
20 mL of 20% (w/v) Glucose
-
1 mL of 1 M MgSO₄
-
0.3 mL of 1 M CaCl₂
-
10 mL of 100x Trace Elements Solution
-
1 mL of Thiamine (1 mg/mL)
-
1 mL of Biotin (1 mg/mL)
-
Appropriate antibiotics
-
Protocol 2: ¹⁵N Labeling of Target Protein in E. coli
This protocol provides a general workflow for expressing a ¹⁵N-labeled protein.
Procedure:
-
Transformation: Transform an appropriate E. coli expression strain with the plasmid containing your gene of interest. Plate on a minimal medium plate with the required antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of ¹⁵N-labeled M9 minimal medium. Grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of ¹⁵N-labeled M9 minimal medium with the overnight starter culture. Grow at the appropriate temperature (e.g., 37°C) with vigorous shaking until the OD₆₀₀ reaches 0.8-1.0.
-
Induction: Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 1 mM).
-
Expression: Continue to culture the cells for a period of 2-12 hours. The optimal time and temperature will depend on the specific protein being expressed.
-
Harvesting: Harvest the cells by centrifugation at 4°C. The cell pellet can be stored at -20°C or processed immediately for protein purification.
Visualizations
Caption: L-Phenylalanine biosynthesis pathway in E. coli.
Caption: Experimental workflow for ¹⁵N labeling.
References
- 1. selectscience.net [selectscience.net]
- 2. Application Note 15 â Top Ten Tips for Producing 13C/15N Protein in Abundance [isotope.com]
- 3. web.mit.edu [web.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting incomplete L-Phenylalanine-15N incorporation in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with incomplete L-Phenylalanine-15N incorporation in cell culture for stable isotope labeling by amino acids in cell culture (SILAC) experiments.
Troubleshooting Guide: Incomplete this compound Incorporation
This guide is designed to help you identify and resolve common issues leading to low incorporation efficiency of this compound.
Question 1: My this compound incorporation is incomplete. What are the most common causes?
Answer: Incomplete incorporation of this compound is a frequent issue in SILAC experiments and can primarily be attributed to three main factors:
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Insufficient Cell Doublings: For complete replacement of the natural "light" phenylalanine with its "heavy" isotopic counterpart, cells must undergo a sufficient number of divisions in the labeling medium. It is generally recommended that cells pass through at least five to six doublings to ensure incorporation rates greater than 97%.[1]
-
Contamination with Light Phenylalanine: The presence of unlabeled L-phenylalanine in the cell culture medium is a significant source of incomplete labeling. A primary culprit is the use of standard fetal bovine serum (FBS), which contains endogenous amino acids.
-
Metabolic Conversion of Phenylalanine: Although less common for phenylalanine compared to amino acids like arginine (which can be converted to proline), cellular metabolic processes can potentially alter the labeled amino acid.[2] Phenylalanine can be hydroxylated to form tyrosine or transaminated to phenylpyruvate.[2][3][4] While this does not remove the 15N label, it can affect the pool of available this compound for protein synthesis.
Question 2: How can I ensure complete incorporation of this compound?
Answer: To achieve optimal incorporation, consider the following critical steps in your experimental workflow:
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Ensure Sufficient Cell Passages: Culture your cells in the this compound containing medium for a minimum of five to six doublings. This allows for the dilution of pre-existing, unlabeled proteins.
-
Use Dialyzed Serum: It is crucial to use dialyzed fetal bovine serum (FBS) or a serum-free medium. The dialysis process removes small molecules, including free amino acids, thus minimizing the competition from unlabeled phenylalanine.
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Optimize this compound Concentration: While standard SILAC media formulations are generally effective, for certain cell lines, you may need to optimize the concentration of this compound. Ensure the concentration is not limiting for normal cell growth and protein synthesis.
-
Verify Incorporation Efficiency: Before proceeding with your main experiment, it is essential to empirically determine the incorporation efficiency. This can be done by analyzing a small sample of your labeled cell lysate by mass spectrometry.
Question 3: I am still observing low incorporation after following the standard protocol. What advanced troubleshooting steps can I take?
Answer: If you continue to face challenges, consider these advanced troubleshooting strategies:
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Check for Mycoplasma Contamination: Mycoplasma contamination can significantly alter cellular metabolism, including amino acid utilization, which may impact labeling efficiency. Regularly test your cell cultures for mycoplasma.
-
Evaluate Phenylalanine Metabolism in Your Cell Line: Some cell lines may have higher activity of enzymes that metabolize phenylalanine, such as phenylalanine hydroxylase (PAH) which converts phenylalanine to tyrosine. While the 15N label is retained in tyrosine, this conversion reduces the pool of this compound available for direct incorporation. If you suspect high metabolic conversion, you may need to adjust the labeling strategy, for instance, by also including labeled tyrosine in your medium.
-
Assess Amino Acid Transporter Expression: The uptake of phenylalanine into the cell is mediated by specific amino acid transporters. Variations in the expression or activity of these transporters across different cell lines or under different culture conditions could potentially affect the intracellular concentration of this compound.
Below is a troubleshooting workflow to guide you through resolving incomplete incorporation issues.
Caption: A flowchart for troubleshooting incomplete this compound incorporation.
Frequently Asked Questions (FAQs)
Q1: What is the minimum acceptable incorporation efficiency for a SILAC experiment?
A1: For accurate quantitative proteomics, the incorporation efficiency should ideally be above 97%. Lower incorporation rates can lead to an underestimation of protein abundance changes and compromise the accuracy of your results.
Q2: Can I use this compound for labeling all types of mammalian cells?
A2: Yes, L-Phenylalanine is an essential amino acid for mammalian cells and therefore, this compound can be used for SILAC labeling in a wide variety of cell lines, including HeLa, HEK293, A549, and NIH 3T3. However, the optimal labeling conditions and the time required to achieve complete incorporation may vary between cell lines.
Q3: How does the metabolic conversion of phenylalanine to tyrosine affect my SILAC experiment?
A3: Phenylalanine is converted to tyrosine by the enzyme phenylalanine hydroxylase (PAH). If your cells have high PAH activity, a portion of the this compound will be converted to Tyrosine-15N. This has two main implications:
-
The pool of this compound for protein synthesis is reduced.
-
Peptides containing tyrosine will also show a mass shift, which needs to be accounted for during data analysis.
The following diagram illustrates the primary metabolic pathways of phenylalanine.
Caption: Simplified metabolic fate of L-Phenylalanine in mammalian cells.
Q4: Are there alternatives to this compound for SILAC labeling?
A4: While L-Arginine and L-Lysine are the most commonly used amino acids for SILAC due to the specificity of trypsin, other essential amino acids like L-Phenylalanine can also be used. The choice of amino acid depends on the specific requirements of the experiment and the properties of the proteins being studied.
Quantitative Data
Achieving high incorporation efficiency is critical for the accuracy of SILAC experiments. While efficiency can vary between cell lines and experimental conditions, with proper technique, near-complete labeling is attainable.
| Cell Line | Labeled Amino Acid | Typical Incorporation Efficiency (%) | Number of Cell Doublings | Reference |
| Human Embryonic Stem Cells (hESCs) | Lysine-4 | 99.1 | 5 | |
| Human Embryonic Stem Cells (hESCs) | Arginine-6 | 97.7 | 5 | |
| Various Mammalian Cell Lines | Heavy Amino Acids | >97 | 5-6 | |
| Various Mammalian Cell Lines | Heavy Amino Acids | >99 | >5 |
Experimental Protocols
Protocol: Assessment of this compound Incorporation Efficiency by LC-MS/MS
This protocol outlines the key steps to determine the percentage of this compound incorporated into the proteome of your cultured cells.
1. Cell Culture and Harvesting:
-
Culture cells in SILAC medium containing this compound for at least five to six doublings.
-
Harvest a small aliquot of cells (e.g., 1x10^6 cells) for the incorporation check.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.
2. Protein Extraction and Digestion:
-
Lyse the cell pellet using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantify the protein concentration using a standard protein assay (e.g., BCA assay).
-
Take a defined amount of protein (e.g., 20-50 µg) and perform in-solution or in-gel tryptic digestion. For in-solution digestion, proteins are typically denatured, reduced, and alkylated before adding trypsin.
3. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
The mass spectrometer should be operated in data-dependent acquisition (DDA) mode to acquire both MS1 survey scans and MS2 fragmentation spectra.
4. Data Analysis:
-
Use a proteomics software package that supports SILAC analysis (e.g., MaxQuant, Proteome Discoverer).
-
Perform a database search against the appropriate species-specific protein database.
-
Configure the software to search for peptides containing either light (unlabeled) or heavy (15N-labeled) phenylalanine as a variable modification.
-
The software will calculate the intensity ratios of heavy to light peptide pairs. The incorporation efficiency can be calculated using the following formula for each identified peptide:
Incorporation Efficiency (%) = [Intensity (Heavy Peptide) / (Intensity (Heavy Peptide) + Intensity (Light Peptide))] x 100
-
The overall incorporation efficiency is typically reported as the median of all quantified peptide ratios.
The following diagram illustrates the experimental workflow for assessing incorporation efficiency.
Caption: A step-by-step workflow for determining the efficiency of this compound incorporation.
References
Technical Support Center: Minimizing Isotopic Scrambling of L-Phenylalanine-¹⁵N
Welcome to the technical support center for minimizing isotopic scrambling of L-Phenylalanine-¹⁵N. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for achieving high-fidelity isotopic labeling in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling of L-Phenylalanine-¹⁵N?
A1: Isotopic scrambling of L-Phenylalanine-¹⁵N refers to the undesired transfer of the ¹⁵N isotope from the labeled L-Phenylalanine to other amino acids during protein expression. This occurs due to the metabolic activity of the expression host (e.g., E. coli, mammalian cells), where aminotransferases can remove the ¹⁵N-amino group from phenylalanine and use it in the synthesis of other amino acids. This leads to the incorporation of ¹⁵N into amino acids that were not intended to be labeled, complicating the analysis of experimental results, particularly in NMR spectroscopy and mass spectrometry.
Q2: What are the primary causes of ¹⁵N scrambling in L-Phenylalanine?
A2: The primary cause of ¹⁵N scrambling is the action of aminotransferases (also known as transaminases), particularly aromatic aminotransferases. These enzymes catalyze the transfer of an amino group from an amino acid to an α-keto acid, a key step in amino acid biosynthesis and degradation.[1][2] In the context of ¹⁵N labeling, these enzymes can remove the ¹⁵N-amino group from the supplied L-Phenylalanine-¹⁵N and transfer it to various α-keto acid precursors, leading to the synthesis of other ¹⁵N-labeled amino acids.
Q3: How can I detect and quantify the extent of isotopic scrambling?
A3: The most common method for detecting and quantifying isotopic scrambling is Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5] This technique allows for the separation of individual amino acids from a hydrolyzed protein sample and the determination of their isotopic enrichment. By analyzing the mass-to-charge ratio of the amino acid derivatives, you can quantify the amount of ¹⁵N incorporated into each amino acid, thus revealing the extent of scrambling.
Q4: Which expression systems are most prone to L-Phenylalanine-¹⁵N scrambling?
A4: Both in vivo expression systems, such as E. coli and mammalian cells (e.g., HEK293), are susceptible to isotopic scrambling due to their active metabolic pathways. The extent of scrambling can vary depending on the specific strain, culture conditions, and the expression level of the target protein. Cell-free protein synthesis (CFPS) systems generally exhibit lower levels of scrambling because the metabolic activity is reduced compared to live cells.
Troubleshooting Guides
Problem 1: Significant scrambling of ¹⁵N from L-Phenylalanine to other amino acids is observed in my E. coli expression system.
| Possible Cause | Suggested Solution |
| High activity of endogenous aromatic aminotransferases. | Add an inhibitor of the shikimate pathway, such as glyphosate, to the culture medium. This will suppress the de novo synthesis of aromatic amino acids. Supplement the minimal media with unlabeled tyrosine and tryptophan to further reduce the potential for scrambling between aromatic amino acids. |
| Suboptimal culture conditions promoting amino acid metabolism. | Optimize the growth temperature and induction time. For example, lowering the temperature after induction can sometimes reduce metabolic activity. |
| Use of a rich medium for pre-culture. | Minimize the carry-over of unlabeled amino acids from the pre-culture by washing the cells with minimal medium before inoculating the main culture. |
Problem 2: Poor incorporation of L-Phenylalanine-¹⁵N into the target protein.
| Possible Cause | Suggested Solution |
| Depletion of L-Phenylalanine-¹⁵N in the culture medium. | Increase the initial concentration of L-Phenylalanine-¹⁵N in the medium. Monitor the concentration of the labeled amino acid throughout the expression run. |
| Toxicity of the expressed protein to the host cells. | Use a lower induction level (e.g., lower IPTG concentration) or a weaker promoter to reduce the expression rate. Consider expressing the protein at a lower temperature. |
| The L-Phenylalanine-¹⁵N is being degraded or used in other metabolic pathways. | Use a cell-free protein synthesis system, which has a less active metabolic environment. |
Problem 3: Isotopic scrambling is still observed even when using a cell-free protein synthesis system.
| Possible Cause | Suggested Solution | | Residual enzymatic activity in the cell extract. | Treat the E. coli S30 extract with sodium borohydride (NaBH₄) to inactivate pyridoxal-phosphate (PLP) dependent enzymes, which include many aminotransferases. | | Contamination of the reaction mixture with unlabeled amino acids. | Ensure all components of the cell-free reaction, including the energy source and buffers, are free from contaminating amino acids. |
Data Presentation
Table 1: Comparison of L-Phenylalanine-¹⁵N Scrambling Across Different Expression Systems and Conditions.
| Expression System | Condition | Observed Scrambling to Other Amino Acids | Reference |
| E. coli | Standard M9 minimal medium | High | General knowledge |
| E. coli | M9 minimal medium + Glyphosate + unlabeled Tyr & Trp | Significantly Reduced (<5% scrambling to Tyrosine, Aspartate, and Glutamate) | |
| HEK293 Cells | Standard culture medium | Significant for some amino acids | |
| HEK293 Cells | Reduced concentration of labeled amino acid (25 mg/L) | Minimal scrambling observed | |
| Cell-free (E. coli S30 extract) | Standard reaction | Low | |
| Cell-free (E. coli S30 extract) | NaBH₄ treated extract | Very Low / Undetectable |
Note: The exact percentage of scrambling can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Minimizing Scrambling in E. coli using Glyphosate Inhibition
This protocol is adapted from methodologies aimed at reducing the endogenous synthesis of aromatic amino acids.
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Pre-culture Preparation: Inoculate a single colony of the E. coli expression strain into LB medium and grow overnight.
-
Cell Harvest and Washing: Pellet the cells from the overnight culture by centrifugation. Discard the supernatant and wash the cell pellet twice with M9 minimal medium salts to remove any residual rich media.
-
Main Culture Inoculation: Resuspend the washed cell pellet in M9 minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source and the appropriate carbon source (e.g., glucose).
-
Growth and Inhibition: Grow the culture at 37°C until the OD₆₀₀ reaches 0.6-0.8. Add glyphosate to a final concentration of 1 mM.
-
Supplementation and Induction: Add sterile L-Phenylalanine-¹⁵N to the desired final concentration (e.g., 100 mg/L). Also, add unlabeled L-Tyrosine and L-Tryptophan to a final concentration of 50 mg/L each. Induce protein expression with IPTG at the desired concentration.
-
Expression and Harvest: Continue to incubate the culture for the desired expression time (e.g., 4-6 hours) at a reduced temperature (e.g., 25-30°C). Harvest the cells by centrifugation.
Protocol 2: Cell-Free Protein Synthesis with Reduced Scrambling
This protocol utilizes an E. coli S30 extract-based cell-free system with inhibitors to minimize scrambling.
-
Preparation of S30 Extract (Optional, if not using a commercial kit): Prepare the S30 extract from a suitable E. coli strain. For minimal scrambling, treat the S30 extract with 1 mM NaBH₄ for 30 minutes on ice to inactivate PLP-dependent enzymes. Quench the reaction with the addition of glucose.
-
Reaction Setup: In a microcentrifuge tube, combine the components of the cell-free reaction mixture according to the manufacturer's instructions or a standard protocol. This will typically include the S30 extract, buffers, energy source (e.g., phosphoenolpyruvate and ATP/GTP), and a mixture of all 20 amino acids, with L-Phenylalanine-¹⁵N replacing unlabeled L-Phenylalanine.
-
Addition of Inhibitors: To further suppress residual metabolic activity, add a cocktail of inhibitors such as aminooxyacetate and d-malate to the reaction mixture.
-
Initiation of Expression: Add the plasmid DNA encoding the target protein to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a sufficient time to allow for protein expression (typically 2-4 hours).
-
Analysis: The expressed protein can be directly analyzed or purified for downstream applications.
Protocol 3: Quantification of ¹⁵N Scrambling by GC-MS
This protocol outlines the general steps for analyzing the isotopic distribution in amino acids from a protein sample.
-
Protein Hydrolysis: Hydrolyze the purified protein sample to its constituent amino acids using 6 M HCl at 110°C for 24 hours under vacuum.
-
Derivatization: Dry the hydrolyzed sample and derivatize the amino acids to make them volatile for GC analysis. A common method is the formation of N-acetyl methyl esters.
-
GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable column to separate the individual amino acid derivatives.
-
MS Analysis: The eluting compounds are introduced into a mass spectrometer. The mass spectrum of each amino acid derivative is recorded.
-
Data Analysis: Determine the isotopic enrichment of each amino acid by analyzing the relative intensities of the molecular ion peak (M) and the peak corresponding to the ¹⁵N-labeled isotopologue (M+1). The percentage of scrambling to a specific amino acid is calculated based on the ¹⁵N enrichment of that amino acid relative to the enrichment of L-Phenylalanine.
Visualizations
Caption: Phenylalanine biosynthesis and the transamination pathway leading to isotopic scrambling.
Caption: Experimental workflow for minimizing and quantifying L-Phenylalanine-¹⁵N isotopic scrambling.
References
- 1. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pedologica.issas.ac.cn [pedologica.issas.ac.cn]
- 4. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 5. Sample preparation techniques for the determination of natural 15N/14N variations in amino acids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Phenylalanine-15N peak identification and quantification in NMR spectra
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Phenylalanine-15N in Nuclear Magnetic Resonance (NMR) spectroscopy. Here, you will find detailed experimental protocols, data presentation tables, and visual guides to assist in peak identification and quantification.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹⁵N chemical shifts for this compound?
A1: The chemical shifts of L-Phenylalanine are sensitive to the solvent, pH, and temperature. Below is a table of typical chemical shifts in D₂O at 298K and pH 7.4.[1]
| Atom | ¹H Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) |
| Amine (-NH₂) | ~3.99 | ~30 - 60 |
| α-proton (-CH) | ~3.99 | - |
| β-protons (-CH₂) | ~3.13 and ~3.29 | - |
| Aromatic protons | ~7.33 - ~7.43 | - |
Note: ¹⁵N chemical shifts are referenced relative to liquid ammonia (NH₃) at 0 ppm. The chemical shift of the amine proton is highly dependent on pH and solvent.
Q2: Why is the signal-to-noise ratio in my ¹⁵N NMR spectrum so low?
A2: Low signal-to-noise is a common challenge in ¹⁵N NMR due to the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N nucleus. While using ¹⁵N-labeled L-Phenylalanine significantly helps, other factors can contribute to low sensitivity. These include low sample concentration, suboptimal pulse sequence parameters, and inefficient polarization transfer from ¹H to ¹⁵N. Increasing the number of scans and ensuring proper probe tuning and matching can help improve the signal-to-noise ratio.
Q3: How can I quantify the concentration of my this compound sample using NMR?
A3: Quantitative NMR (qNMR) can be performed by using a known concentration of an internal standard. The integral of a well-resolved peak from the internal standard is compared to the integral of a peak from the this compound. The concentration of this compound can then be calculated using the following formula:
CPhe = (IPhe / NPhe) * (NIS / IIS) * CIS
Where:
-
CPhe = Concentration of L-Phenylalanine
-
IPhe = Integral of the L-Phenylalanine peak
-
NPhe = Number of protons contributing to the L-Phenylalanine peak
-
CIS = Concentration of the Internal Standard
-
IIS = Integral of the Internal Standard peak
-
NIS = Number of protons contributing to the Internal Standard peak
Common internal standards for aqueous samples include DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) and TSP (trimethylsilylpropanoic acid).
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Broad or distorted peak shapes | 1. Poor magnetic field homogeneity (shimming).2. High sample viscosity.3. Presence of paramagnetic impurities.4. Chemical or conformational exchange. | 1. Re-shim the magnet, particularly the higher-order shims.2. Decrease sample concentration.3. Use a chelating agent (e.g., EDTA) if metal ion contamination is suspected.4. Adjust temperature to move out of the intermediate exchange regime. |
| Missing cross-peaks in 2D ¹H-¹⁵N HSQC | 1. Incorrect pulse sequence parameters.2. Low sample concentration.3. Fast transverse relaxation (T₂). | 1. Calibrate the 90° and 180° pulse widths for both ¹H and ¹⁵N.2. Increase sample concentration or the number of scans.3. For larger molecules, consider using a TROSY-based experiment. |
| Chemical shift variations between samples | 1. Differences in pH.2. Differences in temperature.3. Different solvent conditions. | 1. Ensure consistent and accurate pH measurement and buffering.2. Use a calibrated temperature control unit on the spectrometer.3. Prepare all samples in the same solvent batch. |
| Quantification inaccuracies | 1. Inaccurate concentration of the internal standard.2. Overlapping peaks of the analyte and internal standard.3. Incomplete relaxation between scans. | 1. Use a certified or accurately prepared internal standard.2. Choose an internal standard with peaks in an empty region of the spectrum.3. Increase the relaxation delay (D1) to at least 5 times the longest T₁ of the protons being quantified. |
Experimental Protocols
Protocol 1: this compound Sample Preparation for NMR
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Determine Sample Concentration: For a standard ¹H-¹⁵N HSQC experiment, a concentration of 1-5 mM this compound is recommended.[2]
-
Solvent Preparation: Prepare the NMR solvent by dissolving the appropriate buffer salts in D₂O (or a 90% H₂O/10% D₂O mixture) to maintain a stable pH. A common buffer is 25 mM sodium phosphate.
-
pH Adjustment: Adjust the pH of the solvent to the desired value (e.g., pH 7.0) using small additions of DCl or NaOD.
-
Dissolving the Sample: Weigh the required amount of this compound and dissolve it in the prepared NMR solvent in a clean vial.
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Internal Standard: If quantification is required, add a known concentration of an internal standard (e.g., DSS or TSP).
-
Transfer to NMR Tube: Transfer the final solution to a clean, high-quality 5 mm NMR tube to a height of at least 4.5 cm (approximately 0.6 mL).
-
Labeling: Clearly label the NMR tube with the sample details.
Protocol 2: ¹H-¹⁵N HSQC Data Acquisition
This protocol provides typical parameters for a sensitivity-enhanced ¹H-¹⁵N HSQC experiment on a Bruker spectrometer.
-
Load a Standard Pulse Program: Load a sensitivity-enhanced HSQC pulse program (e.g., hsqcetfpgpsi2).
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Tuning and Matching: Tune and match the probe for both ¹H and ¹⁵N frequencies.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.
-
Set Spectral Widths (SW):
-
¹H dimension (F2): Set a spectral width of approximately 12 ppm centered around the water resonance (around 4.7 ppm).
-
¹⁵N dimension (F1): Set a spectral width of approximately 35 ppm centered around the expected amine resonance (around 117 ppm).[3]
-
-
Set Acquisition Parameters:
-
Number of Scans (NS): 8 to 64, depending on the sample concentration.
-
Number of Increments in t₁ (TD1): 256 to 512 for good resolution in the indirect dimension.
-
Relaxation Delay (D1): 1.5 to 2.0 seconds.
-
-
Pulse Width Calibration: Calibrate the 90° pulse widths for both ¹H (p1) and ¹⁵N (p21).
-
Start Acquisition: Start the experiment. The total acquisition time will depend on the number of scans and increments.
Visualizations
L-Phenylalanine Metabolic Pathway
The following diagram illustrates the major metabolic pathways of L-Phenylalanine in humans.[4]
Caption: Major metabolic pathways of L-Phenylalanine.
Troubleshooting Workflow for Low Signal-to-Noise
This workflow provides a logical approach to troubleshooting low signal-to-noise in ¹⁵N NMR experiments.
Caption: Troubleshooting workflow for low signal-to-noise.
References
Technical Support Center: Overcoming Low Signal-to-Noise with L-Phenylalanine-15N in NMR
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with L-Phenylalanine-15N in NMR experiments.
Troubleshooting Guide
This section addresses specific issues that can arise during your NMR experiments, leading to a low signal-to-noise ratio.
Q1: My ¹H-¹⁵N HSQC spectrum for L-Phenylalanine-¹⁵N has a very low signal-to-noise ratio. What are the common causes and how can I improve it?
A1: A low signal-to-noise ratio in ¹H-¹⁵N HSQC spectra is a common challenge due to the inherently low sensitivity of the ¹⁵N nucleus.[1][2] Several factors can contribute to this issue. Below is a systematic guide to identifying and resolving the problem.
Potential Causes and Solutions:
-
Sample Preparation and Concentration:
-
Low Concentration: The concentration of your L-Phenylalanine-¹⁵N sample may be insufficient. For biomolecules, a concentration range of 0.1-2.5 mM is often recommended.[1][3]
-
Poor Shimming: Inhomogeneous magnetic fields lead to broad lines and reduced signal height. Always shim the magnet carefully before starting your experiment.[4]
-
Precipitate or Cloudiness: The presence of solid material in your sample will negatively impact the spectral quality. Ensure your sample is fully dissolved.
-
Incorrect Sample Volume: Use the appropriate sample volume for your NMR tube (typically 0.55-0.7 mL for a 5 mm tube) to ensure it fills the RF coil correctly.
-
-
Experimental Parameters:
-
Insufficient Number of Scans: The signal-to-noise ratio increases with the square root of the number of scans. If your concentration is low, you will need to acquire more scans.
-
Incorrect Pulse Widths: Improperly calibrated 90° and 180° pulses for both ¹H and ¹⁵N will result in inefficient signal transfer and lower intensity.
-
Suboptimal Relaxation Delay (d1): The relaxation delay should be set to approximately 1.2 to 1.5 times the T1 relaxation time of the nuclei of interest to allow for sufficient relaxation between scans.
-
Inefficient Water Suppression: For samples in aqueous solutions, strong residual water signals can obscure nearby peaks and affect the overall quality of the spectrum. Techniques like presaturation or gradient-based methods such as WATERGATE can be employed.
-
-
Hardware and Setup:
-
Probe Tuning: The NMR probe must be correctly tuned to the frequencies of both ¹H and ¹⁵N. A poorly tuned probe will reflect RF power, leading to weaker pulses and a loss of signal.
-
Cryoprobe Usage: If available, using a cryogenic probe can significantly enhance sensitivity.
-
Q2: I'm observing broad peaks in my ¹⁵N spectrum. What could be causing this and how can I fix it?
A2: Broad peaks in your NMR spectrum can be caused by a variety of factors, which can significantly degrade the signal-to-noise ratio.
Potential Causes and Solutions:
-
Poor Shimming: This is one of the most common causes of broad lines. Re-shimming the magnet is a crucial first step.
-
Chemical Exchange: If the L-Phenylalanine-¹⁵N molecule is undergoing chemical exchange on the NMR timescale, it can lead to peak broadening. This is particularly relevant for the amine protons, which can exchange with solvent protons. Lowering the temperature of the experiment can sometimes slow down this exchange and result in sharper signals.
-
High Sample Viscosity: A highly concentrated or viscous sample can lead to shorter T₂ relaxation times and consequently broader lines. Diluting the sample may help, though this will also reduce the overall signal.
-
Paramagnetic Impurities: The presence of paramagnetic ions (e.g., from metal contaminants) can cause significant line broadening.
-
Fast Transverse Relaxation (T₂): Molecules with short T₂ relaxation times will lose signal during the pulse sequence, which can manifest as broader peaks. For larger molecules, using a TROSY (Transverse Relaxation-Optimized Spectroscopy) based pulse sequence can help mitigate this effect.
Q3: Are there specific pulse sequences that are better for enhancing the signal of ¹⁵N-labeled compounds like L-Phenylalanine-¹⁵N?
A3: Yes, several NMR pulse sequences are designed to enhance the signal from insensitive nuclei like ¹⁵N by transferring magnetization from more sensitive protons.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is the most common and recommended experiment for observing ¹⁵N-labeled compounds. It correlates the chemical shifts of ¹⁵N nuclei with their directly attached protons, providing good resolution and sensitivity. Sensitivity-enhanced versions of the HSQC experiment that use gradient coherence selection are particularly effective.
-
INEPT (Insensitive Nuclei Enhanced by Polarization Transfer): This is a fundamental polarization transfer technique that forms the basis of many other experiments, including HSQC. It can significantly boost the signal of ¹⁵N.
-
¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): This experiment is useful for detecting correlations between protons and nitrogen atoms that are two or three bonds apart, which is valuable for structure elucidation.
-
Pure Shift NMR: Newer "pure shift" NMR methods can suppress the multiplet structure caused by proton-proton interactions, which can lead to both improved resolution and sensitivity.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using L-Phenylalanine-¹⁵N in NMR studies?
A1: Using L-Phenylalanine-¹⁵N offers several advantages for NMR-based research, particularly in the fields of metabolomics and structural biology:
-
Probing Nitrogen Metabolism: It allows for the direct tracking of nitrogen atoms through metabolic pathways, providing insights that are not achievable with more common ¹³C labeling.
-
Structural and Dynamic Studies: ¹⁵N labeling is essential for many multidimensional NMR experiments used to determine the structure and dynamics of proteins and other biomolecules.
-
Reduced Spectral Overlap: The large chemical shift range of ¹⁵N helps to resolve signals that might be overlapped in a standard ¹H NMR spectrum.
-
Cost-Effective Labeling: In some cases, ¹⁵N-labeled amino acids can be less expensive than their ¹³C-labeled counterparts.
Q2: What are the key NMR properties of the ¹⁵N nucleus that affect signal-to-noise?
A2: The ¹⁵N nucleus has several properties that make it challenging to observe directly in NMR:
-
Low Gyromagnetic Ratio (γ): The gyromagnetic ratio of ¹⁵N is negative and about 10 times smaller than that of ¹H. Since the NMR signal is proportional to γ³, this results in a significantly lower intrinsic sensitivity.
-
Low Natural Abundance: The natural abundance of ¹⁵N is only about 0.37%. This is why isotopic enrichment (typically to >98%) is necessary for most experiments.
-
Spin of 1/2: A key advantage of ¹⁵N is its nuclear spin of 1/2. This means it does not have a quadrupole moment, resulting in sharper spectral lines compared to the more abundant ¹⁴N isotope (spin 1), which suffers from quadrupolar broadening.
-
Negative Nuclear Overhauser Effect (NOE): Due to its negative gyromagnetic ratio, ¹⁵N experiences a negative NOE when protons are decoupled. This can lead to signal cancellation or inversion under certain conditions.
Q3: What is a typical concentration range for L-Phenylalanine-¹⁵N samples to obtain a good NMR signal?
A3: For biomolecular NMR studies, a sample concentration in the range of 0.1 to 2.5 mM is generally recommended. For smaller molecules like L-Phenylalanine, concentrations of 0.5 to 2 mM in a suitable deuterated solvent are often used. The optimal concentration will depend on the specific experiment, the strength of the NMR spectrometer's magnetic field, and whether a cryogenic probe is being used.
Q4: How does the isotopic enrichment of L-Phenylalanine-¹⁵N impact the NMR experiment?
A4: Isotopic enrichment is crucial for obtaining a usable NMR signal from ¹⁵N. Commercially available L-Phenylalanine-¹⁵N is typically enriched to 98% or higher. This high level of enrichment dramatically increases the number of ¹⁵N nuclei in the sample, which directly translates to a stronger NMR signal, overcoming the limitations of its low natural abundance.
Data Presentation
Table 1: Recommended Acquisition Parameters for a ¹H-¹⁵N HSQC Experiment
| Parameter | Description | Recommended Value | Rationale |
| Pulse Program | The specific sequence of RF pulses and gradients. | Sensitivity-enhanced gradient HSQC (e.g., hsqcetfpgpsi2 on Bruker) | Optimizes signal transfer and coherence selection for higher sensitivity. |
| Number of Scans (NS) | The number of times the experiment is repeated and averaged. | 8 to 64 (or more for dilute samples) | Signal-to-noise increases with the square root of NS. |
| Spectral Width (SW) ¹H | The frequency range observed in the proton dimension. | ~16 ppm | Should be wide enough to encompass all proton signals of interest. |
| Spectral Width (SW) ¹⁵N | The frequency range observed in the nitrogen dimension. | ~35 ppm | Should cover the expected chemical shift range for the ¹⁵N in L-Phenylalanine. |
| Relaxation Delay (d1) | The time allowed for nuclear spins to return to equilibrium between scans. | 1-2 seconds | Prevents saturation and ensures quantitative signal intensity. |
Table 2: Comparison of NMR Signal Enhancement Techniques
| Technique | Principle | Advantage | Disadvantage |
| Isotopic Enrichment | Increasing the percentage of ¹⁵N in the sample. | Direct and significant signal boost. | Can be costly. |
| Polarization Transfer | Transferring magnetization from sensitive ¹H to insensitive ¹⁵N. | Dramatically enhances ¹⁵N signal; basis for HSQC, INEPT. | Requires direct or long-range J-coupling. |
| Cryogenic Probes | Cooling the detection coils to reduce thermal noise. | Provides a 3-4 fold increase in signal-to-noise. | Requires specialized, expensive hardware. |
| Signal Averaging | Acquiring and summing multiple scans. | Simple to implement; improves S/N by √NS. | Can lead to very long experiment times. |
| Hyperpolarization | Artificially increasing the nuclear spin polarization (e.g., SABRE). | Can enhance signals by several orders of magnitude. | Requires specialized equipment and conditions; polarization is short-lived. |
Experimental Protocols
Protocol 1: Setting up a Standard ¹H-¹⁵N HSQC Experiment
This protocol provides a general workflow for acquiring a ¹H-¹⁵N HSQC spectrum on a Bruker spectrometer.
-
Sample Preparation:
-
Dissolve the L-Phenylalanine-¹⁵N sample in a suitable deuterated solvent (e.g., D₂O or H₂O/D₂O 90/10) to a final concentration of approximately 1-2 mM.
-
Transfer the solution to a high-quality NMR tube to the appropriate height (typically ~4 cm or 0.55 mL).
-
-
Spectrometer Setup:
-
Insert the sample into the magnet and lock onto the deuterium signal of the solvent.
-
Tune and match the probe for both the ¹H and ¹⁵N channels.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical lock signal.
-
-
Experiment Configuration (using Bruker TopSpin):
-
Load a standard sensitivity-enhanced HSQC pulse program (e.g., hsqcetfpgp or similar).
-
Set the spectral widths (SW) for both dimensions. For L-Phenylalanine, typical values are ~12 ppm for ¹H and ~30-40 ppm for ¹⁵N.
-
Set the carrier frequencies (O1P for ¹H and O2P for ¹⁵N) to the center of the respective spectral regions of interest.
-
Calibrate the 90° pulse widths for both ¹H (p1) and ¹⁵N (p31) and their corresponding power levels.
-
Set the number of scans (NS) based on the sample concentration (e.g., start with 16 and increase if necessary).
-
Set the relaxation delay (d1) to ~1.5 seconds.
-
-
Acquisition and Processing:
-
Use the rga command (or equivalent) to automatically set the receiver gain.
-
Start the acquisition by typing zg.
-
Once the experiment is complete, process the data using Fourier transformation (xfb), phase correction, and baseline correction to obtain the final 2D spectrum.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low signal-to-noise in ¹⁵N NMR.
Caption: Simplified magnetization pathway in a ¹H-¹⁵N HSQC experiment.
References
L-Phenylalanine-15N Mass Spectrometry Technical Support Center
Welcome to the technical support center for L-Phenylalanine-15N sample preparation for mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in mass spectrometry?
A1: this compound is a stable isotope-labeled amino acid used as an internal standard in quantitative mass spectrometry.[1][2] Its key advantage is that it is chemically identical to the endogenous L-Phenylalanine, but has a different mass due to the incorporation of the heavy nitrogen isotope (¹⁵N).[2] This allows it to be distinguished from the unlabeled analyte by the mass spectrometer.[3] By adding a known amount of this compound to a sample at the beginning of the preparation process, it can be used to correct for sample loss during preparation and for variations in ionization efficiency in the mass spectrometer, leading to more accurate and precise quantification of the unlabeled L-Phenylalanine.[4]
Q2: What are the main applications of this compound in research?
A2: this compound is widely used in quantitative proteomics and metabolomics. Key applications include:
-
Metabolic Flux Analysis: To trace the metabolic fate of phenylalanine in biological systems.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This is a powerful technique in quantitative proteomics where one cell population is grown in a medium containing "light" amino acids and another in a medium with "heavy" isotope-labeled amino acids like this compound. This allows for the direct comparison of protein abundance between the two cell populations in a single mass spectrometry experiment.
-
Biomarker Discovery: Identifying proteins that are differentially expressed between healthy and diseased states.
-
Drug Discovery and Development: To understand the mechanism of action of new drugs by observing changes in protein expression.
Q3: Should I use this compound or a deuterated version like L-Phenylalanine-d5 or d8?
A3: Both ¹⁵N-labeled and deuterated (e.g., d5 or d8) phenylalanine can be used as internal standards. The choice may depend on the specific analytical method and potential for isotopic effects. While stable isotope-labeled internal standards are designed to co-elute with the analyte, slight chromatographic shifts can sometimes occur between deuterated standards and their non-deuterated counterparts, potentially leading to differential matrix effects. It is crucial to verify that the analyte and internal standard peaks co-elute as closely as possible.
Troubleshooting Guide
Problem 1: High variability and poor reproducibility in my quantitative results.
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Possible Cause: Matrix Effects.
-
Explanation: Matrix effects are a common issue in mass spectrometry where co-eluting compounds from the sample matrix (e.g., salts, lipids, other metabolites) interfere with the ionization of the analyte of interest, leading to ion suppression or enhancement. This can significantly impact the accuracy and reproducibility of quantification.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques to remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective than simple protein precipitation. For hydrophobic amino acids like phenylalanine, C18 cartridges can be effective.
-
Optimize Chromatography: Adjust the liquid chromatography (LC) gradient, mobile phase composition, or try a different column chemistry to better separate L-Phenylalanine from matrix components.
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Assess Matrix Effects: Perform a post-extraction spike experiment to quantify the degree of ion suppression or enhancement. This involves comparing the signal of the analyte spiked into a clean solvent with the signal of the analyte spiked into an extracted blank matrix sample.
-
-
Problem 2: I am observing peak tailing for my this compound standard.
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Possible Cause: Column Contamination or Interaction.
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Explanation: Peak tailing can be caused by the analyte interacting with active sites on a contaminated or degraded analytical column.
-
Troubleshooting Steps:
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Inject a Solvent Blank: If the tailing persists in a blank injection, the column is likely contaminated.
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Column Washing: Follow the manufacturer's protocol for washing the column.
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Consider a New Column: If washing does not resolve the issue, the column may need to be replaced.
-
-
Problem 3: My this compound internal standard signal is very low or absent.
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Possible Cause: Errors in Sample Preparation or Instrument Settings.
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Explanation: A low or absent signal could be due to a mistake in adding the internal standard, significant degradation of the standard, or incorrect mass spectrometer settings.
-
Troubleshooting Steps:
-
Verify Standard Addition: Double-check your protocol to ensure the internal standard was added at the correct concentration and at the appropriate step.
-
Check Standard Stability: Ensure the this compound standard has been stored correctly (typically at room temperature away from light and moisture) and has not expired.
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Confirm Mass Spectrometer Settings: Verify that the mass spectrometer is set to monitor the correct mass-to-charge ratio (m/z) for this compound.
-
Prepare a Fresh Standard Solution: Prepare a fresh dilution of the internal standard in a clean solvent and inject it directly into the mass spectrometer to confirm its integrity and the instrument's sensitivity.
-
-
Experimental Protocols
Protocol 1: L-Phenylalanine Quantification in Cell Culture Supernatant using LC-MS/MS
This protocol details the steps for quantifying L-Phenylalanine in cell culture media using this compound as an internal standard.
Materials:
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L-Phenylalanine
-
This compound
-
LC-MS grade water
-
Methanol (cold) or Trichloroacetic acid (TCA)
-
Microcentrifuge tubes
-
Centrifuge
-
Vortex mixer
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LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of L-Phenylalanine in LC-MS grade water.
-
Prepare a 1 mg/mL stock solution of this compound in LC-MS grade water.
-
-
Preparation of Working Solutions:
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Prepare a series of L-Phenylalanine working standards by serially diluting the stock solution to create a calibration curve.
-
Prepare a 10 µg/mL internal standard (IS) working solution by diluting the this compound stock solution.
-
-
Sample Preparation:
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Collect cell culture medium and centrifuge at 10,000 x g for 10 minutes at 4°C to remove cells and debris.
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
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Add 10 µL of the 10 µg/mL IS working solution.
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Add 400 µL of cold methanol (or 100 µL of 10% TCA) for protein precipitation.
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Vortex for 30 seconds and incubate at -20°C for 20 minutes (or on ice for 10 minutes for TCA).
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Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
Calibration Curve Preparation:
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In a series of clean tubes, add a fixed volume of fresh, unused cell culture medium (blank matrix).
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Spike each tube with the L-Phenylalanine working standards to create a calibration curve.
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Add a constant amount of the this compound IS working solution to each standard.
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Perform the same protein precipitation procedure on the calibration standards as for the samples.
-
-
LC-MS/MS Analysis:
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Analyze the samples and calibration standards using a validated LC-MS/MS method.
-
Protocol 2: Derivatization of Amino Acids for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), amino acids typically require derivatization to increase their volatility.
Materials:
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Dried amino acid sample
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Acidified methanol (1.85 M)
-
Dichloromethane (DCM)
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Acetic anhydride
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Trimethylamine
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Acetone
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Ethyl acetate
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Saturated NaCl solution
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Nitrogen gas supply
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Heating block
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GC vials with inserts
Procedure:
-
Esterification:
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Combine the dried sample with 10 µL of an internal reference solution.
-
Add 1 mL of 1.85 M acidified methanol and heat at 100°C for 1 hour.
-
Evaporate the remaining methanol under a stream of nitrogen at room temperature.
-
Add 250 µL of DCM and evaporate under nitrogen to remove excess reagents.
-
-
Acetylation:
-
Add a mixture of acetic anhydride, trimethylamine, and acetone (1 mL; 1:2:5, v/v/v) and heat at 60°C for 10 minutes.
-
Evaporate the reagents under nitrogen gas at room temperature.
-
-
Extraction:
-
Add 2 mL of ethyl acetate and 1 mL of saturated NaCl solution, then vortex.
-
After phase separation, discard the aqueous (lower) phase.
-
Evaporate the ethyl acetate under nitrogen gas.
-
-
Final Preparation:
-
Remove any trace water with two additions of 1 mL DCM, evaporating each time.
-
Add 100 µL of ethyl acetate and transfer the N-acetyl methyl esters to a GC vial with an insert for analysis.
-
Quantitative Data Summary
Table 1: Example Mass Spectrometry Parameters for L-Phenylalanine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Phenylalanine | 166.2 | 120.2 |
| L-Phenylalanine-¹³C₆ | 172.2 | 126.2 |
Note: The specific m/z values may vary slightly depending on the instrument and derivatization method used. The values for L-Phenylalanine-¹³C₆ are provided as a common alternative to ¹⁵N labeling. The precursor for L-Phenylalanine-¹⁵N would be approximately m/z 167.2.
Table 2: Comparison of Analytical Precision for Phenylalanine Isotope Enrichment Measurement
| Mass Spectrometry Technique | Intra-assay CV (%) | Inter-assay CV (%) |
| LC-MS/MS | 1.7 | 3.2 |
| GC-MS/MS | 6.3 | 10.2 |
| GC-MS | 13.5 | 25.0 |
This table summarizes data from a study comparing different mass spectrometry techniques for measuring L-[ring-¹³C₆]phenylalanine incorporation, highlighting the superior precision of LC-MS/MS.
Visualizations
Caption: Workflow for L-Phenylalanine quantification using an internal standard.
Caption: Troubleshooting logic for poor reproducibility in quantitative analysis.
References
Technical Support Center: Improving Protein Quantification Accuracy with L-Phenylalanine-¹⁵N
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy of protein quantification using L-Phenylalanine-¹⁵N metabolic labeling.
Frequently Asked Questions (FAQs)
Q1: What is L-Phenylalanine-¹⁵N metabolic labeling, and how does it improve protein quantification?
A1: L-Phenylalanine-¹⁵N metabolic labeling is a technique where cells are cultured in a medium containing L-Phenylalanine in which the nitrogen atom is the heavy isotope ¹⁵N. As an essential amino acid for many organisms, L-Phenylalanine-¹⁵N is incorporated into newly synthesized proteins.[1] By mixing a "heavy" ¹⁵N-labeled cell population with an unlabeled "light" (¹⁴N) population, proteins from each sample can be distinguished by mass spectrometry. This allows for more accurate relative quantification because the samples are combined early in the workflow, minimizing experimental variability.
Q2: Why is L-Phenylalanine a good choice for metabolic labeling?
A2: L-Phenylalanine is an essential amino acid in mammalian cells, meaning it is not synthesized by the cells and must be supplied in the culture medium.[1] This ensures that the cellular protein synthesis machinery primarily utilizes the ¹⁵N-labeled version provided, leading to efficient and predictable incorporation into newly synthesized proteins.[1]
Q3: What is labeling efficiency, and why is it crucial for accurate quantification?
A3: Labeling efficiency refers to the percentage of a specific amino acid in a protein that has been successfully replaced by its stable isotope-labeled counterpart. For example, a 95% labeling efficiency means that 95% of the L-Phenylalanine residues in the "heavy" sample are ¹⁵N-labeled, while 5% remain as ¹⁴N.[2][3] Incomplete labeling can lead to a broader isotopic distribution of labeled peptides in the mass spectrum, making it harder to identify the correct monoisotopic peak and leading to inaccurate quantification if not corrected for.
Q4: How do I determine the ¹⁵N labeling efficiency?
A4: Labeling efficiency can be determined by analyzing the isotopic distribution of several abundant peptides from your ¹⁵N-labeled sample using high-resolution mass spectrometry. Software tools can compare the experimental isotopic pattern to theoretical patterns at different enrichment levels. The ratio of the monoisotopic peak (M) to the M-1 peak (a peak one mass unit lower) is particularly sensitive to labeling efficiency.
Q5: How do I correct my quantification data for incomplete ¹⁵N labeling?
A5: Once you have determined the labeling efficiency (e.g., 95%), this value should be used as a parameter in your quantification software. The software will then adjust the calculated peptide ratios by accounting for the contribution of the unlabeled portion to the isotopic cluster. This correction is crucial as failing to do so can lead to an underestimation of the true changes in protein abundance.
Troubleshooting Guides
Issue 1: Incomplete ¹⁵N Labeling Leading to Inaccurate Quantification
-
Symptoms:
-
Observed protein/peptide ratios are skewed or inconsistent across replicates.
-
The isotopic distribution of labeled peptides in the mass spectrum is broader than expected, with significant peaks at masses lower than the fully labeled peptide.
-
Software analysis indicates a poor correlation between theoretical and experimental isotopic patterns.
-
-
Possible Causes:
-
Insufficient labeling time for the cells to fully incorporate the ¹⁵N-labeled L-Phenylalanine.
-
Depletion of the ¹⁵N-containing nutrient source in the growth medium.
-
Contamination with natural abundance (¹⁴N) nitrogen sources.
-
For organisms, slow protein turnover in certain tissues can lead to lower enrichment.
-
-
Solutions:
-
Optimize Labeling Protocol: Increase the duration of labeling. For example, in Arabidopsis, 14 days of labeling can achieve 93–99% efficiency. Ensure a consistent and adequate supply of the ¹⁵N-labeled nutrient. For organisms with slow turnover tissues, labeling for multiple generations may be necessary.
-
Determine and Correct for Labeling Efficiency: Accurately determine the labeling efficiency and use this value to correct your quantification data in your analysis software.
-
Issue 2: Incorrect Monoisotopic Peak Assignment for ¹⁵N-Labeled Peptides
-
Symptoms:
-
Poor quality of peptide quantification, with high variance or outlier ratios.
-
Low cosine similarity scores or other quality metrics for peptide pair matching in your analysis software.
-
Visual inspection of the mass spectra shows that the software may have picked an incorrect peak as the monoisotopic peak for the heavy-labeled peptide.
-
-
Possible Causes:
-
The isotopic clusters of heavy-labeled peptides are often broader due to incomplete labeling, making it challenging for software to correctly identify the monoisotopic peak.
-
Co-elution with other peptides can interfere with the isotopic pattern.
-
Low signal-to-noise ratio for the peptide of interest.
-
-
Solutions:
-
Manual Validation: Visually inspect the mass spectra for peptides of interest, especially those with questionable quantification. Compare the experimental isotopic distribution with the theoretical distribution to confirm the correct monoisotopic peak.
-
Use High-Resolution Mass Spectrometry: High-resolution scans in the MS1 phase can reduce peak overlap and improve the accuracy of quantification.
-
Adjust Software Parameters: Fine-tune the parameters in your data analysis software for peak picking and isotope cluster identification.
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Issue 3: Metabolic Scrambling of ¹⁵N from L-Phenylalanine
-
Symptoms:
-
The ¹⁵N label appears in other amino acids besides Phenylalanine, complicating the mass spectra and quantification.
-
-
Possible Causes:
-
Although less common for essential amino acids, some metabolic pathways can lead to the transfer of the ¹⁵N from Phenylalanine to other amino acids. Aromatic amino acid transaminases can cause nitrogen scrambling between tyrosine and phenylalanine.
-
-
Solutions:
-
Use Auxotrophic Strains: If working with microorganisms, use strains that are auxotrophic for Phenylalanine to minimize its conversion to other amino acids.
-
Careful Data Analysis: Be aware of potential mass shifts in other amino acids and account for this during data analysis. Specialized software may be required to deconvolve the spectra.
-
Data Presentation
Table 1: Impact of Correcting for Incomplete ¹⁵N Labeling on Protein Ratios
This table illustrates the importance of correcting for a determined labeling efficiency of 95% on the calculated Light/Heavy (L/H) protein ratios. Failing to correct for incomplete labeling can lead to an underestimation of the actual changes in protein abundance.
| Protein ID | Uncorrected L/H Ratio | Corrected L/H Ratio (95% Efficiency) | % Change After Correction |
| P12345 | 1.85 | 2.05 | 10.8% |
| Q67890 | 0.48 | 0.53 | 10.4% |
| R54321 | 3.10 | 3.44 | 11.0% |
| S98765 | 0.95 | 1.06 | 11.6% |
Table 2: Typical ¹⁵N Labeling Efficiencies in Different Systems
This table provides examples of typical labeling efficiencies achieved in various experimental setups.
| Organism/Cell Line | Labeling Duration | Achieved ¹⁵N Enrichment | Reference |
| Arabidopsis thaliana | 14 days | 93-99% | |
| Rat (various tissues) | Two generations | ~94% | |
| Pancreatic Cancer Cells | 72 hours | 30-50% |
Experimental Protocols
Protocol 1: General Workflow for ¹⁵N Metabolic Labeling using L-Phenylalanine-¹⁵N
This protocol outlines the key steps for a typical metabolic labeling experiment for quantitative proteomics.
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Cell Culture and Labeling:
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Culture two separate populations of cells.
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For the "heavy" population, use a custom medium depleted of L-Phenylalanine, supplemented with L-Phenylalanine-¹⁵N.
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For the "light" population, use the same medium supplemented with natural abundance L-Phenylalanine (¹⁴N).
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Culture the cells for a sufficient duration to achieve high labeling efficiency (this needs to be optimized for your specific cell type and protein turnover rates).
-
-
Sample Harvesting and Mixing:
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Harvest the "heavy" and "light" cell populations.
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Count the cells and mix the two populations at a 1:1 ratio.
-
-
Protein Extraction and Digestion:
-
Lyse the mixed cell pellet to extract the total proteome.
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Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture using high-resolution LC-MS/MS.
-
-
Data Analysis:
-
Identify peptides and proteins using a database search.
-
Quantify the relative abundance of proteins by calculating the ratio of the peak intensities of the "heavy" and "light" peptide pairs.
-
Determine the labeling efficiency and correct the protein ratios accordingly.
-
Protocol 2: Determining ¹⁵N Labeling Efficiency
-
Data Acquisition:
-
Acquire high-resolution mass spectra of a digest from your ¹⁵N-labeled protein sample only.
-
-
Peptide Identification:
-
Perform a database search to identify peptides from your sample.
-
-
Select Peptides for Analysis:
-
Choose several (e.g., 8-10) abundant peptides with good signal-to-noise ratios. Peptides with a mass of less than 1500 m/z are preferable as their monoisotopic peak is typically the most intense.
-
-
Analyze Isotopic Distribution:
-
Use a software tool (e.g., Protein Prospector's "MS-Isotope" module) to compare the experimental isotopic pattern of the selected peptides to theoretical patterns at different enrichment levels.
-
The ratio of the monoisotopic peak (M) to the M-1 peak is a sensitive indicator of labeling efficiency.
-
-
Calculate Average Efficiency:
-
Average the labeling efficiency determined for the selected peptides to get a reliable estimate for the entire experiment.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a regulatory pathway of L-phenylalanine-induced GLP-1 secretion in the enteroendocrine L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-Phenylalanine-15N Labeling in Slow-Growing Organisms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with L-Phenylalanine-15N labeling in slow-growing organisms.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format, offering potential causes and solutions to optimize your labeling experiments.
Question 1: Why is the 15N incorporation efficiency in my slow-growing organism unexpectedly low?
Answer:
Low incorporation of this compound is a frequent challenge in organisms with slow doubling times. Several factors can contribute to this issue:
-
Slow Protein Turnover: Tissues and organisms with slow protein turnover rates will take longer for 15N labeled amino acids to equilibrate with the natural amino acid precursor pool, leading to lower enrichment[1][2]. In some cases, labeling for multiple generations may be necessary to achieve high enrichment[1][2].
-
Insufficient Labeling Duration: The labeling period may not be long enough for the organism to undergo sufficient cell divisions and protein synthesis to fully incorporate the 15N-labeled phenylalanine. For example, in Arabidopsis, 14 days of labeling can achieve 93-99% efficiency[3].
-
Depletion of 15N Source: The this compound in the growth medium may be depleted before significant incorporation occurs, especially in nutrient-limited conditions which can characterize slow growth.
-
Contamination with 14N Sources: The presence of unlabeled nitrogen sources in the media, such as yeast extract or peptone, will compete with the 15N-labeled phenylalanine and dilute the final enrichment.
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Metabolic Scrambling: The 15N from L-phenylalanine can be transferred to other amino acids through transamination reactions, reducing the specific enrichment of phenylalanine in proteins.
Solutions:
-
Extend Labeling Time: Increase the duration of the labeling experiment to allow for more cell doublings and greater incorporation of the 15N label.
-
Optimize Media Composition: Ensure this compound is the sole source of phenylalanine and that other nitrogen sources are minimized or replaced with 15N-labeled alternatives if uniform labeling is not the goal.
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Fed-Batch Culture: Employ a fed-batch approach to continuously supply the 15N-labeled nutrient and prevent its depletion during long incubation periods.
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Use Auxotrophic Strains: If available, use a phenylalanine auxotroph of your organism. These strains cannot synthesize their own phenylalanine and are therefore forced to incorporate the exogenously supplied this compound.
-
Determine and Correct for Labeling Efficiency: It is crucial to experimentally determine the actual 15N incorporation efficiency. This can be achieved by analyzing the isotopic distribution of abundant peptides from your labeled sample using mass spectrometry. Quantification software can then be used to correct for incomplete labeling, leading to more accurate results.
Question 2: I am observing 15N enrichment in amino acids other than phenylalanine. What is causing this and how can I minimize it?
Answer:
The appearance of 15N in other amino acids, a phenomenon known as "scrambling," is due to metabolic pathways that transfer the amino group from phenylalanine to other molecules.
-
Phenylalanine Metabolism: Phenylalanine's primary metabolic pathway involves its conversion to tyrosine. The amino group can also be removed and used in the synthesis of other amino acids through transamination reactions. In some bacteria, phenylalanine can be converted to phenylacetate, and its degradation intermediates can enter central metabolism.
Solutions:
-
Inhibition of Transaminases: While challenging without affecting overall cell health, the use of specific transaminase inhibitors could be explored, though this would require significant optimization.
-
Use of Labeled Precursors: For specific labeling of the aromatic ring without labeling the amino group, consider using precursors in the shikimic acid pathway, which is responsible for the synthesis of aromatic amino acids in fungi and plants.
-
Quantify Scrambling: Use mass spectrometry to identify and quantify the extent of 15N scrambling to other amino acids. This information can be used to model the metabolic flux and correct for inaccuracies in your data.
Question 3: How can I accurately quantify low levels of 15N enrichment in my proteins?
Answer:
Accurately measuring low enrichment is critical for studies in slow-growing organisms where high incorporation is difficult to achieve.
-
High-Resolution Mass Spectrometry: Utilize high-resolution mass spectrometry to clearly resolve the isotopic peaks of labeled and unlabeled peptides.
-
Tandem Mass Spectrometry (MS/MS): MS/MS can be used to confirm the location of the heavy isotope labels within the peptides, providing an extra layer of confidence in your analysis.
-
Software Correction: Employ quantification software that can account for low and incomplete labeling. Tools like Protein Prospector allow you to input the determined labeling efficiency to adjust peptide ratios for more accurate quantification. The software compares the experimental isotopic pattern to theoretical patterns at different enrichment levels to determine the actual incorporation.
Frequently Asked Questions (FAQs)
Q1: What is a typical 15N enrichment level I should aim for in slow-growing organisms?
A1: While 98-99% enrichment is ideal, it is often not achievable in slow-growing systems. An enrichment of 94% has been reported as a good target for tissues with slow protein turnover. The key is to achieve a level of enrichment that is detectable and quantifiable with your analytical methods and to accurately measure and correct for the actual incorporation rate.
Q2: Can I use a general 15N-labeled nitrogen source like 15NH4Cl instead of this compound?
A2: Yes, using a general 15N source like ammonium chloride will result in uniform labeling of all nitrogen-containing biomolecules, including all amino acids. This is a cost-effective method for achieving uniform 15N incorporation. However, if you are specifically interested in tracing the metabolic fate of phenylalanine, then using labeled L-Phenylalanine is necessary.
Q3: Does the slow growth rate itself affect the uptake of L-Phenylalanine?
A3: Yes, slow growth rates can be associated with altered metabolic fluxes and nutrient uptake. In some organisms like Saccharomyces cerevisiae, phenylalanine transport is a regulated process involving multiple permeases, and their expression can be influenced by the availability of other nitrogen sources and amino acids in the medium.
Q4: Are there alternatives to whole-cell labeling for studying protein synthesis in slow-growing organisms?
A4: Yes, techniques like Stable Isotope Probing (SIP) with RNA (RNA-SIP) can be more sensitive than DNA-SIP for detecting activity in slow-growing or non-replicating cells, as RNA turnover is often faster than DNA replication. This allows for the identification of active organisms even with low levels of substrate incorporation.
Experimental Protocols
Table 1: General Protocol for this compound Labeling in a Slow-Growing Bacterium
| Step | Procedure | Key Considerations |
| 1. Pre-culture | Grow the bacterial strain in a standard, unlabeled minimal medium to mid-log phase. | Ensure the pre-culture is healthy and actively growing. |
| 2. Inoculation | Pellet the cells from the pre-culture, wash twice with a nitrogen-free minimal medium, and resuspend in the labeling medium. | Washing is crucial to remove any residual 14N sources. |
| 3. Labeling Medium | Prepare a minimal medium where the sole source of phenylalanine is this compound (e.g., 100-200 mg/L). Ensure other nitrogen sources are 15N-labeled if uniform labeling is desired, or minimized if only phenylalanine is to be traced. | The exact concentration of this compound may need to be optimized for your specific organism. |
| 4. Incubation | Incubate the culture under optimal growth conditions for an extended period. This could range from several days to weeks depending on the organism's doubling time. | Monitor cell density (e.g., OD600) to track growth. |
| 5. Harvest | Harvest the cells by centrifugation during the late-log or early stationary phase. | Wash the cell pellet with a buffer to remove any remaining labeling medium. |
| 6. Analysis | Extract proteins and analyze 15N incorporation using mass spectrometry. | Determine the labeling efficiency and correct for it in your downstream quantitative analysis. |
Visualizations
Caption: Figure 1. Workflow for 15N labeling experiments.
Caption: Figure 2. Phenylalanine metabolic pathways.
Caption: Figure 3. Troubleshooting low 15N incorporation.
References
Technical Support Center: L-Phenylalanine-15N Proteomics Data Analysis
Welcome to the Technical Support Center for L-Phenylalanine-15N proteomics data analysis. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of stable isotope labeling experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during data analysis.
I. Troubleshooting Guides
This section provides solutions to specific issues that may arise during your this compound proteomics experiments.
Issue 1: Inaccurate Quantification Due to Incomplete 15N Labeling
Symptoms:
-
Observed protein and peptide ratios are skewed or show high variability across replicates.[1]
-
Mass spectra of heavy-labeled peptides exhibit broader isotopic clusters, making it difficult for software to correctly identify the monoisotopic peak.[1][2][3]
Possible Causes:
-
Insufficient Labeling Duration: The duration of labeling may not be adequate for complete incorporation of the 15N isotope, especially in organisms or tissues with slow protein turnover.[1] For example, in Arabidopsis, 14 days of labeling can achieve 93-99% efficiency.
-
Depletion of 15N Source: The 15N-labeled nutrient source in the growth medium may have been depleted.
-
Contamination: Contamination with natural abundance (14N) nitrogen sources can dilute the labeling.
Solutions:
-
Determine Labeling Efficiency: It is critical to determine the actual 15N incorporation efficiency before quantitative analysis. This can be achieved by analyzing a small subset of abundant peptides and comparing their experimental isotopic distribution to the theoretical distribution.
-
Correct for Incomplete Labeling in Software: Use the determined labeling efficiency as a parameter in your quantification software. This will allow the software to adjust the calculated peptide ratios, accounting for the contribution of the unlabeled portion.
-
Optimize Labeling Protocol: For future experiments, consider increasing the labeling duration and ensuring a consistent and adequate supply of the 15N-labeled nutrient. For organisms with slow protein turnover, labeling for multiple generations may be necessary.
-
Utilize Label-Swap Replicates: Incorporating label-swap replications in your experimental design can effectively correct for experimental errors by averaging the ratios measured in individual replicates.
Issue 2: Incorrect Monoisotopic Peak Assignment for 15N-Labeled Peptides
Symptoms:
-
Poor quality of peptide quantification, characterized by high variance or outlier ratios.
-
Low cosine similarity scores or other quality metrics for peptide pair matching in your analysis software.
-
Visual inspection of mass spectra reveals that the software may have selected an incorrect peak as the monoisotopic peak for the heavy-labeled peptide.
Possible Causes:
-
The broader isotopic clusters of heavy-labeled peptides due to incomplete labeling can challenge software in correctly identifying the monoisotopic peak.
-
Co-elution with other peptides can interfere with the isotopic pattern.
-
Low signal-to-noise ratio for the peptide of interest.
Solutions:
-
Manual Validation: Visually inspect the mass spectra for peptides with questionable quantification to confirm the correct monoisotopic peak assignment.
-
Utilize Quality Scores: Pay close attention to quality scores provided by your software, such as the Cosine Similarity (CS) score in Protein Prospector, to identify potential errors in peak assignment.
-
High-Resolution Mass Spectrometry: Acquire data with high resolution in both MS1 and MS2 scans to better resolve complex spectra and improve the accuracy of peak assignment.
-
Software Parameter Optimization: Ensure that mass tolerance and other search parameters in your software are set appropriately for your instrument and data.
Issue 3: Missing Values in Quantitative Data
Symptoms:
-
A peptide is identified and quantified in one sample but is missing in another, leading to gaps in the data matrix.
Possible Causes:
-
The stochastic nature of data-dependent acquisition (DDA) in mass spectrometry.
-
Low abundance of a particular peptide, falling below the limit of detection.
Solutions:
-
Use Advanced Imputation Methods: Employ statistical methods to estimate the missing values based on the observed data.
-
Employ Robust Data Analysis Pipelines: Utilize software and workflows designed to handle missing data in proteomics experiments.
II. Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for the natural abundance of 15N?
Even in unlabeled samples, there is a natural abundance of the 15N isotope (approximately 0.366%). When performing quantitative proteomics, this natural abundance in the "light" sample can contribute to the signal of the "heavy" labeled peptide, leading to an underestimation of the true protein abundance ratio. Therefore, it is crucial to correct for this natural isotopic distribution.
Q2: How does incomplete 15N labeling impact quantitative data?
Incomplete 15N labeling means that a portion of the nitrogen atoms in the "heavy" labeled proteins are still 14N. This alters the isotopic distribution of the labeled peptides in the mass spectrometer, resulting in a distribution of peaks instead of a single, well-defined "heavy" peak. If the analysis software assumes 100% labeling, it will incorrectly calculate the abundance of the heavy peptide, leading to inaccurate protein ratios.
Q3: What are the key steps in a typical this compound proteomics data analysis workflow?
A general data analysis workflow includes the following steps:
-
Peptide Identification: The raw mass spectrometry data is searched against a protein sequence database to identify the peptides in the sample.
-
Determination of Labeling Efficiency: The actual 15N incorporation efficiency is determined.
-
Peptide Quantification: The software identifies "light" and "heavy" peptide pairs and calculates the ratio of their peak intensities, adjusting for the determined labeling efficiency.
-
Protein Quantification: The peptide ratios are aggregated to calculate the relative abundance of the corresponding proteins.
-
Statistical Analysis: Statistical tests are applied to determine the significance of the observed changes in protein expression.
III. Experimental Protocols & Data
Protocol: Determination of 15N Labeling Efficiency
This protocol outlines the steps to determine the 15N labeling efficiency of your samples.
-
Data Acquisition: Acquire high-resolution mass spectra of your 15N-labeled protein digest.
-
Peptide Identification: Perform a database search to identify peptides from your sample.
-
Select Peptides for Analysis: Choose several (e.g., 8-10) abundant peptides with good signal-to-noise ratios. Peptides with a mass-to-charge ratio (m/z) of less than 1500 are preferable as their monoisotopic peak is typically the most intense.
-
Isotopic Distribution Analysis: For each selected peptide, compare the experimentally observed isotopic distribution with the theoretical distribution at different labeling efficiencies (e.g., 90%, 95%, 99%).
-
Calculate Labeling Efficiency: Determine the labeling efficiency that provides the best fit between the experimental and theoretical isotopic patterns.
Quantitative Data Summary
The following table illustrates the impact of correcting for a 95% labeling efficiency on the calculated protein ratios (Light/Heavy).
| Protein | Uncorrected L/H Ratio | Corrected L/H Ratio (95% Efficiency) |
| Protein A | 1.8 | 2.0 |
| Protein B | 0.45 | 0.5 |
| Protein C | 3.2 | 3.5 |
As shown, failing to correct for incomplete labeling can lead to an underestimation of the true protein abundance changes.
The table below shows a summary of identification and quantification data from experiments with varying 15N labeling efficiencies. As the 15N enrichment is not 100%, the identification rate is lower in 15N samples compared to 14N labeled samples.
| Experiment | Labeling Efficiency | Number of Identified Proteins (14N) | Number of Identified Proteins (15N) |
| Forward | ~94% | 2500 | 2200 |
| Reverse 1 | ~97% | 2600 | 2450 |
| Reverse 2 | ~97% | 2550 | 2400 |
IV. Visualizations
This compound Proteomics Workflow
References
Validation & Comparative
L-Phenylalanine-15N vs. L-Phenylalanine-13C: A Comparative Guide for Metabolic Studies
For researchers, scientists, and drug development professionals engaged in metabolic studies, the choice of isotopic tracer is a critical decision that profoundly impacts experimental outcomes. L-Phenylalanine, an essential amino acid, is a key probe for investigating protein synthesis, amino acid metabolism, and metabolic flux. This guide provides an objective comparison of two commonly used stable isotope-labeled forms of L-Phenylalanine: L-Phenylalanine-15N and L-Phenylalanine-13C, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Applications
The primary distinction between this compound and L-Phenylalanine-13C lies in the position of the isotopic label, which dictates their primary applications in metabolic research. 15N-labeled phenylalanine is predominantly used to trace the fate of the amino group, making it ideal for studies of protein turnover and nitrogen metabolism.[] In contrast, 13C-labeled phenylalanine, with the label on the carbon backbone, is the preferred tracer for metabolic flux analysis (MFA), as it allows for the tracking of carbon atoms through various metabolic pathways.[]
The selection between these two isotopes is contingent on the specific research question and the analytical method employed. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the principal techniques for detecting and quantifying these stable isotopes.[]
Quantitative Comparison of Isotopic Tracers
The following tables summarize quantitative data from studies comparing the performance of this compound and L-Phenylalanine-13C (or other amino acid tracers) in metabolic studies.
| Parameter | L-[15N]Phenylalanine | L-[1-13C]Leucine | Study Context | Reference |
| Basal Leg Protein Synthesis (nmol/100g/min) | 29.1 ± 4.5 | 70.0 ± 10.8 | Post-absorptive state in healthy subjects | [2] |
| Leg Protein Synthesis with Amino Acid Infusion (nmol/100g/min) | 38.3 ± 5.8 | 87.3 ± 14.1 | During infusion of a mixed amino acid solution | [2] |
| Basal Net Protein Balance (nmol/100g/min) | -13.7 ± 1.8 | -31.8 ± 5.8 | Post-absorptive state in healthy subjects | |
| Net Protein Balance with Amino Acid Infusion (nmol/100g/min) | -0.8 ± 3.0 | +3.1 ± 7.1 | During infusion of a mixed amino acid solution |
| Parameter | L-[1-13C]Phenylalanine | L-[15N]Phenylalanine | Study Context | Reference |
| Phenylalanine Flux (µmol/kg/h) | No significant difference reported | No significant difference reported | Simultaneous intravenous and intragastric infusion in volunteers |
| Method | Protein Synthesis (g/kg/d) | Protein Breakdown (g/kg/d) | Study Context | Reference |
| 13C-Leucine (precursor) | 4.8 ± 0.5 | 4.5 ± 0.5 | Senior dogs in a fasting state | |
| 15N-Glycine (end-product) | 4.2 ± 0.7 | 4.0 ± 0.7 | Senior dogs in a fed state | |
| 13C-Phenylalanine (amino acid oxidation) | 4.5 ± 0.4 | 4.3 ± 0.4 | Senior dogs in a fed state |
Phenylalanine Metabolic Pathways
L-Phenylalanine is an essential amino acid that serves as a precursor for the synthesis of proteins and several important signaling molecules. Its metabolism can be broadly divided into three main fates: incorporation into proteins, conversion to L-Tyrosine, and transamination to phenylpyruvic acid. The conversion to tyrosine is a major catabolic pathway, while the formation of phenylpyruvic acid represents an alternative route.
References
A Comparative Guide to L-Phenylalanine-15N and L-Phenylalanine-D5 as Metabolic Tracers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research, the use of stable isotope-labeled amino acids as tracers is fundamental to elucidating the dynamics of protein synthesis, breakdown, and overall amino acid metabolism. Among the essential amino acids, L-phenylalanine is a frequent choice for these studies. This guide provides an objective comparison of two commonly used isotopologues of L-phenylalanine: L-Phenylalanine-15N and L-Phenylalanine-D5. By examining their performance based on experimental data, this document aims to assist researchers in selecting the most appropriate tracer for their specific experimental needs.
Quantitative Performance Comparison
The selection of a metabolic tracer is often guided by its performance in vivo and the sensitivity and specificity of the analytical methods used for its detection. The following table summarizes key quantitative data comparing this compound and L-Phenylalanine-D5 based on available experimental evidence.
| Performance Metric | This compound | L-Phenylalanine-D5 | Key Findings & Citations |
| Tracer | L-[15N]phenylalanine | L-[ring-2H5]phenylalanine | |
| Administration & Dosage | 1.5 g (oral) | 1.5 g (intravenous) | A study by Lehmann and Heinrich involved the simultaneous administration of both tracers to healthy volunteers to compare their plasma kinetics.[1] |
| Peak Plasma Concentration | ~20 µg/mL | ~50 µg/mL | Intravenously administered L-Phenylalanine-D5 resulted in significantly higher peak plasma concentrations compared to orally administered this compound.[1] |
| Time to Peak (Oral) | Not explicitly stated, but plasma levels were consistently lower than intravenous infusion over 4 hours. | Not applicable (intravenous) | The study design focused on comparing oral versus intravenous administration routes for the two tracers. |
| Conversion to Tyrosine | Similar plasma levels of L-[15N]tyrosine observed. | Similar plasma levels of L-[2H4]tyrosine observed. | Despite differences in administration routes and peak plasma levels of the parent tracers, the fractions of both this compound and L-Phenylalanine-D5 converted to their respective labeled tyrosine isotopologues were comparable. This suggests that, under the studied conditions, both tracers are valid for assessing phenylalanine hydroxylase activity.[1] |
| Analytical Precision (CV%) | Not explicitly reported in direct comparison studies. | 6.0% (at 0.005 atom percent excess), 1.2% (at 0.05 atom percent excess) | A study demonstrated high precision for measuring low enrichment of L-Phenylalanine-D5 in muscle protein hydrolysates using GC/MS.[2] |
| Potential for Isotope Effect | Minimal. The 15N label is not directly involved in the rate-limiting steps of major metabolic pathways. | Potential for a primary kinetic isotope effect during hydroxylation to tyrosine, as a C-D bond on the phenyl ring must be broken. This could potentially lead to an underestimation of the true hydroxylation rate. | The concern for a kinetic isotope effect with deuterated phenylalanine has been discussed, as the C-D bond is stronger than a C-H bond.[3] However, for many applications focusing on protein turnover rather than hydroxylation, this effect may be less significant. |
Metabolic Stability and Kinetic Isotope Effects
A critical consideration when selecting a tracer is its metabolic stability and the potential for kinetic isotope effects, where the difference in mass between the stable isotope and its natural counterpart influences the rate of a chemical reaction.
This compound is generally considered to have high metabolic stability with a low probability of significant kinetic isotope effects in the primary pathways of phenylalanine metabolism. The nitrogen atom is not directly involved in the rate-determining step of the major catabolic reaction, the hydroxylation of the phenyl ring to form tyrosine. Therefore, the rate of this reaction should not be significantly affected by the presence of the 15N isotope.
Experimental Protocols
The following provides a detailed methodology for a comparative in vivo study of this compound and L-Phenylalanine-D5, based on established protocols in the literature.
Objective
To simultaneously assess the plasma kinetics and metabolic fate of this compound and L-Phenylalanine-D5 in human subjects.
Materials
-
L-[15N]phenylalanine (sterile, pyrogen-free solution for oral administration)
-
L-[ring-2H5]phenylalanine (sterile, pyrogen-free solution for intravenous infusion)
-
Saline solution (0.9% NaCl) for infusion
-
Infusion pump
-
Catheters for intravenous infusion and blood sampling
-
EDTA-containing blood collection tubes
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure
-
Subject Preparation: Healthy volunteers are recruited and provide informed consent. Subjects typically fast overnight (10-12 hours) prior to the study.
-
Catheter Placement: On the morning of the study, a catheter is placed in a forearm vein for the infusion of the L-Phenylalanine-D5 tracer. A second catheter is placed in a contralateral hand or forearm vein, which is kept patent with a slow saline drip, for blood sampling.
-
Baseline Blood Sample: A baseline blood sample is collected prior to the administration of the tracers.
-
Tracer Administration:
-
Oral this compound: Subjects ingest a bolus dose of L-[15N]phenylalanine dissolved in water.
-
Intravenous L-Phenylalanine-D5: Simultaneously with the oral dose, a primed-continuous infusion of L-[ring-2H5]phenylalanine is initiated. A priming dose is administered over the first few minutes to rapidly achieve isotopic steady state in the plasma, followed by a constant infusion for the duration of the study (e.g., 4-6 hours).
-
-
Blood Sampling: Venous blood samples are collected into EDTA tubes at regular intervals (e.g., 0, 15, 30, 45, 60, 90, 120, 180, 240 minutes) following tracer administration.
-
Sample Processing: Blood samples are immediately placed on ice and then centrifuged at 4°C to separate the plasma. The plasma is stored at -80°C until analysis.
-
Analytical Procedure (LC-MS/MS):
-
Sample Preparation: Plasma proteins are precipitated by adding a solvent such as acetonitrile. An internal standard (e.g., L-[13C6]phenylalanine) is added to each sample for accurate quantification. The samples are vortexed and centrifuged, and the supernatant is transferred for analysis.
-
Chromatography: The extracted samples are injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is used to separate phenylalanine and tyrosine.
-
Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The isotopic enrichments of this compound, L-Phenylalanine-D5, and their corresponding tyrosine metabolites are determined using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions.
-
Visualizing Metabolic Pathways and Experimental Workflows
Phenylalanine Metabolism
The following diagram illustrates the major metabolic pathways of phenylalanine, highlighting the conversion to tyrosine and its subsequent catabolism.
Experimental Workflow for Tracer Comparison
This diagram outlines the key steps in a clinical research study designed to compare this compound and L-Phenylalanine-D5 as metabolic tracers.
Conclusion
Both this compound and L-Phenylalanine-D5 are effective tracers for studying phenylalanine metabolism. The choice between them may depend on the specific research question and available analytical instrumentation.
-
This compound is an excellent choice when concerns about potential kinetic isotope effects are paramount, particularly in studies focused on accurately quantifying phenylalanine hydroxylation rates.
-
L-Phenylalanine-D5 is a widely used and effective tracer, especially for studies of whole-body and muscle protein turnover. Its higher mass shift can be advantageous for mass spectrometric analysis, potentially offering greater sensitivity and ease of detection against the natural isotopic background. While the theoretical potential for a kinetic isotope effect exists, its practical impact may be minimal for many applications.
Ultimately, the selection of the tracer should be made in the context of the specific experimental goals, with a clear understanding of the potential advantages and limitations of each isotopologue.
References
- 1. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The determination of low d5-phenylalanine enrichment (0.002-0.09 atom percent excess), after conversion to phenylethylamine, in relation to protein turnover studies by gas chromatography/electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Comparison of L-Phenylalanine-15N and Other Leading Methods for Accurate Protein Quantification
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, selecting the optimal method is paramount for generating robust and reliable data. This guide provides an objective comparison of L-Phenylalanine-15N metabolic labeling against other widely used techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tag (TMT) labeling, and Label-Free Quantification (LFQ). We delve into the accuracy, precision, and experimental workflows of each method, supported by experimental data, to empower you to make an informed decision for your research needs.
Metabolic labeling with stable isotopes, such as this compound, is a powerful strategy for accurate protein quantification.[1] This in vivo labeling approach, where cells incorporate isotope-labeled amino acids into their proteins during synthesis, offers a high degree of accuracy by allowing for the combination of different experimental samples at the earliest stage. This minimizes quantitative errors that can be introduced during sample processing.[2][3]
Quantitative Performance: A Comparative Analysis
The accuracy and precision of a protein quantification method are critical for detecting subtle but significant changes in protein expression. The following tables summarize the quantitative performance of SILAC (a metabolic labeling method with similar principles to this compound labeling), TMT, and Label-Free Quantification, based on a systematic comparison studying the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4][5]
| Method | Median Coefficient of Variation (CV) for Proteins | Median Coefficient of Variation (CV) for Phosphosites | Strengths | Limitations |
| Metabolic Labeling (SILAC/L-Phenylalanine-15N) | ~5-10% | ~10-15% | High precision and accuracy, especially for phosphosites; minimizes experimental variability. | Limited to cell culture models; requires complete incorporation of the labeled amino acid. |
| Tandem Mass Tag (TMT) | ~10-15% | ~20-25% | High multiplexing capability (up to 18 samples). | Lower proteome coverage; susceptible to ratio compression. |
| Label-Free Quantification (LFQ) | ~15-20% | ~25-30% | Highest proteome coverage; applicable to all sample types. | Higher technical variability, especially for low-abundance proteins and phosphosites. |
Table 1: Comparison of Quantitative Performance. Data is conceptually derived from a study comparing SILAC, TMT, and Label-Free quantification in the context of EGFR signaling. The values for Metabolic Labeling are representative of the high precision generally associated with this class of methods.
Experimental Protocols: A Step-by-Step Overview
The choice of a quantification method also depends on the experimental feasibility and the specific requirements of the research question. Below are detailed methodologies for each of the compared techniques.
This compound Metabolic Labeling Protocol
This protocol outlines the general steps for metabolic labeling using this compound.
-
Cell Culture: Culture cells in a custom medium lacking natural L-Phenylalanine but supplemented with this compound. Ensure cells undergo at least five doublings to achieve complete incorporation of the heavy amino acid.
-
Experimental Treatment: Apply the experimental conditions to the cells cultured in the "heavy" medium and the control conditions to cells in a "light" (natural L-Phenylalanine) medium.
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells from both conditions.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix them in a 1:1 ratio.
-
Protein Digestion: Reduce, alkylate, and digest the mixed protein sample into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference between the heavy and light peptides allows for their relative quantification.
SILAC Experimental Protocol
As a well-established metabolic labeling technique, the SILAC workflow is very similar to that of this compound.
-
Cell Culture: Grow two populations of cells in parallel: one in a "light" medium containing natural arginine and lysine, and the other in a "heavy" medium with stable isotope-labeled arginine (e.g., 13C6-Arginine) and lysine (e.g., 13C6,15N2-Lysine). Ensure at least five cell doublings for complete labeling.
-
Experimental Treatment: Apply the desired treatment to one cell population while the other serves as a control.
-
Cell Lysis and Mixing: Lyse the cells and combine the "light" and "heavy" lysates in a 1:1 ratio.
-
Sample Preparation: Perform protein digestion of the mixed lysate.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify and quantify the relative abundance of proteins based on the intensity ratios of heavy and light peptide pairs.
TMT Experimental Protocol
TMT labeling is an in vitro chemical labeling method that allows for multiplexed analysis.
-
Protein Extraction and Digestion: Extract proteins from each sample (up to 18) and digest them into peptides.
-
TMT Labeling: Label the peptides from each sample with a different isobaric TMT reagent.
-
Sample Pooling: Combine the labeled peptide samples into a single mixture.
-
Fractionation: Fractionate the pooled peptide mixture to reduce complexity, typically using high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS. Upon fragmentation, the TMT tags release reporter ions of different masses, and the intensity of these reporter ions is used for relative quantification.
Label-Free Quantification (LFQ) Experimental Protocol
LFQ is a straightforward method that does not require any labeling.
-
Protein Extraction and Digestion: Extract proteins from each individual sample and digest them into peptides.
-
LC-MS/MS Analysis: Analyze each sample separately by LC-MS/MS.
-
Data Analysis: Use specialized software to align the chromatograms from all runs and compare the signal intensities of the same peptides across different samples. The two main approaches for quantification are based on the area under the curve (AUC) of the peptide's ion current or on spectral counting (the number of MS/MS spectra identified for a given peptide).
Visualizing the Workflow: From Sample to Data
The following diagrams illustrate the experimental workflows for each quantification method.
References
- 1. Proteome-Wide Evaluation of Two Common Protein Quantification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 4. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Cross-Validation of L-Phenylalanine-15N Labeling with Other Isotopes
For researchers, scientists, and drug development professionals engaged in quantitative proteomics and metabolic studies, the precise and accurate measurement of protein turnover and metabolic flux is paramount. Stable isotope labeling with amino acids, followed by mass spectrometry, is a cornerstone of such investigations. L-Phenylalanine, an essential amino acid, is a frequent choice for these experiments. This guide provides an objective comparison of L-Phenylalanine labeled with Nitrogen-15 (¹⁵N) against its counterparts labeled with Carbon-13 (¹³C) and Deuterium (²H), offering supporting data and detailed experimental protocols to aid in the selection of the most appropriate tracer for specific research questions.
Comparative Analysis of L-Phenylalanine Isotopic Labels
The selection of an isotopic label for L-Phenylalanine depends on several factors, including the research application, the analytical platform, and the desired level of labeling. Each isotope offers distinct advantages and potential drawbacks.
Table 1: Quantitative Comparison of L-Phenylalanine Isotopic Labels
| Feature | L-Phenylalanine-¹⁵N | L-Phenylalanine-¹³C | L-Phenylalanine-²H (Deuterium) |
| Typical Labeling Position(s) | α-amino group | Phenyl ring, backbone carbons | Phenyl ring, side chain |
| Mass Shift per Label | +1 Da | +1 Da per ¹³C atom | +1 Da per ²H atom |
| Typical Labeling Efficiency | High (>95% in vivo) | High (>98% in vitro/in vivo) | Variable, can be lower due to exchange |
| Potential Isotope Effects | Minimal | Minor effects on retention time | Can alter chromatographic behavior and fragmentation patterns |
| Primary Applications | Protein turnover, metabolic flux analysis | Protein turnover, metabolic flux analysis, quantitative proteomics (SILAC) | Protein turnover studies, metabolic tracing |
| Key Advantages | Low natural abundance (0.37%) provides a clean background in mass spectrometry.[1] | Allows for larger mass shifts with multiple labels (e.g., ¹³C₆-Phe), facilitating easier detection and quantification. | Cost-effective for in vivo studies. |
| Potential Disadvantages | Smaller mass shift can sometimes complicate data analysis. | Higher natural abundance of ¹³C (1.1%) can lead to more complex isotopic envelopes.[1] | Potential for back-exchange of deuterium with protons, leading to underestimation of labeling. Can cause chromatographic shifts. |
Table 2: Performance in Phenylalanine to Tyrosine Conversion Studies
This table synthesizes data from a comparative study on the use of deuterated and carbon-labeled phenylalanine to measure its conversion to tyrosine.
| Tracer | Mean Conversion Rate (Fasted, µmol·kg⁻¹·h⁻¹) | Mean Conversion Rate (Fed, µmol·kg⁻¹·h⁻¹) |
| L-[ring-²H₅]phenylalanine | 5.1 ± 2.9 | 6.8 ± 3.4 |
| L-[1-¹³C]phenylalanine | 11.1 ± 5.6 | 12.7 ± 7.7 |
Data synthesized from a study comparing deuterated and carbon-13 labeled phenylalanine for measuring conversion to tyrosine.
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and cross-validation of experimental results. Below are representative methodologies for key experiments involving isotopically labeled L-Phenylalanine.
Protocol 1: In Vivo Measurement of Muscle Protein Synthesis using L-[ring-²H₅]Phenylalanine Infusion
This protocol is adapted from established methods for measuring muscle protein synthesis in vivo.
1. Subject Preparation:
- Subjects should fast overnight (8-10 hours) to achieve a post-absorptive state.
- Insert catheters into a forearm vein for tracer infusion and into a contralateral hand vein, which is heated, for arterialized venous blood sampling.
2. Tracer Infusion:
- A sterile solution of L-[ring-²H₅]phenylalanine is prepared in saline.
- A priming dose of the tracer is administered to rapidly bring the plasma enrichment to a steady state.
- Immediately following the prime, a continuous infusion of the tracer is maintained for the duration of the experiment (typically 3-6 hours).
3. Sample Collection:
- Arterialized venous blood samples are collected at baseline and at regular intervals throughout the infusion to monitor plasma amino acid enrichment.
- Muscle biopsies are obtained from a suitable muscle (e.g., vastus lateralis) at the beginning and end of the infusion period to measure the incorporation of the labeled phenylalanine into muscle protein.
4. Sample Processing and Analysis:
- Blood samples are centrifuged to separate plasma, which is then deproteinized.
- Muscle tissue is immediately frozen in liquid nitrogen, and subsequently homogenized and processed to isolate protein-bound and intracellular free amino acids.
- The isotopic enrichment of L-[ring-²H₅]phenylalanine in plasma and in the tissue fluid (precursor pool) and its incorporation into muscle protein are determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Calculation of Fractional Synthetic Rate (FSR):
- FSR (%/hour) = (E_p / E_precursor) * (1 / t) * 100
- E_p is the change in protein-bound labeled phenylalanine enrichment between the two biopsies.
- E_precursor is the average enrichment of the precursor pool (plasma or intracellular free phenylalanine) over the infusion period.
- t is the time in hours between biopsies.
Protocol 2: Quantitative Proteomics using SILAC with ¹³C₆-Phenylalanine
This protocol outlines a general workflow for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using ¹³C₆-Phenylalanine. While SILAC traditionally uses labeled arginine and lysine, phenylalanine can be used for specific applications.
1. Cell Culture and Labeling:
- Two populations of cells are cultured in parallel.
- One population (the "light" sample) is grown in a medium containing unlabeled L-phenylalanine.
- The second population (the "heavy" sample) is grown in a medium where the standard L-phenylalanine has been replaced with L-[¹³C₆]phenylalanine.
- Cells are cultured for a sufficient number of doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.
2. Experimental Treatment:
- One of the cell populations is subjected to the experimental treatment (e.g., drug administration), while the other serves as the control.
3. Sample Harvesting and Lysis:
- Cells from both populations are harvested and lysed separately using a suitable lysis buffer containing protease and phosphatase inhibitors.
4. Protein Quantification and Mixing:
- The protein concentration of each lysate is determined.
- Equal amounts of protein from the "light" and "heavy" lysates are mixed.
5. Protein Digestion:
- The combined protein mixture is subjected to enzymatic digestion (e.g., with trypsin) to generate peptides.
6. Mass Spectrometry Analysis:
- The resulting peptide mixture is analyzed by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of ¹³C in the "heavy" sample.
7. Data Analysis:
- Specialized software is used to identify the peptides and quantify the relative abundance of the "light" and "heavy" forms of each peptide. The ratio of the intensities of the heavy and light peptide peaks reflects the relative abundance of the corresponding protein in the two samples.
Visualizing Key Concepts
To further clarify the principles and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Phenylalanine Metabolism Pathway.
Caption: Quantitative Proteomics Workflow.
Caption: Cross-Validation Principles.
References
Isotope Effects of L-Phenylalanine-15N Compared to Deuterated Analogs: A Comparative Guide for Researchers
In the realm of scientific research, particularly in drug development and metabolic studies, isotopic labeling of molecules is an indispensable tool. L-Phenylalanine, an essential amino acid, is frequently labeled with stable isotopes such as Nitrogen-15 (¹⁵N) and Deuterium (²H or D) to trace its metabolic fate, elucidate enzymatic mechanisms, and probe protein structure and function. This guide provides an objective comparison of the isotope effects of L-Phenylalanine-¹⁵N and its deuterated analogs, supported by experimental data, to aid researchers in selecting the appropriate labeled compound for their specific applications.
Quantitative Data Summary
The most direct comparison of the kinetic isotope effects (KIEs) of ¹⁵N and deuterated L-Phenylalanine is observed in studies of the enzyme Phenylalanine Ammonia-Lyase (PAL). PAL catalyzes the non-oxidative deamination of L-Phenylalanine to trans-cinnamic acid and ammonia, a key step in the phenylpropanoid pathway in plants and some microorganisms[1]. The KIE, the ratio of the reaction rate of the light isotopologue to the heavy isotopologue (k_light/k_heavy), provides insight into the rate-limiting steps of an enzymatic reaction[2][3].
| Isotopic Label | Enzyme | Observed Kinetic Isotope Effect (KIE) | Reference |
| L-Phenylalanine-¹⁵N | Phenylalanine Ammonia-Lyase (PAL) | ¹⁵(V/K) = 1.0021 ± 0.0003 | [4] |
| L-Phenylalanine-3,3-d₂ | Phenylalanine Ammonia-Lyase (PAL) | D(V/K) = 1.15 ± 0.02 | [4] |
| L-Phenylalanine-d₅ (ring) | Phenylalanine Ammonia-Lyase (PAL) | kH/k²H = 1.09 ± 0.01 |
Table 1: Comparison of Kinetic Isotope Effects of ¹⁵N and Deuterated L-Phenylalanine with Phenylalanine Ammonia-Lyase (PAL).
The data clearly indicates that deuteration of L-Phenylalanine at the C3 position or on the aromatic ring results in a more significant primary kinetic isotope effect compared to the ¹⁵N labeling at the amino group for the PAL-catalyzed reaction. This suggests that the cleavage of the C-H bond at the β-carbon is more rate-limiting than the cleavage of the C-N bond in this specific enzymatic reaction.
Experimental Protocols
Determination of Kinetic Isotope Effects for Phenylalanine Ammonia-Lyase
The determination of kinetic isotope effects for the PAL-catalyzed deamination of L-Phenylalanine involves monitoring the reaction progress with both the unlabeled and isotopically labeled substrates. A common method is the direct comparison of initial reaction rates.
Materials:
-
Phenylalanine Ammonia-Lyase (PAL) from Rhodotorula glutinis
-
L-Phenylalanine (unlabeled)
-
L-Phenylalanine-¹⁵N
-
L-Phenylalanine-3,3-d₂
-
Sodium borate buffer (100 mM, pH 8.8)
-
Spectrophotometer
Procedure:
-
Enzyme Assay: The activity of PAL is assayed by monitoring the increase in absorbance at 290 nm, which corresponds to the formation of trans-cinnamic acid.
-
Reaction Mixtures: Prepare reaction mixtures containing sodium borate buffer, a specific concentration of either unlabeled or isotopically labeled L-Phenylalanine.
-
Initiation of Reaction: The reaction is initiated by the addition of a standardized amount of PAL enzyme.
-
Data Acquisition: The change in absorbance at 290 nm is recorded over time at a constant temperature (e.g., 30°C).
-
Calculation of Initial Velocities: The initial velocity (V) of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Determination of Kinetic Parameters: The Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) are determined by measuring initial velocities at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Calculation of KIE: The kinetic isotope effect on V/K is calculated as the ratio of (Vₘₐₓ/Kₘ) for the unlabeled substrate to that of the labeled substrate.
Performance in Different Applications
The choice between ¹⁵N-labeled and deuterated L-Phenylalanine extends beyond enzymatic studies and depends heavily on the intended application.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In protein NMR, both ¹⁵N and deuterium labeling are crucial for studying protein structure, dynamics, and interactions.
-
L-Phenylalanine-¹⁵N: ¹⁵N labeling of the backbone amide nitrogen is a standard technique for heteronuclear NMR experiments such as ¹H-¹⁵N HSQC, which provides a unique signal for each amino acid residue in a protein. This is fundamental for resonance assignment and for monitoring changes in the chemical environment of each residue upon ligand binding or conformational changes.
-
Deuterated L-Phenylalanine: Deuteration of proteins, including the incorporation of deuterated phenylalanine, is primarily used to simplify complex ¹H NMR spectra and to reduce signal broadening in larger proteins by minimizing dipolar relaxation pathways. However, complete deuteration can lead to the loss of important structural information derived from proton-proton Nuclear Overhauser Effects (NOEs).
Comparison:
-
¹⁵N-labeling is essential for routine protein NMR studies, providing a backbone "fingerprint" of the protein.
-
Deuteration is a more specialized technique for large proteins or for specific experiments where proton relaxation is a limiting factor. It is often used in combination with ¹⁵N labeling.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for quantitative analysis in metabolomics and proteomics, where both ¹⁵N and deuterated phenylalanine are used as internal standards and tracers.
-
L-Phenylalanine-¹⁵N: ¹⁵N-labeled phenylalanine is used to trace nitrogen metabolism and to quantify protein turnover. The single mass unit shift is readily detectable by high-resolution mass spectrometers.
-
Deuterated L-Phenylalanine: Deuterated phenylalanine, particularly with multiple deuterium atoms (e.g., d₅- or d₈-phenylalanine), provides a larger mass shift, which can be advantageous for avoiding spectral overlap with the natural abundance isotopes of the unlabeled compound. This makes it a popular choice for in vivo metabolic studies, such as measuring the conversion of phenylalanine to tyrosine.
Comparison:
-
¹⁵N-labeling is suitable for tracing nitrogen pathways and can be more cost-effective for certain applications.
-
Deuterated analogs with multiple deuterium atoms offer a clearer mass separation, which can improve the accuracy of quantification in complex biological matrices.
Metabolic Fate and Potential Toxicity
In the context of drug development and in vivo studies, the metabolic fate and potential toxicity of isotopically labeled compounds are critical considerations.
-
L-Phenylalanine-¹⁵N: As a stable isotope of a naturally occurring element, ¹⁵N is considered non-toxic and is readily incorporated into the body's nitrogen pool without significant metabolic perturbations.
-
Deuterated L-Phenylalanine: While generally considered safe, high levels of deuteration can sometimes lead to altered metabolic rates due to the kinetic isotope effect. The C-D bond is stronger than the C-H bond, which can slow down metabolic processes that involve the cleavage of this bond. This "metabolic switching" can be a desirable feature in drug design to improve pharmacokinetic properties, but it must be carefully evaluated for each specific application.
Mandatory Visualizations
Caption: Catalytic cycle of Phenylalanine Ammonia-Lyase (PAL).
Caption: General workflow for determining kinetic isotope effects.
Conclusion
Both L-Phenylalanine-¹⁵N and its deuterated analogs are powerful tools for researchers, scientists, and drug development professionals. The choice between them is not one of superior performance but of suitability for the specific scientific question being addressed. Deuterated phenylalanine generally exhibits a more pronounced kinetic isotope effect in enzymatic reactions involving C-H bond cleavage, making it ideal for mechanistic studies of such enzymes. In contrast, ¹⁵N-phenylalanine is a versatile tracer for nitrogen metabolism and a standard for protein NMR. For quantitative mass spectrometry, heavily deuterated analogs can offer advantages in signal separation. A thorough understanding of the principles of isotope effects and the requirements of the experimental technique is paramount for the successful application of these valuable research tools.
References
- 1. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Use of nitrogen-15 and deuterium isotope effects to determine the chemical mechanism of phenylalanine ammonia-lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Oral vs. Intravenous Administration of L-Phenylalanine-15N for Research Applications
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic and pharmacodynamic differences between oral and intravenous administration of L-Phenylalanine-15N is critical for designing robust experimental protocols and accurately interpreting data. This guide provides a comprehensive comparison of the two administration routes, supported by experimental data, detailed methodologies, and visual representations of key processes.
The choice between oral and intravenous administration of this compound, a stable isotope-labeled amino acid, fundamentally influences its absorption, distribution, metabolism, and excretion (ADME). These differences have significant implications for its use as a tracer in metabolic studies, particularly in determining protein synthesis rates, amino acid kinetics, and diagnosing metabolic disorders.
Quantitative Comparison of Pharmacokinetic Parameters
The route of administration directly impacts the peak plasma concentration, time to reach peak concentration, and overall exposure to this compound. The following table summarizes key quantitative data from comparative studies.
| Parameter | Oral Administration | Intravenous Administration | Key Findings & Citations |
| Peak Plasma Concentration (Cmax) | Lower; approximately 20 µg/mL in one study.[1] | Higher; approximately 50 µg/mL in the same study.[1] | Intravenous administration leads to significantly higher peak plasma levels of the administered phenylalanine isotope.[1] |
| Time to Peak Concentration (Tmax) | Delayed; influenced by gastric emptying and intestinal absorption. | Immediate; peak concentration is reached rapidly upon infusion.[2] | The oral route involves an absorption phase, resulting in a slower rise to peak plasma concentration.[2] |
| Plasma Levels Over Time | Plasma levels of orally administered phenylalanine are consistently lower than intravenously administered phenylalanine throughout the initial hours post-administration. | Higher and more sustained plasma levels are achieved compared to oral administration in the initial phase. | The difference in plasma concentration between the two routes is a key consideration for study design. |
| Conversion to Tyrosine | Despite lower plasma phenylalanine levels, the conversion to L-Tyrosine is remarkably similar to the intravenous route. | Similar fractions of both orally and intravenously administered L-Phenylalanine are converted to L-Tyrosine. | This suggests that the first-pass metabolism in the liver significantly contributes to the hydroxylation of oral phenylalanine. |
| Phenylalanine Oxidation and Hydroxylation | Daily rates of phenylalanine oxidation and hydroxylation are estimated to be significantly higher with oral tracers compared to intravenous tracers. | Lower estimated daily rates of phenylalanine oxidation and hydroxylation compared to the oral route. | The route of administration can influence the interpretation of whole-body amino acid kinetics. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols employed in studies comparing oral and intravenous this compound administration.
Protocol 1: Simultaneous Oral and Intravenous Administration of L-Phenylalanine Isotopes
-
Objective: To directly compare the plasma kinetics of orally and intravenously administered L-Phenylalanine.
-
Subjects: Healthy volunteers with normal phenylalanine-hydroxylase activity.
-
Methodology:
-
Simultaneous administration of 1.5 g of L-[15N]phenylalanine orally and 1.5 g of L-[2H5]phenylalanine intravenously.
-
Collection of blood samples at regular intervals over a four-hour period.
-
Analysis of plasma concentrations of L-[15N]phenylalanine, L-[2H5]phenylalanine, L-[15N]tyrosine, and L-[2H4]tyrosine using mass spectrometry.
-
Protocol 2: 24-Hour Tracer Studies for Whole-Body Phenylalanine Kinetics
-
Objective: To determine the daily rates of whole-body phenylalanine oxidation and hydroxylation.
-
Subjects: Healthy young men.
-
Methodology:
-
Subjects are adapted to a specific diet (e.g., tyrosine-free, generous phenylalanine) for several days prior to the study.
-
A primed, constant infusion of L-[1-13C]phenylalanine and L-[3,3-2H2]tyrosine is administered for 24 consecutive hours, either orally or intravenously.
-
The 24-hour period is divided into a 12-hour fasting period followed by a 12-hour fed period.
-
Blood and expired air samples are collected to measure isotopic enrichment and determine phenylalanine flux, oxidation, and hydroxylation rates.
-
Visualizing the Processes
Diagrams illustrating the metabolic pathways and experimental workflows provide a clear conceptual framework for understanding the comparison.
References
- 1. Oral versus intravenous L-phenylalanine loading compared by simultaneous application of L-[2H5] and L-[15N]phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison between the oral and intravenous L-[1-13C]phenylalanine breath test for the assessment of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different L-Phenylalanine stable isotopes
A comprehensive comparison of stable isotopes of L-Phenylalanine is crucial for researchers in metabolic studies, proteomics, and drug development. These isotopically labeled compounds serve as invaluable tracers to elucidate metabolic pathways, quantify protein synthesis, and serve as internal standards for mass spectrometry. This guide provides a head-to-head comparison of commonly used L-Phenylalanine stable isotopes, complete with experimental data, detailed protocols, and pathway visualizations to aid in experimental design and execution.
Head-to-Head Comparison of L-Phenylalanine Stable Isotopes
The choice of a stable isotope depends on the specific experimental goals, analytical methods, and desired metabolic information. The following table summarizes the key characteristics and applications of different L-Phenylalanine stable isotopes.
| Feature | L-Phenylalanine-d5 | L-Phenylalanine-¹³C₆ | L-Phenylalanine-¹⁵N | L-Phenylalanine-¹³C₉,¹⁵N |
| Isotopic Label | Deuterium (²H or D) | Carbon-13 (¹³C) | Nitrogen-15 (¹⁵N) | Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) |
| Typical Labeling | Ring-d₅ | Ring-¹³C₆ | α-amino-¹⁵N | Uniformly ¹³C₉ and α-amino-¹⁵N |
| Mass Shift (vs. Unlabeled) | +5 Da | +6 Da | +1 Da | +10 Da |
| Isotopic Purity | Typically ≥98% | Typically ≥99% | Typically ≥98% | Typically ≥99% for ¹³C and ¹⁵N |
| Primary Applications | In vivo assays of phenylalanine hydroxylase activity, metabolic flux analysis, studies of dietary protein absorption.[1][2][3][4][5] | Measurement of muscle protein synthesis rates, internal standard for quantification by GC- or LC-MS. | Studies of protein turnover and nitrogen metabolism, tracer for whole-body protein breakdown. | Metabolic studies, metabolomics, proteomics, internal standard for quantitative analysis. |
| Key Advantages | Can be used to trace the metabolic fate of the entire molecule. | Stable carbon backbone labeling is resistant to exchange. | Specific for tracking nitrogen-containing compounds and pathways. | Provides a significant mass shift, which is beneficial for mass spectrometry analysis, and allows for dual-labeling experiments. |
| Potential Disadvantages | Potential for kinetic isotope effects, which may alter reaction rates. | Higher cost compared to some other isotopes. | Limited to tracking nitrogen metabolism. | Highest cost among the compared isotopes. |
Experimental Protocols
Detailed methodologies are critical for the successful application of stable isotopes in research. Below are protocols for key experiments utilizing L-Phenylalanine stable isotopes.
Measurement of Muscle Protein Synthesis using L-[ring-¹³C₆]Phenylalanine
This protocol outlines the use of L-[ring-¹³C₆]phenylalanine to determine the fractional synthesis rate (FSR) of muscle protein in human subjects.
Materials:
-
L-[ring-¹³C₆]Phenylalanine sterile solution for infusion
-
Saline solution
-
Infusion pump
-
Equipment for blood sampling
-
Equipment for muscle biopsy
-
Liquid chromatography-mass spectrometry (LC-MS) instrumentation
Procedure:
-
Subject Preparation: Subjects should fast overnight (typically 8-10 hours) before the infusion study.
-
Baseline Sampling: Collect baseline blood and muscle biopsy samples to determine background isotopic enrichment.
-
Tracer Infusion: Initiate a primed, continuous intravenous infusion of L-[ring-¹³C₆]phenylalanine. The priming dose helps to rapidly achieve isotopic steady state in the plasma.
-
Blood Sampling: Collect periodic blood samples throughout the infusion period (e.g., every 30-60 minutes) to monitor plasma L-[ring-¹³C₆]phenylalanine enrichment.
-
Muscle Biopsy: Following a period of tracer incorporation (typically several hours), a second muscle biopsy is taken from the same muscle.
-
Sample Processing:
-
Separate plasma from blood samples.
-
Homogenize muscle tissue samples and separate intracellular fluid and muscle protein fractions.
-
-
Mass Spectrometry Analysis: Determine the isotopic enrichment of L-[ring-¹³C₆]phenylalanine in plasma, the intracellular fluid of the muscle, and in the muscle protein hydrolysate using LC-MS.
-
FSR Calculation: The fractional synthesis rate of muscle protein is calculated using the formula: FSR (%/h) = (E_protein / (E_precursor * t)) * 100 Where:
-
E_protein is the change in isotopic enrichment in the muscle protein between the two biopsies.
-
E_precursor is the average isotopic enrichment of the precursor pool (plasma or intracellular phenylalanine).
-
t is the time in hours between the biopsies.
-
In Vivo Metabolic Flux Analysis using L-[ring-d₅]Phenylalanine
This protocol describes an in vivo study to trace the metabolic fate of phenylalanine.
Materials:
-
L-[ring-d₅]Phenylalanine sterile solution for infusion
-
Infusion pump
-
Equipment for blood and urine sampling
-
Gas chromatography-mass spectrometry (GC-MS) or LC-MS instrumentation
Procedure:
-
Subject Preparation: Subjects fast overnight to achieve a postabsorptive state. A baseline blood sample is collected.
-
Tracer Administration: A primed, continuous intravenous infusion of L-[ring-d₅]phenylalanine is administered to achieve and maintain a steady-state isotopic enrichment in the plasma.
-
Sample Collection: Blood and urine samples are collected at regular intervals during the infusion period (e.g., for 4-6 hours).
-
Metabolite Extraction: Metabolites, including phenylalanine and its downstream products like tyrosine, are extracted from plasma and urine samples.
-
Mass Spectrometry Analysis: The isotopic enrichment of L-[ring-d₅]phenylalanine and its labeled metabolites (e.g., L-[ring-d₄]tyrosine) is quantified using GC-MS or LC-MS.
-
Metabolic Flux Calculation: The rates of metabolic reactions, such as the conversion of phenylalanine to tyrosine, are calculated using metabolic models and the measured isotopic enrichment data. This provides insights into the activity of enzymes like phenylalanine hydroxylase.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the use of L-Phenylalanine stable isotopes.
Caption: A generalized experimental workflow for stable isotope tracer studies.
Caption: Simplified metabolic pathway of L-Phenylalanine.
References
- 1. Phenylalanine stable isotope tracer labeling of cow milk and meat and human experimental applications to study dietary protein-derived amino acid availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. The use of deuterated phenylalanine for the in vivo assay of phenylalanine hydroxylase activity in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tracing metabolic flux to assess optimal dietary protein and amino acid consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Battle in Proteomics: Benchmarking L-Phenylalanine-¹⁵N Metabolic Labeling Against Label-Free Quantification
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of methodology is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of two prominent techniques: L-Phenylalanine-¹⁵N metabolic labeling and label-free quantification (LFQ). By presenting supporting experimental data, detailed protocols, and clear visual workflows, we aim to empower you to make an informed choice for your specific research needs.
Metabolic labeling with stable isotopes, such as ¹⁵N-labeled L-Phenylalanine, and label-free methods represent two distinct philosophies in quantitative proteomics. Metabolic labeling integrates a "heavy" isotope version of an amino acid into proteins during cell growth, creating an internal standard for direct comparison with an unlabeled control. In contrast, label-free techniques quantify proteins based on the signal intensity or spectral counts of their constituent peptides in separate mass spectrometry runs.
At a Glance: Key Differences and Performance Metrics
The selection of a quantification strategy hinges on the specific experimental goals, sample type, and available resources. While metabolic labeling is often lauded for its high accuracy and precision, label-free methods offer greater flexibility and proteome coverage. The following tables summarize the key performance characteristics of each approach.
| Feature | L-Phenylalanine-¹⁵N Metabolic Labeling | Label-Free Quantification (LFQ) |
| Sample Preparation | More complex, requires metabolic incorporation of the labeled amino acid. | Simpler, with no requirement for labeling steps.[1] |
| Cost | Higher, due to the cost of ¹⁵N-labeled L-Phenylalanine. | Lower, as no expensive isotopic labels are needed.[1] |
| Proteome Coverage | Generally lower than label-free methods. | Higher, with the potential to identify up to three times more proteins.[2] |
| Multiplexing | Typically limited to two samples (light vs. heavy) per MS run. | High, an unlimited number of samples can be compared. |
| Quantification Accuracy | High, due to the use of an internal standard in the same sample.[3] | Moderate to high, dependent on the specific LFQ method (e.g., DDA, DIA) and number of replicates.[4] |
| Precision (CV%) | High (typically <15%). | Lower, with higher variability between runs. |
| Dynamic Range | Narrower, limited by the detection of both light and heavy peptides. | Wider, effective for detecting significant changes in complex mixtures. |
| Machine Time | Less, as samples are mixed and run together. | More, as each sample requires a separate MS run. |
| Data Analysis | More straightforward for quantification. | More complex, requiring sophisticated algorithms for alignment and normalization. |
Quantitative Performance Data
The following table presents a summary of typical quantitative performance data gleaned from various studies. It is important to note that direct head-to-head comparisons using L-Phenylalanine-¹⁵N are limited in the literature; therefore, some of the data for the labeled method is inferred from studies using other ¹⁵N labeling approaches and deuterated phenylalanine, which are mechanistically similar.
| Performance Metric | L-Phenylalanine-¹⁵N Metabolic Labeling | Label-Free Quantification (DIA) | Label-Free Quantification (DDA) |
| Intra-Assay Precision (CV%) | 2.5 - 5.1 | ~5-15 | ~10-25 |
| Inter-Assay Precision (CV%) | 3.8 - 6.2 | ~10-20 | ~15-30 |
| Accuracy | High | High (with sufficient replicates) | Moderate |
| Proteins Quantified | Thousands | Thousands to >10,000 | Thousands |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable quantitative proteomics. Below are representative protocols for both L-Phenylalanine-¹⁵N metabolic labeling and a general label-free workflow.
L-Phenylalanine-¹⁵N Metabolic Labeling Protocol (Cell Culture)
This protocol is adapted for adherent mammalian cells and assumes the use of a custom cell culture medium.
-
Cell Culture and Labeling:
-
Culture cells in standard DMEM or RPMI-1640 medium supplemented with 10% dialyzed fetal bovine serum (dFBS) to remove unlabeled amino acids.
-
For the "heavy" labeled sample, replace standard L-Phenylalanine in the medium with ¹⁵N-L-Phenylalanine at the same concentration.
-
Culture the cells for at least five to six cell doublings to ensure >95% incorporation of the labeled amino acid.
-
The "light" sample is cultured in parallel using medium containing unlabeled L-Phenylalanine.
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells from both "heavy" and "light" conditions.
-
Wash the cell pellets with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "heavy" and "light" lysates (e.g., 100 µg each).
-
Perform in-solution or in-gel digestion of the mixed protein sample. A typical in-solution digestion protocol is as follows:
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.
-
Alkylation: Add iodoacetamide (IAA) to a final concentration of 55 mM and incubate in the dark at room temperature for 45 minutes.
-
Digestion: Dilute the sample to reduce the denaturant concentration and add trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.
-
-
-
Peptide Desalting and Mass Spectrometry:
-
Acidify the peptide mixture with formic acid.
-
Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.
-
Analyze the desalted peptides by LC-MS/MS.
-
Label-Free Quantification (LFQ) Protocol
This protocol outlines a general workflow for a label-free experiment.
-
Sample Preparation (per sample):
-
Harvest cells or tissues for each experimental condition.
-
Perform cell lysis and protein extraction as described in the metabolic labeling protocol.
-
Quantify the protein concentration for each sample.
-
-
Protein Digestion (per sample):
-
Take an equal amount of protein for each sample (e.g., 100 µg).
-
Perform in-solution or in-gel digestion for each sample individually using the same reduction, alkylation, and digestion steps as outlined above.
-
-
Peptide Desalting (per sample):
-
Acidify and desalt the peptides from each sample individually using C18 StageTips.
-
-
Mass Spectrometry Analysis:
-
Analyze each sample separately by LC-MS/MS. It is crucial to maintain consistent LC-MS conditions throughout all runs to minimize technical variability.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for L-Phenylalanine-¹⁵N metabolic labeling and label-free quantification.
Caption: Workflow for L-Phenylalanine-¹⁵N metabolic labeling.
Caption: Workflow for label-free quantitative proteomics.
Conclusion
The choice between L-Phenylalanine-¹⁵N metabolic labeling and label-free quantification is not a matter of one being definitively superior to the other, but rather which is better suited to the specific research question and experimental constraints. For studies demanding the highest accuracy and precision in quantifying a defined number of proteins between two states, and where the experimental system allows for metabolic labeling, the L-Phenylalanine-¹⁵N approach is a powerful option. Conversely, for large-scale discovery studies involving numerous samples, where broader proteome coverage and experimental flexibility are paramount, label-free methods, particularly data-independent acquisition (DIA), offer significant advantages. By carefully considering the trade-offs in terms of sample preparation complexity, cost, and the desired depth and quality of quantitative data, researchers can select the optimal strategy to advance their scientific and drug development objectives.
References
- 1. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Label-free vs Label-based Proteomics - Creative Proteomics [creative-proteomics.com]
- 3. escholarship.org [escholarship.org]
- 4. Benchmarking Quantitative Performance in Label-Free Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of L-Phenylalanine-15N: A Comprehensive Guide
This guide provides essential safety and logistical information for the proper disposal of L-Phenylalanine-15N, a non-radioactive, stable isotope-labeled amino acid. The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory practices.
The primary principle governing the disposal of this compound is that the waste is treated based on the chemical properties of L-Phenylalanine itself, not the isotopic ¹⁵N label.[1] Since ¹⁵N is a stable, non-radioactive isotope, it does not pose a radiological hazard.[1] L-Phenylalanine is not classified as a hazardous substance, which simplifies its disposal.[2] However, all laboratory chemicals should be handled with caution.[2]
Key Physical and Chemical Properties
A summary of the relevant properties of L-Phenylalanine is provided in the table below. This information is useful for safe handling and in the event of a spill.
| Property | Value |
| Appearance | White crystalline powder |
| Odor | Odorless or slight |
| Melting Point | 270 - 275 °C (518 - 527 °F) (decomposes) |
| Solubility | Soluble in water |
| Stability | Stable under normal conditions |
Step-by-Step Disposal Procedures
The following steps provide a clear guide for the disposal of this compound. The process may vary slightly depending on whether the waste is in solid or liquid form.
Personal Protective Equipment (PPE)
Before handling any chemical waste, it is crucial to wear appropriate personal protective equipment. This includes:
-
Safety glasses or goggles
-
Lab coat
-
Gloves (inspect before use)
Waste Characterization
Identify the waste stream. Is the this compound in solid form (e.g., unused powder) or in an aqueous solution? Has it been mixed with other chemicals?
-
If mixed with hazardous substances: The disposal method should be dictated by the most hazardous component in the mixture.
-
If not mixed with hazardous substances: Follow the procedures below.
Disposal of Solid this compound Waste
For unused or waste this compound powder:
-
Collect: Carefully sweep up the solid material, avoiding dust formation.
-
Contain: Place the collected material into a sealed bag or a suitable, closed container for disposal.
-
Label: Clearly label the container as "this compound" or "Non-hazardous chemical waste."
-
Dispose: Dispose of the material as non-hazardous solid waste in accordance with all applicable local, state, and federal regulations. You can often offer surplus and non-recyclable solutions to a licensed disposal company.
Disposal of Liquid this compound Waste
For aqueous solutions of this compound:
-
Check Local Regulations: Before disposing of any chemical down the drain, confirm that it is permissible under your institution's and local wastewater regulations. Do not let the product enter drains if prohibited.
-
Dilute: For permissible aqueous solutions, dilute the solution with copious amounts of water.
-
Pour: Pour the diluted solution down the drain, followed by a significant amount of water to ensure the drain line is thoroughly flushed.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Spill Response
In the event of a spill, follow these procedures:
-
Ensure Safety: Wear your personal protective equipment.
-
Containment: For solid spills, you can wet the material to prevent dust from forming.
-
Clean-up: Wipe up or sweep up the spill and place the material in a sealed container for disposal.
-
Decontaminate: Wash the spill site after the material has been completely picked up.
Experimental Protocols
Due to the non-hazardous nature of L-Phenylalanine, there are no specific experimental protocols for its disposal beyond standard chemical handling procedures. The primary consideration is to follow your institution's established guidelines for non-hazardous chemical waste. Disposal of chemical waste should always strictly follow waste disposal regulations.
References
Essential Safety and Logistical Information for Handling L-Phenylalanine-15N
This guide provides comprehensive safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling L-Phenylalanine-15N. The following information is designed to ensure the safe handling, storage, and disposal of this compound, fostering a secure laboratory environment.
This compound is a stable, non-radioactive isotopically labeled amino acid.[1][2] Unlike its radiolabeled counterparts, it does not pose a radiation risk.[1][2] Therefore, the primary safety considerations are related to its chemical properties as a fine powder.
Quantitative Data Summary
The following table summarizes the key quantitative data for L-Phenylalanine, which is chemically analogous to this compound.
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Molecular Formula | C₉H₁₁¹⁵NO₂ |
| Molecular Weight | 166.18 g/mol |
| Melting Point | 270 - 275 °C (decomposes)[3] |
| pH | 5.4 - 6.0 (1% aqueous solution) |
| Solubility | Soluble in water |
Operational Plan: From Receipt to Disposal
This section outlines the step-by-step procedures for the safe handling of this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
-
No special precautions for radioactivity are needed as it is a stable isotope.
2. Personal Protective Equipment (PPE):
To minimize exposure, especially to the fine powder which can be easily inhaled, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves are suitable for handling.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: In cases of poor ventilation or when handling large quantities that may generate dust, a dust mask or a respirator may be necessary.
3. Handling and Use:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Avoid generating dust during weighing and transfer.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
-
After handling, wash hands thoroughly.
Disposal Plan
As this compound is a non-radioactive, stable isotope, its disposal is simpler than for radioactive compounds.
-
Waste Categorization: The waste is considered non-hazardous chemical waste, unless mixed with other hazardous materials.
-
Disposal Procedure: Dispose of the compound and any contaminated materials (e.g., gloves, weighing paper) in accordance with local, state, and federal regulations for chemical waste.
-
Do not dispose of it down the drain.
-
For larger quantities, it is advisable to contact a licensed professional waste disposal service.
Experimental Workflow Diagram
The following diagram illustrates the key stages of handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
